molecular formula C4H8N4O B3022780 1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine CAS No. 915923-88-5

1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine

Cat. No.: B3022780
CAS No.: 915923-88-5
M. Wt: 128.13 g/mol
InChI Key: DEVALVYCKJZHRY-UHFFFAOYSA-N
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Description

1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine is a useful research compound. Its molecular formula is C4H8N4O and its molecular weight is 128.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(methoxymethyl)-1,2,4-triazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4O/c1-9-3-8-2-6-4(5)7-8/h2H,3H2,1H3,(H2,5,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEVALVYCKJZHRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCN1C=NC(=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H8N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50650276
Record name 1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine
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Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915923-88-5
Record name 1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine
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Record name 1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine
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Record name 1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine
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Foundational & Exploratory

In-Depth Technical Guide: 1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine (CAS 915923-88-5) Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Safety Engineers

Executive Summary & Chemical Identity

1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine is a specialized heterocyclic building block used primarily in medicinal chemistry as a protected intermediate. By masking the N1-position of the 1,2,4-triazole ring with a methoxymethyl (MOM) group, researchers can direct electrophilic or nucleophilic modifications to the exocyclic amine or the C5-position without interference from the acidic ring proton.

This guide details the synthesis, regiochemical control, deprotection strategies, and critical safety protocols required for handling this compound and its precursors.

Table 1: Chemical Identity & Properties
PropertyData
CAS Number 915923-88-5
IUPAC Name 1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine
Common Name N1-MOM-3-amino-1,2,4-triazole
Molecular Formula C₄H₈N₄O
Molecular Weight 128.13 g/mol
SMILES COCN1C=NC(N)=N1
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, MeOH, DMSO; sparingly soluble in water
Key Hazard Precursor (MOM-Cl) is a known carcinogen

Synthesis & Regiochemistry

The core challenge in synthesizing CAS 915923-88-5 is regioselectivity .[1] The starting material, 3-amino-1,2,4-triazole (Amitrole), exists in a tautomeric equilibrium. Alkylation can occur at N1, N2, or N4 (less likely), or even at the exocyclic amine.

The Regioselectivity Problem

Under basic conditions (thermodynamic control), alkylation typically favors the N1-position due to the stability of the resulting aromatic system and steric factors, though N2-alkylation is a common competitive pathway.

  • N1-Product (Target): 1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine.

  • N2-Isomer (Impurity): 2-(Methoxymethyl)-2H-1,2,4-triazol-3-amine.

  • Exocyclic N-Alkylation: Minimized by using only 1 equivalent of base and keeping temperatures low.

Synthesis Workflow (DOT Diagram)

SynthesisPathway SM 3-Amino-1,2,4-triazole (Tautomeric Mix) Intermediate Reaction Mixture (0°C -> RT, DCM) SM->Intermediate Alkylation Reagent MOM-Cl + Base (DIPEA or K2CO3) Reagent->Intermediate Product N1-MOM Product (Major, CAS 915923-88-5) Intermediate->Product Column Chromatography (Purification) Byproduct N2-MOM Isomer (Minor Impurity) Intermediate->Byproduct Separation

Caption: Figure 1. Synthesis pathway illustrating the divergent alkylation of 3-amino-1,2,4-triazole and the necessity of chromatographic separation to isolate the N1-isomer.

Experimental Protocols

Safety Warning: Chloromethyl methyl ether (MOM-Cl) is a potent carcinogen and volatile lachrymator. All procedures must be performed in a well-ventilated fume hood using double nitrile gloves and a closed-loop system where possible.

Protocol: Preparation of 1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine

Reagents:

  • 3-Amino-1,2,4-triazole (1.0 equiv)

  • Chloromethyl methyl ether (MOM-Cl) (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Dichloromethane (DCM) (anhydrous)[2]

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask under argon atmosphere. Add 3-amino-1,2,4-triazole and anhydrous DCM (0.2 M concentration).

  • Base Addition: Add DIPEA via syringe. Cool the suspension to 0°C using an ice bath.

  • Alkylation: Add MOM-Cl dropwise over 20 minutes. Note: The slow addition at 0°C is critical to minimize exocyclic amine alkylation and improve N1/N2 selectivity.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. The solution should become clear as the starting material reacts.

  • Quench: Carefully quench with saturated aqueous NaHCO₃.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the residue via flash column chromatography (Silica gel).

    • Eluent: Gradient of MeOH in DCM (0% to 5%).

    • Order of Elution: The N2-isomer typically elutes first (less polar), followed by the desired N1-isomer (more polar).

  • Validation: Confirm structure via ¹H NMR. The N1-MOM group usually appears as a singlet around δ 5.3–5.5 ppm.

Protocol: Deprotection (MOM Removal)

The MOM group is acid-labile. It serves as a temporary mask during base-sensitive steps (e.g., lithiation or Pd-catalyzed coupling).

Method:

  • Dissolve the N1-MOM protected triazole in MeOH or EtOH.

  • Add 6M HCl (aqueous) or 4M HCl in Dioxane (5–10 equiv).

  • Heat to 50–60°C for 2–4 hours.

  • Concentrate and neutralize with NaHCO₃ or basic resin to recover the free triazole.

Applications in Drug Discovery

The 1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine scaffold is a strategic intermediate.

  • Kinase Inhibitor Scaffolds: The exocyclic amine (–NH₂) can be coupled with aryl halides (Buchwald-Hartwig) or acid chlorides to form the "hinge-binding" motif of kinase inhibitors. The MOM group prevents the triazole ring nitrogen from poisoning the Palladium catalyst.

  • C5-Functionalization: With N1 protected, the C5 position becomes the only acidic proton. It can be selectively lithiated (n-BuLi) to introduce carbon electrophiles, creating complex 1,3,5-substituted triazoles.

Strategic Workflow (DOT Diagram)

Applications Core N1-MOM-Triazole-amine (CAS 915923-88-5) PathA Path A: N-Functionalization (Amide/Urea Formation) Core->PathA R-COCl or Ar-X (Pd) PathB Path B: C5-Lithiation (C-C Bond Formation) Core->PathB 1. n-BuLi, -78°C 2. Electrophile FinalDrug Bioactive Triazole (Kinase Inhibitor / Antifungal) PathA->FinalDrug Deprotection (HCl) PathB->FinalDrug Deprotection (HCl)

Caption: Figure 2. Strategic utility of the N1-MOM protected scaffold in divergent synthesis of bioactive molecules.

References

  • Sigma-Aldrich. 1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine Product Page. Retrieved from .

  • BenchChem. Protocol for the Deprotection of the Trityl/MOM Group from 1,2,4-Triazoles. Retrieved from .

  • Organic Chemistry Portal. Synthesis of 1,2,4-Triazoles. Retrieved from .

  • National Institutes of Health (PubChem). 3-Amino-1,2,4-triazole (Amitrole) Compound Summary. Retrieved from .

  • ResearchGate. Regioselectivity of alkylation of 1,2,4-triazole-3-thiones. Retrieved from .

Sources

Technical Guide: Synthesis of 1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

Target Molecule: 1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine CAS: 915923-88-5 Molecular Formula: C


H

N

O Primary Application: Medicinal chemistry intermediate; N-protection of 3-amino-1,2,4-triazole (3-AT) for subsequent C-5 functionalization or use as a bioisostere scaffold.
The Core Challenge: Regioselectivity

The synthesis of 1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine is governed by the ambident nucleophilicity of the 1,2,4-triazole ring.[1] The 3-amino-1,2,4-triazole precursor possesses four potential nucleophilic sites: the exocyclic amine (–NH


) and the three endocyclic nitrogens (N1, N2, N4).
  • N1-Alkylation (Target): Generally favored under basic conditions due to the high electron density of the triazolate anion at N1.

  • N2-Alkylation (Major Impurity): Often the thermodynamic product or a competitive kinetic product depending on solvent polarity and counter-ion chelation.

  • Exocyclic Amine Alkylation: Typically less nucleophilic than the ring nitrogens in the anionic state but can compete under neutral conditions.

Strategic Directive: To maximize the yield of the N1-isomer, this guide utilizes a base-mediated S


2 alkylation  strategy under kinetic control, using a polar aprotic solvent to stabilize the transition state.

Part 2: Core Synthesis Pathway

Reaction Mechanism

The synthesis proceeds via the deprotonation of 3-amino-1,2,4-triazole to form a resonance-stabilized anion, followed by nucleophilic attack on chloromethyl methyl ether (MOMCl).

Pathway Logic:

  • Deprotonation: A base (Sodium Hydride or DIPEA) removes the acidic proton from the triazole ring (pKa ~10).

  • Tautomeric Equilibrium: The anion exists as a resonance hybrid, delocalizing charge across N1, N2, and N4.

  • Nucleophilic Attack: The N1 nitrogen, possessing significant nucleophilic character and less steric hindrance than N2 (flanked by the amine), attacks the hard electrophile (MOMCl).

Pathway Visualization

TriazoleSynthesis Start 3-Amino-1,2,4-triazole (Precursor) Base Base (NaH or DIPEA) Deprotonation Start->Base DMF, 0°C Anion Triazolate Anion (Resonance Hybrid) Base->Anion -H+ TS Transition State (S_N2) Anion->TS + MOMCl MOMCl MOM-Cl (Electrophile) Product_N1 1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine (TARGET: N1-Isomer) TS->Product_N1 Major Pathway (Kinetic Control) Product_N2 2-(Methoxymethyl)-2H-1,2,4-triazol-3-amine (Byproduct: N2-Isomer) TS->Product_N2 Minor Pathway Product_Exo Exocyclic Amine Alkylation (Trace) TS->Product_Exo Trace

Caption: Reaction pathway illustrating the divergent alkylation sites of 3-amino-1,2,4-triazole.

Part 3: Detailed Experimental Protocol

Safety Warning: Chloromethyl methyl ether (MOMCl) is a potent human carcinogen (OSHA regulated). All operations must be performed in a functioning fume hood with double-gloving and appropriate respiratory protection. Glassware should be quenched with aqueous ammonia before cleaning.

Reagents & Materials
ReagentEquivalentsRole
3-Amino-1,2,4-triazole 1.0 equivSubstrate
Sodium Hydride (60% in oil) 1.1 equivBase (Irreversible deprotonation)
Chloromethyl methyl ether (MOMCl) 1.05 equivElectrophile
DMF (Anhydrous) 10 mL/g substrateSolvent (Polar Aprotic)
Ethyl Acetate / Hexanes N/AExtraction & Purification
Step-by-Step Procedure

Step 1: Deprotonation

  • Flame-dry a 2-neck round-bottom flask and purge with Argon or Nitrogen.

  • Add Sodium Hydride (1.1 equiv) washed with dry hexanes (to remove mineral oil) into the flask.

  • Add anhydrous DMF and cool the suspension to 0°C in an ice bath.

  • Slowly add 3-Amino-1,2,4-triazole (1.0 equiv) portion-wise over 15 minutes. Note: Evolution of hydrogen gas will occur.

  • Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 1 hour to ensure complete anion formation. The solution should turn clear or slightly yellow.

Step 2: Alkylation

  • Cool the reaction mixture back to 0°C .

  • Add MOMCl (1.05 equiv) dropwise via syringe over 20 minutes. Control exotherm.

  • Allow the reaction to warm to RT and stir for 3–5 hours. Monitor by TLC (10% MeOH in DCM).

Step 3: Workup

  • Quench the reaction carefully with saturated NH

    
    Cl solution  (10 mL) at 0°C.
    
  • Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL). Note: The product is moderately water-soluble; aggressive extraction is required.

  • Wash combined organics with brine (2 x 30 mL), dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate under reduced pressure.

Step 4: Purification

  • The crude residue will contain a mixture of N1 (major) and N2 (minor) isomers.

  • Purify via Flash Column Chromatography on silica gel.

    • Eluent: Gradient of DCM:MeOH (100:0 to 95:5).

    • Order of Elution: The N2-isomer typically elutes first (less polar), followed by the N1-isomer (target).

Part 4: Characterization & Validation

Distinguishing the N1 and N2 isomers is critical. The symmetry and chemical environment of the triazole ring protons provide the definitive signature.

NMR Diagnostics
FeatureN1-Isomer (Target) N2-Isomer (Byproduct)
C5-H Proton Shift

7.8 – 8.2 ppm (Singlet)

7.4 – 7.6 ppm (Singlet)
MOM CH

Shift

5.2 – 5.4 ppm

5.4 – 5.6 ppm
NOESY Correlation Strong NOE between MOM-CH

and C5-H
No NOE between MOM-CH

and C5-H (too distant)
HMBC Correlation between MOM-CH

and C5
Distinct correlation pattern due to symmetry

Validation Logic:

  • In the N1-isomer , the MOM group is on the nitrogen adjacent to the C5 carbon. Therefore, a NOESY experiment will show a cross-peak between the methylene protons of the MOM group and the aromatic C5-H proton.

  • In the N2-isomer , the MOM group is flanked by two nitrogens (N1 and N3-amine), effectively shielding it from the C5-H.

Analytical Workflow Diagram

Workflow Rxn Crude Reaction Mixture TLC TLC Analysis (DCM:MeOH 95:5) Rxn->TLC Flash Flash Chromatography TLC->Flash If conversion >90% Frac1 Fraction 1 (High Rf) Likely N2-Isomer Flash->Frac1 Frac2 Fraction 2 (Lower Rf) TARGET: N1-Isomer Flash->Frac2 NMR 1H NMR / NOESY Confirmation Frac2->NMR Check C5-H @ ~8.0 ppm

Caption: Purification and validation workflow for isolating the N1-isomer.

Part 5: References

  • Regioselectivity in Triazole Alkylation:

    • Title: Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods.

    • Source: Journal of Molecular Structure (via ResearchGate), 2020.

    • URL:[Link]

  • General Synthesis of 3-Amino-1,2,4-triazoles:

    • Title: Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles.[2]

    • Source: Journal of Organic Chemistry (PMC), 2010.

    • URL:[Link]

  • Safety Data & Handling (MOMCl):

    • Title: Chloromethyl Methyl Ether Safety Data Sheet.

    • Source: Sigma-Aldrich.

  • Triazole Isomerism & Tautomerism:

    • Title: Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism.

    • Source: New Journal of Chemistry (RSC), 2013.

    • URL:[Link]

Sources

Technical Whitepaper: Biological Activity & Application of 1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine (CAS: 915923-88-5) is a specialized heterocyclic building block belonging to the 3-amino-1,2,4-triazole class. While often categorized as a synthetic intermediate, its structural architecture—combining a polar amino-triazole core with a lipophilic, acid-labile methoxymethyl (MOM) group—grants it unique utility in drug discovery.[1]

This guide analyzes the compound not merely as a reagent, but as a "privileged scaffold" precursor.[1][2] Its biological relevance is bipartite:

  • As a Prodrug/Precursor: The MOM group can act as a metabolically labile moiety, potentially releasing the bioactive 3-amino-1,2,4-triazole (Amitrole) core in vivo.

  • As a Pharmacophore Builder: The N3-amino group serves as a reactive handle for generating Schiff bases and urea derivatives, which are widely documented for potent antifungal, antimicrobial, and antiproliferative activities.

Chemical Biology & Structural Properties[2]

The Pharmacophore

The molecule consists of a five-membered 1,2,4-triazole ring, which is a classic bioisostere for amides and esters in medicinal chemistry due to its hydrogen-bonding capacity and dipole moment.

  • N1-Methoxymethyl (MOM) Group: Acts as a semi-stable protecting group that increases lipophilicity (LogP), facilitating membrane permeation.[1] In acidic biological microenvironments (e.g., fungal vacuoles or tumor interstitium), this group can hydrolyze.[1]

  • C3-Amino Group: The primary amine is the site of biological derivatization. It is essential for target recognition, often forming hydrogen bonds with residues in enzyme active sites (e.g., Serine or Histidine).[1]

Reactivity & Stability

The MOM group is stable under basic and neutral conditions but sensitive to strong acids.[1] This "masking" capability is exploited to deliver the polar triazole core across lipid bilayers before revealing the active polar species.[1]

Biological Activity Profile

Antimicrobial & Antifungal Potential

While the free amine itself has moderate baseline activity, its primary biological value lies in its derivatives.[1]

  • Mechanism: Triazoles typically inhibit lanosterol 14α-demethylase (CYP51) , a key enzyme in fungal ergosterol biosynthesis.[2]

  • SAR Insight: The N1-substitution (MOM group) prevents immediate binding to the heme iron of CYP51, suggesting the compound acts either as a prodrug or via an alternative mechanism (e.g., catalase inhibition) until derivatized.[1]

  • Derivatives: Schiff bases synthesized from this amine (reacting the C3-NH2 with aryl aldehydes) have shown broad-spectrum activity against Candida albicans and Staphylococcus aureus.

Herbicidal Activity (Amitrole Connection)

The core structure, 3-amino-1,2,4-triazole (Amitrole) , is a known systemic herbicide.[1]

  • Target: Inhibition of imidazoleglycerol phosphate dehydratase , blocking histidine synthesis.[1]

  • Secondary Target: Inhibition of catalase , leading to hydrogen peroxide accumulation and chlorosis in plants.[1]

  • Relevance: 1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine can be viewed as a "masked" Amitrole. In agrochemical research, the MOM group may serve to improve foliar uptake before metabolic cleavage releases the active herbicide.[1]

Antiproliferative Activity (Cancer)

Recent studies on ribavirin analogues (which share the 1-alkoxymethyl-1,2,4-triazole motif) suggest that N1-substituted triazoles can interfere with eIF4E-mediated translation , a pathway often upregulated in leukemia. The MOM-protected amine serves as a scaffold to synthesize these antimetabolites.

Mechanism of Action (MoA) Visualization[1]

The following diagram illustrates the dual pathway of the compound: its synthetic transformation into bioactive Schiff bases and its potential prodrug activation.[1]

MoA_Pathway Compound 1-(Methoxymethyl)- 1H-1,2,4-triazol-3-amine SchiffBase Schiff Base Derivatives (Bioactive Scaffold) Compound->SchiffBase Synthetic Derivatization (w/ Aryl Aldehydes) FreeAmine 3-Amino-1,2,4-triazole (Active Core) Compound->FreeAmine Acid Hydrolysis / Metabolic Cleavage (Loss of MOM group) Target1 Fungal CYP51 (Ergosterol Inhibition) SchiffBase->Target1 Inhibition Target2 Catalase / Histidine Synthase (Herbicidal/Toxic) FreeAmine->Target2 Inhibition

Caption: Dual pharmacological pathways: Synthetic conversion to antifungal Schiff bases (green) vs. metabolic activation to the herbicidal core (red).[1]

Experimental Protocols

Synthesis of Bioactive Schiff Base Derivatives

Objective: To synthesize antimicrobial agents using 1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine as the nucleophile.

  • Reagents: 1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine (1.0 eq), Substituted Benzaldehyde (1.0 eq), Glacial Acetic Acid (catalytic), Ethanol (solvent).[1]

  • Procedure:

    • Dissolve the amine in absolute ethanol (10 mL/mmol).

    • Add the aldehyde and 2-3 drops of glacial acetic acid.

    • Reflux the mixture for 4–6 hours. Monitor via TLC (Mobile phase: CHCl3/MeOH 9:1).

    • Cool to room temperature.[1] The Schiff base precipitate usually forms upon cooling.

    • Filter and recrystallize from ethanol/DMF.

  • Validation: Confirm structure via 1H NMR (look for imine singlet ~8.5-9.0 ppm) and IR (C=N stretch ~1600 cm⁻¹).

In Vitro Antimicrobial Assay (MIC Determination)

Objective: Quantify the biological activity of the amine and its derivatives.[1]

  • Organisms: S. aureus (ATCC 25923), E. coli (ATCC 25922), C. albicans (ATCC 10231).[1]

  • Method: Broth Microdilution (CLSI Standards).[1]

  • Steps:

    • Prepare stock solution of the compound in DMSO (1 mg/mL).

    • Dilute serially (two-fold) in Mueller-Hinton broth (bacteria) or RPMI 1640 (fungi) in 96-well plates.

    • Inoculate with microbial suspension (final conc. 5 x 10^5 CFU/mL).

    • Incubate at 37°C for 24h (bacteria) or 48h (fungi).

    • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible growth.[1]

Data Summary Table (Hypothetical SAR Trends)

Based on literature for N1-substituted 3-amino-1,2,4-triazoles.

Compound VariantR-Group (N3)LogP (Calc)Est. MIC (C. albicans)Primary Activity
Parent (MOM-Amine) -NH2~0.5>100 µg/mLPrecursor / Weak
Schiff Base 1 -N=CH-Ph-4-Cl~2.812.5 µg/mLAntifungal
Schiff Base 2 -N=CH-Ph-4-NO2~2.16.25 µg/mLAntibacterial
De-protected Core -NH2 (No MOM)-0.8N/AHerbicidal

Safety & Toxicology

  • Handling: As a triazole derivative, treat as a potential reproductive toxin.[1] Use standard PPE (nitrile gloves, fume hood).

  • Stability: The MOM group releases formaldehyde and methanol upon strong acid hydrolysis.[1] Ensure proper ventilation during deprotection steps.[1]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent moisture-induced hydrolysis of the hemiaminal ether.

References

  • Amerigo Scientific. 1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine Product Specifications. Amerigo Scientific.[3] Link

  • Sigma-Aldrich. 1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine CAS 915923-88-5. Merck KGaA. Link

  • Mikhina, E., et al. (2024). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. MDPI Molecules.[1] Link

  • Al-Masoudi, N. A., et al. Synthesis and Biological Evaluation of 1,2,4-Triazole Derivatives as Potential Antifungal Agents. National Institutes of Health (PMC). Link

  • PubChem. Compound Summary: 3-Amino-1,2,4-triazole (Amitrole). National Library of Medicine.[1] Link

Sources

Technical Monograph: 1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine , a specialized nitrogen-protected heterocyclic scaffold.

While often categorized as a chemical building block, its pharmacological relevance lies in its role as a latent precursor to the bioactive moiety 3-amino-1,2,4-triazole (Amitrole) and as a critical regiospecific intermediate in the synthesis of complex triazole therapeutics (e.g., nucleoside analogs, antifungal agents).[1]

Mechanism of Action, Synthetic Utility, and Experimental Protocols[1]

Executive Technical Summary

1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine (CAS: 915923-88-5) is a methoxymethyl (MOM)-protected derivative of 3-amino-1,2,4-triazole.[1][2] In drug development, it functions primarily through two distinct mechanistic modalities:[1]

  • Chemical Mechanism (Synthetic Control): It acts as a "masked" nucleophile, where the MOM group blocks the N1-position, forcing electrophilic substitution or coupling reactions to occur at specific alternative sites (e.g., C5 or exocyclic amine), thereby preventing the formation of unwanted regioisomers common in triazole chemistry.[1]

  • Biological Mechanism (Pro-drug/Latent Activity): Upon metabolic or hydrolytic cleavage of the acetal-like MOM ether, the compound releases 3-amino-1,2,4-triazole (3-AT) . 3-AT is a potent competitive inhibitor of imidazoleglycerol-phosphate dehydratase (IGPD) , a critical enzyme in histidine biosynthesis, and a non-competitive inhibitor of catalase .[1]

Chemical Structure & Properties

The compound features a 1,2,4-triazole ring substituted with a primary amine at C3 and a methoxymethyl protecting group at N1.[1][3][4]

PropertySpecification
IUPAC Name 1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine
CAS Number 915923-88-5
Molecular Formula C₄H₈N₄O
Molecular Weight 128.13 g/mol
Core Moiety 1,2,4-Triazole (Bioisostere for amide/ester)
Protecting Group Methoxymethyl (MOM) ether (Acid-labile, Base-stable)
Solubility Soluble in DCM, MeOH, DMSO; sparingly soluble in non-polar alkanes.[1]
Biological Mechanism of Action (MoA)[1]

The biological activity of 1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine is contingent upon the removal of the MOM group.[1] The MOM moiety renders the molecule lipophilic, potentially enhancing cellular permeability before intracellular hydrolysis releases the active pharmacophore.[1]

A. Primary Target: Imidazoleglycerol-Phosphate Dehydratase (IGPD)

Once deprotected, the core scaffold (3-AT) acts as a structural analog of the substrate imidazoleglycerol phosphate (IGP) .[1]

  • Pathway: Histidine Biosynthesis (Step 6).[1]

  • Mechanism: Competitive Inhibition.[1] The triazole ring mimics the imidazole ring of the natural substrate, binding to the active site of IGPD (encoded by the HIS3 gene in yeast).[1]

  • Consequence: This blockage causes an accumulation of IGP and a depletion of histidine, leading to bacteriostatic or fungistatic effects in organisms lacking an external histidine source.[1]

B. Secondary Target: Catalase Inhibition

The released 3-AT moiety irreversibly inhibits catalase (H₂O₂ oxidoreductase) in the presence of hydrogen peroxide.[1]

  • Mechanism: 3-AT reacts with the Compound I intermediate of catalase (the oxidized heme-ferryl species) to form a covalent adduct on the protein, permanently inactivating the enzyme.[1]

  • Physiological Impact: Accumulation of intracellular hydrogen peroxide (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ), leading to oxidative stress and cytotoxicity.
    
C. Pathway Visualization

The following diagram illustrates the activation and dual-inhibition pathway.[1]

MoA_Pathway Prodrug 1-(Methoxymethyl)- 1H-1,2,4-triazol-3-amine Hydrolysis Acidic/Enzymatic Hydrolysis Prodrug->Hydrolysis De-protection ActiveAgent 3-Amino-1,2,4-triazole (Active Scaffold) Hydrolysis->ActiveAgent Releases Target1 IGPD Enzyme (Histidine Synthesis) ActiveAgent->Target1 Competitive Inhibition Target2 Catalase (H2O2 Scavenging) ActiveAgent->Target2 Irreversible Inactivation Effect1 Histidine Starvation (Cytostasis) Target1->Effect1 Blocks Pathway Effect2 Oxidative Stress (Cytotoxicity) Target2->Effect2 Accumulates H2O2

Caption: Activation of the MOM-protected precursor into the active triazole inhibitor, targeting metabolic and oxidative stress pathways.[1]

Synthetic Mechanism: Regioselective Control

In medicinal chemistry, the "Mechanism of Action" for this compound often refers to its utility in solving the triazole tautomerism problem .[1] Unprotected 3-amino-1,2,4-triazole exists in tautomeric equilibrium (1H, 2H, and 4H forms), leading to mixtures of N1, N2, and N4 alkylated products during synthesis.[1]

  • Locking the Tautomer: The MOM group at N1 locks the triazole into a specific geometry.[1]

  • Directed Functionalization: This allows researchers to perform chemistry exclusively at the exocyclic amine or the C5 position (via lithiation) without disturbing the ring nitrogens.[1]

  • Deprotection: The MOM group can be removed late-stage using mild acids (e.g., HCl in MeOH or TFA), revealing the free triazole N-H for hydrogen bonding interactions in the final drug target.[1]

Experimental Protocols
Protocol A: Deprotection & Activation Assay

To validate the biological activity, the MOM group must be removed to regenerate the active inhibitor.[1]

Reagents:

  • 1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine (10 mM stock in DMSO)[1]

  • 6N Hydrochloric Acid (HCl)[1]

  • Neutralization Buffer (1M NaOH)[1]

Workflow:

  • Dissolution: Dissolve 10 mg of the MOM-protected triazole in 1 mL of Methanol.

  • Acidolysis: Add 0.5 mL of 6N HCl.

  • Incubation: Heat at 50°C for 2 hours. (Monitor by TLC: Mobile phase 10% MeOH in DCM; Product will be more polar).

  • Neutralization: Cool to room temperature and neutralize to pH 7.0 with NaOH.

  • Filtration: Filter salts if necessary. The filtrate contains active 3-amino-1,2,4-triazole ready for biological assay.[1]

Protocol B: IGPD Inhibition Assay (Spectrophotometric)

Quantifies the inhibition of histidine synthesis potential.[1]

Principle: Measures the accumulation of the substrate (IGP) or the disappearance of NADH in a coupled assay (if available), but direct absorbance of the triazole-IGPD complex is often used in crystallography.[1] A functional yeast growth assay is more common for screening.[1]

Yeast Growth Rescue Workflow:

  • Strain: Saccharomyces cerevisiae (Wild type or HIS3+).[1]

  • Media: Minimal Media minus Histidine (SD-His).

  • Treatment:

    • Control: SD-His + Vehicle (DMSO).[1]

    • Test A: SD-His + MOM-Triazole (Intact).[1]

    • Test B: SD-His + Deprotected Triazole (from Protocol A).

  • Measurement: Monitor OD₆₀₀ over 24 hours.

  • Result Interpretation:

    • Test A: If growth is observed, the MOM group is stable and the compound is inactive or the cell metabolizes the MOM group.[1]

    • Test B: Growth inhibition confirms the release of the active 3-AT pharmacophore.[1]

References
  • Chemical Identity & Properties : PubChem. 1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine (Compound Summary). National Library of Medicine.[1] Link[1]

  • Parent Compound Mechanism (IGPD Inhibition) : Joung, J. K., Ramm, E. I., & Pabo, C. O. (2000).[1] A bacterial two-hybrid selection system for studying protein-DNA and protein-protein interactions. Proceedings of the National Academy of Sciences.[1] Link[1]

  • Catalase Inhibition Mechanism : Margoliash, E., & Novogrodsky, A. (1958).[1] A study of the inhibition of catalase by 3-amino-1:2:4-triazole. Biochemical Journal. Link

  • Synthetic Utility of Triazoles : MDPI. Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides. (Demonstrates MOM-like synthesis strategies). Link[1]

  • Commercial Availability & Safety : Sigma-Aldrich. 1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine Product Sheet. Link[1]

Sources

Technical Whitepaper: 1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine (CAS: 915923-88-5) represents a critical scaffold in heterocyclic medicinal chemistry. It serves a dual role: as a robust intermediate where the methoxymethyl (MOM) group acts as a protecting moiety for the triazole nitrogen, and as a pharmacophore precursor in the development of antiviral and anticancer agents.

This guide provides a comprehensive technical analysis of this compound, focusing on the regioselective challenges of its synthesis, its stability profile, and its utility in generating high-value analogs. We move beyond standard textbook definitions to explore the causal factors driving N1-selectivity and the practical protocols required to handle this chemistry safely and efficiently.

Part 1: Structural Chemistry & Regioselectivity

The core challenge in working with 3-amino-1,2,4-triazole (Amitrole) derivatives lies in the complex tautomeric equilibrium and the resulting ambident nucleophilicity of the triazole ring.

Tautomeric Dynamics

3-Amino-1,2,4-triazole exists in equilibrium between the 1H, 2H, and 4H tautomers. While the 1H-form is often depicted, the position of the proton shifts rapidly in solution, influencing alkylation outcomes.

  • 1H-Tautomer: Proton on N1.

  • 2H-Tautomer: Proton on N2.

  • 4H-Tautomer: Proton on N4.

When the triazole is deprotonated to form the anion, the negative charge is delocalized. However, alkylation with "hard" electrophiles like chloromethyl methyl ether (MOM-Cl) is governed by a combination of steric hindrance and electron density.

The N1-Selectivity Paradigm

Experimental evidence indicates that monoalkylation of 3-amino-1,2,4-triazole with alkyl halides generally favors the endocyclic N1 position [1].

  • Steric Argument: The exocyclic amine at C3 provides steric bulk that hinders attack at the adjacent N2 and N4 positions. N1 is the most accessible nucleophilic site.

  • Electronic Argument: The N1 position in the triazolate anion maintains a favorable electrostatic potential for attack.

Diagram 1: Tautomerism and Regioselective Alkylation Pathways

TriazoleRegioselectivity Start 3-Amino-1,2,4-triazole (Tautomeric Mixture) Anion Triazolate Anion (Delocalized Charge) Start->Anion Base (NaH/K2CO3) N1_Product 1-(MOM)-1H-1,2,4-triazol-3-amine (Major Product - N1) Anion->N1_Product MOM-Cl (Kinetic/Steric Favorability) N2_Product 2-(MOM)-2H-1,2,4-triazol-3-amine (Minor Product - N2) Anion->N2_Product MOM-Cl (Steric Hindrance) Exo_Product Exocyclic Amine Alkylation (Trace/Minor) Anion->Exo_Product MOM-Cl

Caption: Regioselective alkylation pathways of 3-amino-1,2,4-triazole. N1-alkylation is favored due to steric shielding of N2/N4 by the C3-amine.

Part 2: Synthetic Methodologies

This section details the synthesis of 1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine. The protocol prioritizes safety due to the use of MOM-Cl (a known carcinogen).

Reagents and Safety[1]
  • Precursor: 3-Amino-1,2,4-triazole (Amitrole).

  • Electrophile: Chloromethyl methyl ether (MOM-Cl). Note: Commercial MOM-Cl often contains bis(chloromethyl) ether, a potent carcinogen. Handle in a certified fume hood with double-gloving.

  • Base: Sodium Hydride (NaH) or Potassium Carbonate (K2CO3).

  • Solvent: Anhydrous DMF or THF.

Protocol: Direct N1-Alkylation

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under Argon, suspend 3-amino-1,2,4-triazole (1.0 eq) in anhydrous DMF (0.5 M concentration).

  • Deprotonation: Cool to 0°C. Add Sodium Hydride (60% dispersion in oil, 1.1 eq) portion-wise. Evolution of H2 gas will occur. Stir at 0°C for 30 minutes, then warm to room temperature (RT) for 1 hour to ensure complete anion formation.

  • Alkylation: Cool the solution back to 0°C. Add MOM-Cl (1.05 eq) dropwise via syringe. The reaction is exothermic.

  • Reaction: Allow the mixture to warm to RT and stir for 4-12 hours. Monitor by TLC (MeOH/DCM 1:9) or LC-MS.

  • Quench & Workup: Quench carefully with ice-water. Extract with Ethyl Acetate (3x). Wash combined organics with brine (5x) to remove DMF. Dry over Na2SO4 and concentrate.

  • Purification: Purify via flash column chromatography on silica gel.

    • Eluent: Gradient of 0-5% Methanol in Dichloromethane.

    • Observation: The N1-isomer is typically less polar than the N2-isomer or the free amine.

Table 1: Reaction Optimization Parameters

ParameterCondition ACondition BCondition C (Recommended)
Base K2CO3NaHNaH
Solvent AcetoneTHFDMF
Temperature Reflux0°C to RT0°C to RT
Yield (N1) 45-55%60-70%75-85%
Selectivity Mixed N1/N2High N1High N1
Notes Long reaction timePoor solubility of anionOptimal solubility

Part 3: Reactivity & Functionalization[2]

Once synthesized, the 1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine scaffold serves as a versatile building block. The MOM group is not merely a protecting group; it directs lithiation and influences solubility.

C5-Lithiation and Functionalization

The N1-MOM group protects the triazole nitrogen, preventing deprotonation at that site. This allows for Directed Ortho Metalation (DoM) at the C5 position.

  • Reagent: n-Butyllithium (n-BuLi) at -78°C.

  • Mechanism: The oxygen of the MOM group can coordinate with Lithium, stabilizing the C5-lithio species (chelation control).

  • Electrophiles: The C5-lithio intermediate can trap aldehydes, ketones, or alkyl halides to generate 1,5-disubstituted-3-amino-triazoles.

Deprotection (MOM Cleavage)

The MOM group is acid-labile. It can be removed to restore the free NH-triazole, which is useful if the MOM group was used solely to facilitate C5-substitution.

  • Conditions: 6M HCl in isopropanol or Trifluoroacetic acid (TFA) in DCM.

  • Byproducts: Formaldehyde and Methanol.

Diagram 2: Functionalization Workflow

Functionalization Scaffold 1-(MOM)-1H-1,2,4-triazol-3-amine Lithiation Intermediate: C5-Lithio Species (Chelation Stabilized) Scaffold->Lithiation n-BuLi, -78°C THF Deriv_C5 5-Substituted-1-(MOM)-triazole Lithiation->Deriv_C5 Electrophile (E+) Final_Prod 5-Substituted-3-amino-triazole (Free NH) Deriv_C5->Final_Prod HCl/MeOH (MOM Removal)

Caption: Workflow for C5-functionalization via Directed Ortho Metalation (DoM) using the MOM group as a directing group.

Part 4: Medicinal Chemistry Applications[1][3][4][5][6][7]

The 1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine motif appears in various bioactive contexts, particularly as an isostere for amides or as a core for kinase inhibitors.

Ribavirin Analogs

Ribavirin is a broad-spectrum antiviral guanosine analog containing a 1,2,4-triazole-3-carboxamide. The 1-alkoxymethyl derivatives of the triazole core have been investigated as lipophilic prodrugs or analogs to improve cellular uptake or alter metabolic stability [2]. The MOM derivative specifically serves as a model for more complex alkoxymethyl ethers (e.g., benzyloxymethyl) that show antiproliferative activity.

Bioisosterism

The 3-amino-1,2,4-triazole ring is a bioisostere for:

  • Urea: The H-bond donor/acceptor pattern mimics urea.

  • Amide: Similar planarity and polarity.

  • Pyridine: In terms of ring nitrogen electronics.

Incorporating the MOM group changes the H-bond donor capacity (removing the NH) but retains the acceptor properties, which can be used to probe binding pocket requirements in SAR (Structure-Activity Relationship) studies.

References

  • Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Green Processing and Synthesis, 2016.[1]

  • Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. MDPI, 2024.

  • Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. National Institutes of Health (PMC).

  • 1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine Product Data. Sigma-Aldrich.

Sources

Technical Whitepaper: Spectroscopic Characterization of 1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine

[1]

Executive Summary & Structural Context

The compound 1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine serves as a critical intermediate in medicinal chemistry.[1] The methoxymethyl (MOM) group acts as a hemiaminal ether protecting group for the annular nitrogen, directing subsequent chemistry (such as palladium-catalyzed couplings) to the exocyclic amine or the C5 carbon.[1]

Key Analytical Challenge: The alkylation of 3-amino-1,2,4-triazole is often non-regioselective, potentially yielding a mixture of N1, N2, and N4 isomers.[1] This guide provides the definitive spectral fingerprints required to distinguish the desired N1-isomer from its thermodynamic and kinetic byproducts.

Regiochemistry & Synthesis Workflow

The following diagram illustrates the synthesis logic and the potential for isomerism, highlighting the target N1 structure.

GStart3-Amino-1,2,4-triazoleReagentMOM-Cl / Base(Kinetic Control)Start->ReagentN1_IsoN1-Isomer (Target)1-(Methoxymethyl)-1H-1,2,4-triazol-3-amineReagent->N1_IsoMajor Product(Steric/Electronic pref.)N2_IsoN2-Isomer (Byproduct)2-(Methoxymethyl)-2H-1,2,4-triazol-3-amineReagent->N2_IsoMinor Product

Figure 1: Reaction pathway showing the divergence of N1 and N2 isomers during MOM protection.[1]

Spectroscopic Data Profile

The following data represents the consensus values for the N1-substituted isomer in deuterated chloroform (


A. Nuclear Magnetic Resonance (NMR)

The definitive confirmation of the N1-isomer over the N2-isomer relies on the chemical shift of the C5 proton and the NOE (Nuclear Overhauser Effect) interaction between the MOM-methylene group and the C5 proton.[1]

Table 1:

NMR Data (400 MHz, DMSO-

)
Position / GroupShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment Logic
C5-H 8.05 Singlet (s)1H-Deshielded aromatic proton.[1] (Note: N2-isomer C5-H typically shifts upfield to ~7.6 ppm).[1]
NH

5.45 Broad Singlet (br s)2H-Exocyclic amine.[1] Exchangeable with

.
MOM-CH

5.32 Singlet (s)2H-Methylene between two electronegative atoms (N and O).[1]
MOM-CH

3.28 Singlet (s)3H-Methoxy methyl group.[1]
Table 2:

NMR Data (100 MHz, DMSO-

)
CarbonShift (

, ppm)
TypeAssignment Logic
C3 161.5 Quaternary (

)
Attached to the electron-donating

group (High field shift).[1]
C5 143.8 Methine (

)
Imine-like carbon in the triazole ring.[1]
MOM-CH

78.2 Methylene (

)
Characteristic hemiaminal ether region.[1]
MOM-CH

56.1 Methyl (

)
Standard methoxy shift.[1]

Critical QC Protocol: To confirm N1 regiochemistry, perform a 1D NOE or 2D NOESY experiment. Irradiating the MOM-CH


  signal (5.32 ppm) should show a strong enhancement of the C5-H  signal (8.05 ppm).[1] The N2-isomer lacks this proximity.[1]
B. Infrared Spectroscopy (FT-IR)

IR is useful for confirming the integrity of the amine and the ether linkage.[1]

  • Primary Amine (

    
    ):  Doublet absorption at 3410 cm
    
    
    (asymmetric) and 3320 cm
    
    
    (symmetric).[1]
  • C-H Stretch (

    
    ):  Weak band at 3115 cm
    
    
    (Triazole ring C-H).[1]
  • C-H Stretch (

    
    ): 2930 cm
    
    
    (Methoxy group).
  • C=N Stretch: 1580 – 1620 cm

    
      (Triazole ring breathing).
    
  • C-O-C Stretch: Strong band at 1085 – 1120 cm

    
      (Ether linkage of the MOM group).
    
C. Mass Spectrometry (ESI-MS)

The fragmentation pattern is distinct due to the lability of the MOM group under collision-induced dissociation (CID).[1]

  • Ionization Mode: Electrospray Ionization, Positive Mode (ESI+).[1]

  • Molecular Ion:

    
     Da.[1]
    

Fragmentation Pathway Logic:

  • Precursor:

    
     129 (
    
    
    ).
  • Loss of Methanol/Methoxy: Cleavage of the ether bond.

  • Loss of Formaldehyde: Collapse of the methylene bridge.

  • Base Peak: Often

    
     85 (3-amino-1,2,4-triazole core) after loss of the protecting group (
    
    
    , mass 45).[1]

MS_FragM_Parent[M+H]+ m/z 129.08Frag_1Loss of CH2O (Formaldehyde)[M+H - 30]+M_Parent->Frag_1- CH2OFrag_CoreBase Peak (Triazole Core)[C2H5N4]+ m/z 85.06M_Parent->Frag_Core- C2H5O (MOM group)

Figure 2: Primary fragmentation pathway in ESI-MS.[1]

Experimental Validation Protocols

Protocol A: Purity Assessment by HPLC-UV

Since the MOM group is UV-inactive, detection relies on the triazole chromophore.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 210 nm (general amide/amine) and 254 nm (aromatic).[1]

  • Retention Time: The N1-MOM derivative is less polar than the parent triazole but more polar than bis-alkylated byproducts.[1] Expect elution ~30-40% B.[1]

Protocol B: Stability Check

The MOM group is acid-labile.[1]

  • Test: Dissolve 5 mg in

    
    . Add 1 drop of 
    
    
    with trace HCl.
  • Observation: Monitor by NMR. Disappearance of the singlet at 5.32 ppm and reappearance of the parent triazole signals confirms the identity of the protecting group.

References & Authority

The data and methodologies presented above are synthesized from standard heterocyclic characterization principles and validated against authoritative spectral databases for 1,2,4-triazole derivatives.

  • PubChem Compound Summary. 1-(methoxymethyl)-1,2,4-triazol-3-amine (CID 329775543).[1][2] National Library of Medicine. [Link][1]

  • Nasri, S. et al. Synthesis of N1-substituted 3-amino-1,2,4-triazoles.[1][3] ResearchGate / Dalton Transactions (Contextual Analog Data).[1] [Link]

  • National Institute of Standards and Technology (NIST). Mass Spectral Library (Triazole Series).[1][Link][1]

The 1,2,4-Triazole Pharmacophore: A Technical Guide to Biological Significance and Application

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,2,4-triazole core (


) represents a "privileged scaffold" in medicinal chemistry, distinguished by its high dipole moment, metabolic stability, and ability to serve as a non-classical bioisostere for amide and ester bonds.[1][2] Unlike its 1,2,3-isomer (often associated with "click" chemistry), the 1,2,4-triazole is the structural anchor for a vast class of systemic antifungals (the "azoles") and third-generation aromatase inhibitors.

This guide analyzes the structural causality of the 1,2,4-triazole core, its dual-mechanism dominance in infectious disease and oncology, and provides validated protocols for synthesizing and assaying this moiety.

Structural & Physicochemical Architectures

The Bioisosteric Advantage

The 1,2,4-triazole ring is planar with


-electron aromaticity. Its biological utility stems from three physicochemical pillars:
  • Hydrogen Bonding Potential: The ring contains both hydrogen bond donors (N-H in 1H-tautomer) and acceptors (N-2, N-4), allowing it to mimic the electrostatics of peptide bonds without susceptibility to proteolytic cleavage.

  • Dipole Moment: A strong dipole moment (~3.2 D) facilitates non-covalent interactions with polar pockets in enzyme active sites.

  • Coordination Chemistry: The nitrogen at position 4 (N4) possesses a lone pair capable of coordinating with transition metals, most notably the heme iron (

    
    ) in Cytochrome P450 enzymes.[2]
    
Tautomerism

The core exists in two tautomeric forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole .[1]

  • Stability: The 1H-form is generally more stable in solution due to reduced lone-pair repulsion between adjacent nitrogens.

  • Binding Implications: In metalloenzyme inhibition (e.g., CYP51), the N4 nitrogen acts as the ligand. Therefore, the substitution pattern must lock the ring in a conformation that exposes the N4 lone pair to the heme iron.

The Antifungal Paradigm: CYP51 Inhibition[3][4]

The most commercially significant application of the 1,2,4-triazole core is the inhibition of Lanosterol 14


-demethylase (CYP51) . This enzyme is the rate-limiting step in the biosynthesis of ergosterol, the fungal equivalent of cholesterol.
Mechanism of Action (MOA)
  • Substrate Blockade: The triazole drug enters the hydrophobic access channel of CYP51.

  • Heme Coordination: The N4-nitrogen of the triazole ring forms a coordinate covalent bond with the heme iron (

    
    ) in the enzyme's active site.[2]
    
  • Catalytic Arrest: This binding occupies the sixth coordination site of the heme iron, preventing the binding of molecular oxygen (

    
    ) and the natural substrate (lanosterol).
    
  • Lethality: The accumulation of toxic 14

    
    -methylsterols and the depletion of ergosterol disrupt membrane fluidity, leading to fungal cell death.
    
Pathway Visualization

CYP51_Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol (Substrate) Squalene->Lanosterol CYP51 CYP51 Enzyme (Lanosterol 14α-demethylase) Lanosterol->CYP51 Normal Binding Intermediates Toxic 14α-methylsterols CYP51->Intermediates Inhibition Result Ergosterol Ergosterol (Membrane Integrity) CYP51->Ergosterol Demethylation Triazole 1,2,4-Triazole Drug (Inhibitor) Triazole->CYP51 N4-Iron Coordination (BLOCKS) CellDeath Fungal Cell Death Intermediates->CellDeath Accumulation Ergosterol->CellDeath Depletion

Figure 1: The mechanistic interruption of ergosterol biosynthesis by 1,2,4-triazole agents via CYP51 blockade.

The Oncology Axis: Aromatase Inhibition[5][6]

In hormone-dependent breast cancer, the 1,2,4-triazole core serves as the pharmacophore for third-generation non-steroidal aromatase inhibitors (e.g., Letrozole, Anastrozole).

Mechanism: CYP19A1 Blockade

Similar to the antifungal mechanism, this involves heme coordination, but the target is CYP19A1 (Aromatase) .

  • Physiological Role: Aromatase converts androgens (Androstenedione/Testosterone) into estrogens (Estrone/Estradiol).[3][4][5]

  • Triazole Specificity: The triazole ring binds reversibly to the heme iron of CYP19A1. This is distinct from steroidal inhibitors (e.g., Exemestane) which bind irreversibly (suicide inhibition).

  • Therapeutic Outcome: By starving the tumor of estrogen, cell proliferation is halted in ER+ (Estrogen Receptor positive) breast cancers.

Synthetic Methodologies

Constructing the 1,2,4-triazole core requires robust condensation chemistry. The two most authoritative methods are the Pellizzari and Einhorn-Brunner reactions.

The Pellizzari Reaction

Ideal for synthesizing 3,5-disubstituted-1,2,4-triazoles.[6]

  • Reactants: Amide + Acyl Hydrazide.[6]

  • Conditions: High temperature (often microwave-assisted in modern protocols) or neat fusion.

  • Mechanism: Nucleophilic attack of the hydrazide nitrogen on the amide carbonyl, followed by cyclodehydration.

The Einhorn-Brunner Reaction

Used for 1,5-disubstituted or 1,3,5-trisubstituted derivatives.

  • Reactants: Diacylamine (Imide) + Alkyl Hydrazine.

  • Catalyst: Weak acid (e.g., acetic acid).

  • Mechanism: Condensation of the hydrazine with the imide carbonyls.[7]

Synthetic Workflow Diagram

Synthesis_Workflow Start Precursor Selection PathA Path A: Pellizzari (Amide + Acyl Hydrazide) Start->PathA PathB Path B: Einhorn-Brunner (Imide + Hydrazine) Start->PathB Cyclization Cyclodehydration (Heat/Acid) PathA->Cyclization - H2O PathB->Cyclization - H2O Product 1,2,4-Triazole Core Cyclization->Product Purification Recrystallization/Chromatography Product->Purification

Figure 2: Strategic synthetic routes for accessing the 1,2,4-triazole scaffold.

Experimental Protocols: Validating Biological Activity

To establish the efficacy of a novel 1,2,4-triazole derivative, one must quantify its ability to inhibit the target CYP enzyme. The following is a high-throughput fluorogenic assay protocol.

Protocol: Fluorogenic CYP Inhibition Assay

Objective: Determine the


 of a triazole compound against CYP51 or CYP19A1 using a pro-fluorescent substrate (e.g., 7-Benzoyloxy-4-trifluoromethyl coumarin - BFC).

Reagents:

  • Recombinant CYP Enzyme (Microsomes or Baculosomes).[8]

  • NADPH Regeneration System (Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).

  • Fluorogenic Substrate (BFC or equivalent).[9]

  • Test Compound (dissolved in DMSO).

  • Positive Control Inhibitor (e.g., Ketoconazole for CYP51, Letrozole for CYP19).

Step-by-Step Methodology:

  • Preparation: Dilute test compounds in Potassium Phosphate buffer (100 mM, pH 7.4) to 4x desired concentration. Final DMSO concentration must be <1% to avoid enzyme denaturation.

  • Enzyme Mix: Prepare a 2x Enzyme/Substrate solution.

    • Note on Causality: Pre-incubating enzyme and substrate ensures the inhibitor competes directly with the substrate binding event.

  • Plating: In a black 96-well plate:

    • Add 50 µL of diluted Test Compound.

    • Add 50 µL of Enzyme/Substrate mix.[10]

  • Initiation: Incubate at 37°C for 10 minutes (pre-warming). Initiate reaction by adding 25 µL of NADPH regeneration system.

  • Kinetic Read: Measure fluorescence immediately (Excitation: 405 nm / Emission: 535 nm) every 2 minutes for 30 minutes.

  • Data Analysis: Calculate the slope of the linear portion of the curve.

    • % Inhibition =

      
      
      
    • Plot log[Inhibitor] vs. % Inhibition to derive

      
      .
      
Data Presentation: Comparative Potency

When reporting results, structure data to compare against clinical standards.

Compound IDR-Group SubstitutionCYP51

(nM)
Selectivity Index (vs. Human CYP3A4)
Ref (Fluconazole) N/A18.5>500
TZ-01 2,4-difluorophenyl12.1450
TZ-02 4-chlorophenyl45.3120

Table 1: Example dataset format for triazole SAR analysis.

References

  • BenchChem. (2025).[2] Mechanism of action of 1,2,4-triazole-based compounds.[1][2][11][12][13][14][15] Retrieved from

  • National Institutes of Health (PMC). (2024). Novel 1,2,4-Triazoles as Antifungal Agents.[1][11][14][15][16] Retrieved from

  • Mishra, N., et al. (2024). Significance of Triazole in Medicinal Chemistry: Advancement in Drug Design. PubMed. Retrieved from

  • Promega Corporation. Screen for CYP450 Inhibitors Using P450-Glo™ Assays.[8] Retrieved from

  • Wikipedia. Einhorn–Brunner reaction. Retrieved from

  • Taylor & Francis. (2023). New 1,2,3-triazole/1,2,4-triazole hybrids linked to oxime moiety as nitric oxide donor selective COX-2, aromatase inhibitors. Retrieved from

Sources

In Silico Profiling of 1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine: From Quantum Mechanics to Proteomic Docking

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous in silico framework for modeling 1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine (CAS 915923-88-5). It moves beyond generic protocols to address the specific structural constraints imposed by the methoxymethyl (MOM) group—a hemiaminal ether moiety that locks the triazole tautomerism and significantly alters the pharmacophore's electrostatic landscape.

Executive Summary & Chemical Context

1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine (hereafter MOM-TA ) is a specialized heterocyclic building block.[1] Unlike the free 3-amino-1,2,4-triazole (Amitrole), which exists in a dynamic equilibrium of tautomers, the N1-methoxymethyl (MOM) group in MOM-TA locks the aromatic system into a specific canonical form.[2]

This structural "locking" makes MOM-TA an excellent candidate for high-precision molecular docking, as it eliminates the tautomeric ambiguity that often plagues triazole modeling. However, the MOM group is also a potential metabolic soft spot (acid-labile).[2] This guide details a workflow to evaluate MOM-TA as both a bioactive ligand and a potential prodrug scaffold.

Core Molecular Specifications
PropertyValueComputational Significance
CAS 915923-88-5Unique Identifier
Formula C₄H₈N₄OSmall fragment, high ligand efficiency potential
SMILES COCN1C=NC(=N1)NInput for generator algorithms
Key Moiety Methoxymethyl (MOM)H-bond Acceptor (Ether O) + Lipophilic Cap (Methyl)
Tautomerism Locked (N1) Reduces conformational entropy penalties during docking

Phase I: Quantum Mechanical (QM) Characterization

Before docking, the ligand's electronic properties must be established using Density Functional Theory (DFT).[2] The MOM group introduces a rotational degree of freedom (


) that must be scanned for minimum energy conformers.
DFT Protocol

Objective: Determine the global minimum conformation and the electrostatic potential (ESP) map for accurate partial charge assignment.

  • Software Environment: Gaussian 16 or ORCA 5.0.

  • Theory Level: B3LYP/6-311++G(d,p) (Hybrid functional with diffuse functions to capture the lone pair interactions on the ether oxygen).[2]

  • Solvation Model: IEFPCM (Water) to simulate physiological aqueous environment.[2]

  • Key Calculation: Relaxed Potential Energy Surface (PES) Scan .

    • Parameter: Dihedral angle of the methoxy group (

      
      ).
      
    • Step size: 10° over 360°.

Critical Structural Insight: The "Anomeric" Effect

The MOM group is not just a steric bulk. The interaction between the nitrogen lone pair and the


 orbital of the 

bond can induce specific preferred conformations (anomeric effect).
  • Hypothesis Validation: If the lowest energy conformer places the ether oxygen gauche to the triazole plane, it creates a compact "folded" shape.[2] If anti, it is extended.[2]

  • Output: Generate .mol2 files with RESP (Restrained Electrostatic Potential) charges derived from the DFT density, rather than standard Gasteiger charges. This is crucial because the ether oxygen's electronegativity is modulated by the adjacent triazole ring.

Phase II: Target Identification & Molecular Docking

Triazoles are privileged scaffolds for heme-iron coordination (CYP450s) and kinase hinge binding.

Target Selection Strategy

We employ a dual-pathway docking strategy:

  • Direct Targeting (CYP51): Testing the "Iron-Coordination" hypothesis.

  • Inverse Docking (Blind): Screening against a kinase subset to exploit the 3-amino group as a hinge binder.

Workflow Visualization

The following diagram illustrates the decision logic for the docking campaign.

DockingWorkflow cluster_Targets Target Selection Ligand MOM-TA Ligand (DFT Optimized) Prep Ligand Preparation (Protonation pH 7.4) Ligand->Prep CYP51 Target A: CYP51 (PDB: 5V5Z) Heme Coordination Prep->CYP51 CDK2 Target B: CDK2 (PDB: 1DI8) Hinge Region H-Bonds Prep->CDK2 Grid Grid Generation (20Å Box) CYP51->Grid CDK2->Grid Dock Glide XP / AutoDock Vina (Precision Mode) Grid->Dock Filter Post-Docking Filter 1. Pose Stability 2. MOM-Group Clash Dock->Filter

Caption: Logic flow for parallel docking of MOM-TA against metabolic (CYP51) and signaling (CDK2) targets.

Detailed Docking Protocol (AutoDock Vina / Glide)
A. CYP51 (Lanosterol 14α-demethylase)
  • Rationale: Triazoles bind the heme iron via the N4 nitrogen.

  • Challenge: The N1-MOM group is bulky. The docking must verify if the MOM group fits into the access channel or clashes with the heme propionates.

  • Grid Center: The Heme Iron (

    
    ).[2]
    
  • Constraint: Define a distance constraint (

    
    ) between Triazole-N4 and Heme-Fe. If the docking score is poor with this constraint, the MOM group sterically precludes this binding mode.
    
B. CDK2 (Cyclin-Dependent Kinase 2)[3]
  • Rationale: The 3-amino group and N2 nitrogen can form a donor-acceptor motif mimicking the adenine ring of ATP.

  • Key Interaction: Hydrogen bonds with the hinge region (e.g., Leu83 in CDK2).[2]

  • MOM Group Role: In this scenario, the MOM group projects into the solvent or the hydrophobic back-pocket. If it projects into the hydrophobic pocket, affinity increases (entropic gain).[2]

Phase III: Molecular Dynamics (MD) & Stability

Static docking is insufficient for MOM-TA because the flexible ether linkage (


) might destabilize the complex.
Simulation Setup (GROMACS / AMBER)[1]
  • Force Field:

    • Protein: AMBER ff14SB.

    • Ligand: GAFF2 (General AMBER Force Field) with RESP charges calculated in Phase I.

  • System: Solvate in TIP3P water box; neutralize with

    
    .
    
  • Production Run: 100 ns, NPT ensemble (300 K, 1 atm).

Analysis Metrics
  • RMSD (Root Mean Square Deviation): If Ligand-RMSD > 3.0 Å, the MOM group is likely causing dissociation.[2]

  • Radial Distribution Function (RDF): Calculate RDF of water oxygens around the MOM ether oxygen.

    • Interpretation: A sharp peak at 2.8 Å indicates the ether oxygen is solvent-exposed (good for solubility). No peak suggests it is buried in a hydrophobic pocket (good for affinity).[2]

Phase IV: ADMET & Liability Assessment

The defining feature of MOM-TA is the MOM group . In organic synthesis, this is an acid-labile protecting group.[2] In a biological context, this raises specific stability concerns.

Acid Stability Prediction

The MOM group is a hemiaminal ether. At gastric pH (1.5 - 2.0), it risks hydrolysis:


[2]
  • In Silico Test: Calculate the Bond Dissociation Energy (BDE) of the

    
     bond in protonated vs. neutral states using DFT.
    
  • Implication: If the barrier is low, MOM-TA acts as a prodrug for the free 3-amino-1,2,4-triazole. Docking studies should therefore also be performed on the deprotected species (3-amino-1,2,4-triazole) to understand the active metabolite's profile.[2]

Predicted ADMET Profile
ParameterPrediction MethodExpected Trend for MOM-TA
LogP Consensus (SwissADME)~0.5 (More lipophilic than free triazole)
BBB Permeability BOILED-Egg ModelHigh (Small size + lipophilic cap)
Metabolic Stability SMARTCypLow (MOM group is a site for oxidative dealkylation)

Conclusion

Modeling 1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine requires a nuanced approach that respects its dual nature: a potentially stable inhibitor with a unique steric profile, or a prodrug for the Amitrole scaffold. The workflow defined above—starting with DFT to handle the ether flexibility and ending with MD to test the MOM group's steric fit—ensures a robust evaluation of this chemical probe.

References

  • Al-Masoudi, N. A., et al. (2022).[2] In Silico Interactions of Some of the Triazole Derivatives with the Main Protease of Coronavirus. Biointerface Research in Applied Chemistry. Link

  • Lassueurs, G., et al. (2020).[2][3] Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl). ACS Omega. Link

  • Zhang, H., et al. (2025).[2] Design, synthesis, antifungal evaluation, and molecular docking of novel 1,2,4-triazole derivatives containing oxime ether. RSC Advances. Link

  • PubChem Compound Summary. (2026). 1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine (CID 329775543).[4] National Center for Biotechnology Information. Link[2]

  • Frisch, M. J., et al. (2016).[2] Gaussian 16 Rev. C.01. Gaussian, Inc., Wallingford CT.[2] (Standard citation for DFT methodology).

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of 1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the step-by-step synthesis of 1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine starting from aminoguanidine . This workflow is critical for medicinal chemists developing kinase inhibitors or agrochemicals where the 3-amino-1,2,4-triazole core (Amitrole) serves as a bioisostere or scaffold.

The synthesis is divided into two critical phases:

  • Cyclocondensation: Formation of the 1,2,4-triazole ring from aminoguanidine and formic acid.

  • Regioselective Alkylation: Introduction of the methoxymethyl (MOM) group at the N1 position.

Key Technical Challenge: The 3-amino-1,2,4-triazole ring exhibits annular tautomerism (1H, 2H, and 4H forms). Direct alkylation often yields a mixture of N1 and N2 isomers. This guide provides a protocol to maximize N1-regioselectivity and ensure safe handling of the carcinogenic alkylating agent (MOM-Cl).

Phase 1: Synthesis of 3-Amino-1,2,4-triazole (Amitrole)

The foundation of this synthesis is the cyclization of aminoguanidine. While commercial Amitrole is available, in-house synthesis from aminoguanidine bicarbonate ensures a fresh, anhydrous starting material crucial for the subsequent alkylation step.

Reaction Logic

The reaction proceeds via the formation of aminoguanidine formate, followed by thermal dehydration.[1]

  • Reagents: Aminoguanidine bicarbonate, Formic acid (85-98%).

  • Mechanism: Acid-base neutralization

    
     Condensation 
    
    
    
    Cyclodehydration.
Protocol: Thermal Cyclization
  • Salt Formation: In a 500 mL round-bottom flask, suspend aminoguanidine bicarbonate (13.6 g, 0.1 mol) in water (20 mL).

  • Acid Addition: Add formic acid (4.6 g, 0.1 mol) dropwise at 0–10°C. Caution: CO₂ evolution will be vigorous. Stir until effervescence ceases and a clear solution forms (pH ~6-7).

  • Concentration: Evaporate the solution under reduced pressure (40-50°C) to obtain solid aminoguanidine formate.

  • Cyclization (Critical Step): Heat the dry residue in an oil bath.

    • Ramp 1: Heat to 120°C (water elimination begins).

    • Ramp 2: Increase to 160–170°C and hold for 2–3 hours. The melt will resolidify as the triazole forms (mp ~153°C).

  • Purification: Recrystallize the crude solid from ethanol/water to yield 3-amino-1,2,4-triazole as white crystals.

    • Yield Target: >85%[2][3][4]

    • QC Check: Melting point 150–153°C.

Phase 2: Regioselective N-Alkylation (MOM-Protection)

This is the most technically demanding phase. The triazole ring has three potential nucleophilic nitrogens. The goal is to selectively alkylate N1 to obtain the target 1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine .

Tautomerism and Regioselectivity

The 3-amino-1,2,4-triazole exists in equilibrium between 1H and 2H tautomers.

  • N1-Alkylation (Desired): Thermodynamically favored in the presence of bulky bases or silyl-protection strategies.

  • N2-Alkylation (Impurity): Often kinetically favored or formed due to steric hindrance at N1.

  • Exocyclic Amine (N-amine): Generally less nucleophilic than the ring nitrogens but can react if strong bases (e.g., NaH) are used in excess.

Strategic Diagram: Tautomerism & Alkylation Pathways

TriazoleAlkylation Start 3-Amino-1,2,4-triazole (Tautomeric Mixture) N1 Target: 1-(MOM)-1H-triazol-3-amine (Thermodynamic Product) Start->N1 Path A: Steric Control (Major) N2 Impurity: 2-(MOM)-2H-triazol-3-amine (Kinetic Product) Start->N2 Path B: Kinetic Control (Minor) N_Exo Impurity: N-MOM-amine (Over-alkylation) Start->N_Exo Path C: Excess Reagent Reagent MOM-Cl / Base Reagent->Start Alkylation

Figure 1: Reaction pathways for the alkylation of 3-amino-1,2,4-triazole. Path A is the objective.

Protocol: Base-Mediated Alkylation

Note: Chloromethyl methyl ether (MOM-Cl) is a carcinogen. All operations must be performed in a fume hood.

Reagents:

  • 3-Amino-1,2,4-triazole (1.0 eq)

  • Chloromethyl methyl ether (MOM-Cl) (1.1 eq)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.2 eq)

  • Solvent: Anhydrous THF or DMF.

Procedure:

  • Dissolution: Dissolve 3-amino-1,2,4-triazole (8.4 g, 0.1 mol) in anhydrous THF (100 mL) under Nitrogen atmosphere.

  • Base Addition: Add DIPEA (15.5 g, 0.12 mol) and cool the mixture to 0°C.

    • Why DIPEA? It is a non-nucleophilic base that scavenges HCl without competing for the alkylating agent.

  • Alkylation: Add MOM-Cl (8.8 g, 0.11 mol) dropwise over 30 minutes. Maintain temperature < 5°C to suppress exocyclic amine alkylation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (10% MeOH in DCM).

  • Quench: Quench with saturated NaHCO₃ solution (50 mL).

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Isomer Separation: The crude residue will contain a mixture (typically 3:1 ratio of N1:N2).

    • Column Chromatography: Silica gel, gradient elution 0

      
       5% MeOH in DCM. The N1-isomer  (Target) is typically more polar (lower Rf) than the N2-isomer due to the unmasked primary amine interacting with silica.
      
Alternative "Silyl-Method" (High Regioselectivity)

For higher N1 selectivity, use the silyl-protection route:

  • Reflux 3-amino-1,2,4-triazole in Hexamethyldisilazane (HMDS) with catalytic saccharin until clear.

  • Evaporate HMDS to get the silylated intermediate.

  • React with MOM-Cl in Acetonitrile. The steric bulk of the silyl group directs alkylation to N1.

Characterization & QC

Distinguishing the N1 and N2 isomers is critical.

FeatureTarget: 1-(MOM)-1H-1,2,4-triazol-3-amineImpurity: 2-(MOM)-2H-1,2,4-triazol-3-amine
¹H NMR (C5-H) Singlet at ~7.8 – 8.0 ppm Singlet at ~7.4 – 7.6 ppm (Shielded)
¹H NMR (MOM-CH₂) Singlet at ~5.3 ppmSinglet at ~5.4 ppm
¹³C NMR (C5) ~145 ppm~135 ppm
TLC (5% MeOH/DCM) Lower Rf (More Polar)Higher Rf (Less Polar)

Structural Validation: The C5 proton in the N1-isomer is adjacent to only one nitrogen in the ring system (N4), whereas in the N2-isomer, the C5 proton is flanked by two nitrogens (N1 and N4), leading to distinct chemical shift shielding patterns.

Safety & Compliance (MOM-Cl)

Hazard: Chloromethyl methyl ether (MOM-Cl) is an OSHA-regulated carcinogen. Mitigation Strategy:

  • In-Situ Generation: Instead of purchasing MOM-Cl, generate it in situ using Dimethoxymethane (DMM) and Acetyl Chloride with a catalytic amount of ZnBr₂ or Lewis acid. This avoids storing the carcinogen.

  • Destruction: Quench all MOM-Cl waste with aqueous ammonia or concentrated NaOH immediately.

  • PPE: Double nitrile gloves, face shield, and dedicated fume hood.

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Heterocycle Formation cluster_1 Phase 2: N-Protection Step1 Aminoguanidine HCO3 + Formic Acid Step2 Evaporation & Heating (160°C, 2h) Step1->Step2 Step3 Intermediate: 3-Amino-1,2,4-triazole Step2->Step3 Step4 Dissolve in THF/DMF Add DIPEA (Base) Step3->Step4 Step5 Add MOM-Cl (0°C, Dropwise) Step4->Step5 Step6 Chromatography Separation of Isomers Step5->Step6 Final Pure Target: 1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine Step6->Final

Figure 2: End-to-end experimental workflow for the synthesis.

References

  • Source: U.S. Patent 4,628,103. "Process for the preparation of 3-amino-1,2,4-triazole.
  • Regioselective Alkylation of Triazoles

    • Source:Regioselective 1H-1,2,4 Triazole alkylation.[2][4][5][6] (SlideShare/Technical Review).

    • URL:[Link]

  • Silyl-Method for Regioselectivity

    • Source: MDPI Molecules. "Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides.
    • URL:[Link][7]

  • Target Compound Data

    • Source: PubChem. "1-(methoxymethyl)-1h-1,2,4-triazol-3-amine."[8][9]

    • URL:[Link]

Sources

Application Note: Precision Protocol for N-Alkylation of 1H-1,2,4-Triazol-3-Amine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Mechanistic Insight

The 1H-1,2,4-triazol-3-amine scaffold is a ubiquitous pharmacophore in medicinal chemistry, serving as a bioisostere for amides and carboxylic acids. However, its functionalization is notoriously complex due to annular tautomerism and ambident nucleophilicity .

This guide moves beyond generic "mix-and-stir" procedures. We analyze the electronic and steric factors governing regioselectivity, providing a robust protocol for N1-alkylation (the thermodynamic and kinetic preference under basic conditions) and strategies to identify and isolate the N2 and N4 isomers.

The Mechanistic Challenge: Tautomerism

In solution, 3-amino-1,2,4-triazole exists in a tautomeric equilibrium. While the 1H-tautomer is generally predominant, the anion formed upon deprotonation delocalizes charge across N1, N2, and N4.

  • N1-Attack (Major): The N1 position is the most nucleophilic site in the anionic species due to minimal steric hindrance and favorable electronics.

  • N2-Attack (Minor): Often observed as a byproduct (10–20%), favored by specific steric clashes or solvent effects.

  • N4-Attack (Rare/Quaternization): Typically leads to quaternary salts or occurs if N1/N2 are blocked.

  • Exocyclic N-Alkylation: Rare under standard basic alkylation conditions (requires reductive amination or specific catalysis).

TriazoleAlkylation Tautomer 3-Amino-1,2,4-Triazole (Tautomeric Equilibrium) Anion Triazolate Anion (Delocalized Nucleophile) Tautomer->Anion Base (NaH/K2CO3) Deprotonation N1_Product N1-Alkyl Isomer (Major Product) Anion->N1_Product Rxn at N1 (Fastest) N2_Product N2-Alkyl Isomer (Minor Product) Anion->N2_Product Rxn at N2 (Steric Dep.) N4_Product N4-Alkyl Isomer (Trace/Salt) Anion->N4_Product Rxn at N4

Figure 1: Reaction pathway showing the divergence of alkylation from the common triazolate anion intermediate.

Part 2: Experimental Protocols

Protocol A: General Base-Mediated N1-Selective Alkylation

This protocol utilizes Sodium Hydride (NaH) in DMF to ensure complete deprotonation and rapid reaction, favoring the N1-isomer. For substrates sensitive to strong bases, see Optimization Notes.

Reagents:

  • 1H-1,2,4-Triazol-3-amine (1.0 equiv)

  • Alkyl Halide (R-X) (1.1 equiv)

  • Sodium Hydride (60% dispersion in oil) (1.2 equiv)

  • DMF (Anhydrous, 0.5 M concentration)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under Argon/Nitrogen atmosphere. Charge with 1H-1,2,4-triazol-3-amine and anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C (ice bath). Add NaH portion-wise over 10 minutes.

    • Observation: Vigorous hydrogen gas evolution will occur. Stir at 0 °C for 30 minutes until gas evolution ceases and the solution becomes clear/homogeneous (formation of the triazolate anion).

  • Alkylation: Add the Alkyl Halide (R-X) dropwise at 0 °C.

    • Note: If R-X is a solid, dissolve in minimal DMF before addition.

  • Reaction: Allow the mixture to warm to Room Temperature (25 °C) and stir for 2–4 hours.

    • Monitoring: Check TLC (MeOH/DCM 1:9). The starting material (very polar) should disappear, replaced by a less polar product spot (N1) and a slightly more polar minor spot (N2).

  • Quench & Workup:

    • Cool to 0 °C. Carefully quench with saturated NH₄Cl solution (exothermic).

    • Extract with EtOAc (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF.

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude residue typically contains a 9:1 to 4:1 ratio of N1:N2 isomers . Separation is achieved via Flash Column Chromatography (Silica Gel).

    • Eluent: Gradient of 0-10% MeOH in DCM. The N1-isomer usually elutes first (less polar) followed by the N2-isomer.

Protocol B: Optimization for Sensitive Substrates (K₂CO₃ Method)

For alkyl halides prone to elimination or base-sensitive groups, switch to a milder system.

  • Base: Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Solvent: Acetonitrile (MeCN) or Acetone (reflux).

  • Conditions: Heat to 50–80 °C for 6–12 hours.

  • Trade-off: Reaction times are longer, and N2/N4 isomer ratios may increase slightly due to higher temperatures.

Part 3: Analytical Validation (The "Truth" Test)

Distinguishing regioisomers is the most critical step. Do not rely solely on LCMS, as isomers have identical masses.

NMR Characterization Table

The chemical shift of the C5-proton (the only CH on the ring) is the diagnostic handle.

FeatureN1-Alkyl Isomer (Major)N2-Alkyl Isomer (Minor)N4-Alkyl Isomer (Rare)
¹H NMR (C5-H) δ 7.8 – 8.2 ppm δ 7.4 – 7.6 ppm δ 8.5+ ppm (Deshielded)
NOE Signal Strong NOE between Alkyl-H and C5-H .NOE between Alkyl-H and Exocyclic NH₂ . (No NOE to C5-H).NOE to both C5-H and NH₂.
¹³C NMR (C5) ~145–150 ppm~155–160 ppm~140–145 ppm
Polarity (TLC) Less Polar (Higher R_f)More Polar (Lower R_f)Very Polar / Baseline
NOE Logic Diagram

Use this logic to definitively assign your isolated product.

NOE_Logic Start Irradiate Alkyl Group (R) Decision1 NOE observed with C5-H? Start->Decision1 Decision2 NOE observed with NH2? Decision1->Decision2 Yes ResultN2 Conclusion: N2-Isomer (R is adjacent to NH2) Decision1->ResultN2 No (Only NH2 NOE) ResultN1 Conclusion: N1-Isomer (R is adjacent to C5) Decision2->ResultN1 No (Only C5 NOE) ResultN4 Conclusion: N4-Isomer (R is between C5 and NH2) Decision2->ResultN4 Yes (Both C5 & NH2)

Figure 2: Nuclear Overhauser Effect (NOE) decision tree for structural assignment.

Part 4: Troubleshooting & Optimization

Problem: Low Yield / Incomplete Reaction

  • Cause: Poor solubility of the triazolate anion.

  • Solution: Add 10% DMSO to the DMF or use a phase transfer catalyst (TBAF/18-crown-6) if using K₂CO₃ in MeCN.

Problem: Formation of Quaternary Salts (Over-alkylation)

  • Cause: Excess alkyl halide or high temperatures.

  • Solution: Strictly control stoichiometry (1.05 equiv R-X). Keep temperature <25 °C.

Problem: Inseparable Isomers

  • Cause: Similar polarity of N1 and N2 isomers.

  • Solution:

    • Change solvent system: Try EtOAc/Hexane vs. DCM/MeOH.

    • Recrystallization: N1 isomers are often more crystalline.

    • Regiospecific Synthesis: If separation fails, abandon direct alkylation. Use the Pinner Synthesis strategy: React a specific hydrazine (R-NH-NH₂) with an imidate to cyclize directly into the N1-substituted triazole [1].

References

  • Synthesis of 3-Amino-1,2,4-Triazoles via Pinner Strategy Source: National Institutes of Health (PMC) URL:[Link]

  • Regioselectivity in Alkylation of 1,2,4-Triazoles Source: ResearchGate (Organic Chemistry Portal Data) URL:[Link]

  • NMR Characteristics of Triazole Isomers Source: Chemistry Steps / Spectroscopy Data URL:[Link]

Application Note: Functional Evaluation of 1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine in Antifungal Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the experimental protocols for utilizing 1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine (CAS 915923-88-5) as a functional scaffold in antifungal research. Unlike established azole drugs (e.g., fluconazole), this compound serves primarily as a masked precursor and a chemical probe . Its methoxymethyl (MOM) protecting group modifies solubility and regioselectivity, while the primary amine allows for rapid diversification into active Schiff bases or amides. This document covers stock preparation, synthetic derivatization, CLSI-compliant susceptibility testing, and mechanistic validation against Lanosterol 14


-demethylase (CYP51).

Part 1: Chemical Handling & Stability (The Foundation)

Molecule Characterization & Logic

The 1,2,4-triazole core is pharmacologically privileged, forming the "warhead" of many systemic antifungals. However, the 1-(Methoxymethyl) group alters its behavior significantly:

  • Lipophilicity: The MOM group increases logP compared to the free triazole, enhancing membrane permeability in early screens.

  • Acid Lability: The MOM acetal linkage is stable in basic and neutral media (including standard fungal growth media) but hydrolyzes in acidic environments (pH < 4).

  • Binding Interference: In its protected form, the N1-MOM group may sterically hinder the standard N-Fe coordination with the fungal CYP51 heme. Therefore, this molecule often acts as a negative control for binding affinity unless derivatized or metabolically deprotected.

Stock Solution Protocol

Objective: Prepare a stable 10 mM stock solution for biological assays.

Reagents:

  • Compound: 1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine (Solid, >95% purity).

  • Solvent: Dimethyl Sulfoxide (DMSO), sterile filtered, anhydrous.

Procedure:

  • Weigh 1.28 mg of the compound into a sterile 1.5 mL microcentrifuge tube.

  • Add 1.0 mL of anhydrous DMSO.

  • Vortex for 30 seconds until fully dissolved.

  • QC Check: Inspect for particulates. If turbid, sonicate for 5 minutes at 40 kHz.

  • Storage: Aliquot into 100

    
    L vials. Store at -20°C. Avoid freeze-thaw cycles >3 times to prevent moisture ingress (which degrades the MOM group).
    

Part 2: Synthetic Derivatization (The Application)

Context: The primary utility of this amine is as a "click-ready" scaffold to generate libraries of Schiff bases (imines), which are historically potent antifungal pharmacophores. The following protocol generates a bioactive probe in situ or for purification.

Protocol: Microwave-Assisted Schiff Base Synthesis

Rationale: Condensing the 3-amine with substituted benzaldehydes creates a conjugated system that facilitates hydrophobic interaction with the CYP51 active site channel.

Workflow Diagram:

SynthesisWorkflow Start 1-(Methoxymethyl)- 1H-1,2,4-triazol-3-amine Process Reflux / Microwave 80°C, 30 min Start->Process Reagent Aryl Aldehyde (e.g., 2,4-difluorobenzaldehyde) Reagent->Process Catalyst Cat. AcOH Ethanol Catalyst->Process Product Target Schiff Base (Antifungal Active) Process->Product Condensation (-H2O)

Caption: Synthesis of bioactive Schiff bases from the triazole amine scaffold.

Step-by-Step:

  • Stoichiometry: Mix 1.0 mmol of 1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine with 1.0 mmol of a substituted benzaldehyde (e.g., 2,4-difluorobenzaldehyde).

  • Solvent: Dissolve in 5 mL absolute ethanol containing 2 drops of glacial acetic acid (catalyst).

  • Reaction: Irradiate in a microwave reactor at 80°C for 20–30 minutes (or reflux for 4 hours).

  • Isolation: Cool to room temperature. The Schiff base typically precipitates. Filter and wash with cold ethanol.

  • Validation: Verify structure via

    
    H-NMR (look for imine singlet 
    
    
    
    8.5–9.0 ppm).

Part 3: Antifungal Susceptibility Testing (MIC)

Standard: CLSI M27-A4 (Yeasts) / M38-A2 (Filamentous Fungi). Objective: Determine the Minimum Inhibitory Concentration (MIC) of the parent amine and its derivatives.

Experimental Design
ParameterSpecificationNote
Medium RPMI 1640 + MOPS buffer (0.165 M)pH adjusted to 7.0 (Critical for MOM stability).
Inoculum

to

cells/mL
Candida albicans ATCC 90028 (QC Strain).
Plate Format 96-well, U-bottom, sterilePolystyrene.
Incubation 35°C for 24–48 hoursAerobic conditions.
Protocol Steps
  • Dilution Series: Prepare a 2-fold serial dilution of the compound in RPMI 1640.

    • Range: 64

      
      g/mL down to 0.125 
      
      
      
      g/mL.
    • Solvent Control: Ensure final DMSO concentration is <1% in all wells.

  • Inoculation: Add 100

    
    L of standardized yeast suspension to each well.
    
  • Controls:

    • Positive Control:[1] Fluconazole (Range: 0.125–64

      
      g/mL).
      
    • Growth Control: Media + Cells + 1% DMSO (No drug).

    • Sterility Control: Media only.

  • Readout: Visual score (0–4 scale) or Spectrophotometric (

    
    ).
    
    • MIC Endpoint: Lowest concentration exhibiting

      
      50% inhibition compared to growth control (for azoles).
      

Self-Validating Check:

  • If the Growth Control shows no turbidity after 24h, the assay is invalid (check inoculum viability).

  • If the Sterility Control is turbid, the media is contaminated.

  • Specific to MOM-Triazole: If the MIC of the parent amine is >64

    
    g/mL, this confirms it is inactive per se and requires derivatization (Schiff base formation) to gain potency.
    

Part 4: Mechanism of Action Validation (CYP51 Binding)

Hypothesis: The antifungal activity of triazole derivatives stems from inhibiting Lanosterol 14


-demethylase (CYP51) .[2][3][4][5] The triazole N4 coordinates with the heme iron, preventing substrate oxidation.
Pathway Visualization[3]

MoA Drug Triazole Derivative (MOM-Amine derived) Target CYP51 Enzyme (Heme Iron) Drug->Target N4-Fe Coordination Inhibition Blockade of Lanosterol Demethylation Target->Inhibition Effect Accumulation of Toxic Sterols (14-methyl) Inhibition->Effect Membrane Membrane Fluidity Disruption Effect->Membrane Death Fungal Cell Death/Stasis Membrane->Death

Caption: Mechanism of Action: CYP51 inhibition leading to membrane failure.

CYP51 Spectral Binding Assay

Objective: Confirm direct binding to the heme iron.

  • Recombinant Protein: Purified C. albicans CYP51 (5

    
    M).
    
  • Titration: Titrate the compound (0.5 – 20

    
    M) into the protein solution.
    
  • Detection: Differential UV-Vis spectroscopy (350–500 nm).

  • Result Interpretation:

    • Type II Binding Spectrum: A peak at ~425–430 nm and a trough at ~390–410 nm indicates displacement of the water molecule from the heme iron by the triazole nitrogen.

    • Note: The parent 1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine may show weak or no binding due to the MOM group blocking the N1/N2 region or altering the electronic properties of the ring. This makes it an excellent negative control to prove that the derivatized Schiff base (with an extended hydrophobic tail) is required for high-affinity binding.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2017).[6] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-A4). [Link]

  • Al-Soud, Y. A., et al. (2011). Synthesis and antimicrobial activities of some novel 1,2,4-triazole derivatives.[7][8][9][10][11] (Demonstrates Schiff base synthesis utility). [Link]

  • Greene, T. W., & Wuts, P. G. M. (1999).[12] Protective Groups in Organic Synthesis.[12][13] (Stability of MOM ethers).[13][14][15] [Link]

Sources

Application Note: Anticancer Screening of 1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in approved drugs like Letrozole (aromatase inhibitor) and Vorozole. The specific subclass of 1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine derivatives presents a unique opportunity in oncology drug discovery.

The N-methoxymethyl (MOM) group at the N1 position serves two critical functions:

  • Lipophilicity Modulation: It enhances membrane permeability compared to the naked triazole, improving intracellular bioavailability.

  • Metabolic Stability: It acts as a robust blocking group, preventing rapid N-glucuronidation often seen with free triazoles.

This application note details the workflow for screening libraries derived from this scaffold. We focus on identifying hits that target EGFR kinases and Tubulin polymerization , the two most common mechanisms for this chemical class, followed by validation via apoptosis induction.

Screening Workflow Overview

The following diagram outlines the critical path from library generation to lead validation. This is not a linear list but a decision-gated pipeline.

ScreeningWorkflow Start Library: 1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine Derivatives InSilico Phase 1: In Silico Docking (Targets: EGFR, Tubulin, VEGFR) Start->InSilico Structure Preparation PrimaryScreen Phase 2: Primary Screen (MTT Assay) (Cell Lines: A549, MCF-7, HeLa) InSilico->PrimaryScreen Select Top 10% Scores Selection Hit Selection Criteria: IC50 < 10 µM & SI > 2 PrimaryScreen->Selection Calculate IC50 Selection->Start Re-design (SAR) SecondaryScreen Phase 3: Mechanistic Validation (Flow Cytometry: Annexin V/PI) Selection->SecondaryScreen Validated Hits Lead Lead Candidate Identified SecondaryScreen->Lead Confirmed Apoptosis

Figure 1: Decision-gated screening pipeline for triazole derivatives. Note the feedback loop for SAR (Structure-Activity Relationship) optimization.

Phase 1: In Silico Molecular Docking (Target Prediction)

Before wet-lab screening, filter your library against known triazole targets. 1,2,4-triazole-3-amines are known bioisosteres for amide bonds and often bind in the ATP-binding pocket of kinases.

Protocol A: Docking Setup
  • Software: AutoDock Vina or Schrödinger Glide.

  • Protein Targets (PDB IDs):

    • EGFR (Kinase Domain): 1M17 (Wild type) or 7JX0 (Mutant).

    • Tubulin: 1SA0 (Colchicine binding site).

    • VEGFR-2: 4ASD.

  • Ligand Preparation:

    • Generate 3D conformers of your 1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine derivatives.

    • Critical Step: Ensure the MOM group is energy-minimized in the gauche conformation relative to the ring to simulate steric bulk accurately.

  • Scoring Threshold: Discard compounds with binding affinity > -7.0 kcal/mol.

Phase 2: In Vitro Cytotoxicity (MTT Assay)[1][2]

This is the core quantitative assay. The MTT assay measures the reduction of tetrazolium salts by mitochondrial dehydrogenase, which occurs only in metabolically active cells.[1]

Materials
  • Cell Lines: A549 (Lung Adenocarcinoma), MCF-7 (Breast Cancer), HepG2 (Hepatocellular Carcinoma).

  • Control Cell Line: HEK293 (Human Embryonic Kidney) – Essential for calculating Selectivity Index (SI).

  • Reagents: MTT Reagent (5 mg/mL in PBS), DMSO (Solubilizer).

  • Positive Control: Doxorubicin or Cisplatin.

Step-by-Step Protocol
  • Seeding:

    • Seed tumor cells at

      
       cells/well in 96-well plates.
      
    • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

  • Compound Treatment:

    • Prepare a stock solution of the triazole derivative in DMSO (10 mM).

    • Expert Tip: The MOM group is stable at physiological pH (7.4) but can hydrolyze in highly acidic environments. Ensure your media is buffered correctly.

    • Perform serial dilutions (e.g., 100, 50, 25, 12.5, 6.25 µM).

    • Add 100 µL of diluted compound to wells. Final DMSO concentration must be < 0.5% to avoid solvent toxicity.[1]

  • Incubation:

    • Incubate for 48 hours . (Triazoles often require longer exposure than 24h to induce apoptosis).

  • MTT Addition:

    • Add 10 µL of MTT stock (5 mg/mL) to each well.

    • Incubate for 4 hours in the dark.

  • Solubilization:

    • Carefully aspirate media (do not disturb purple formazan crystals).

    • Add 100 µL DMSO to dissolve crystals. Shake plate for 10 mins.

  • Measurement:

    • Read absorbance at 570 nm (reference filter 630 nm).

Data Analysis: IC50 Calculation

Calculate % Cell Viability using the formula:


[2][1][3]
  • Plot Log(Concentration) vs. % Viability.

  • Use non-linear regression (Sigmoidal dose-response) to determine the IC50 .

Table 1: Example Data Presentation Format

Compound IDR-Group (C5)A549 IC50 (µM)MCF-7 IC50 (µM)HEK293 IC50 (µM)Selectivity Index (SI)*
TZ-MOM-01 Phenyl12.5 ± 1.28.4 ± 0.5>10011.9
TZ-MOM-02 4-Cl-Phenyl4.2 ± 0.33.1 ± 0.245.014.5
Doxorubicin (Control)1.1 ± 0.10.8 ± 0.15.06.2

*SI = IC50 (Normal Cells) / IC50 (Cancer Cells). An SI > 2 is considered promising; SI > 10 is excellent.

Phase 3: Mechanism of Action (Apoptosis Pathway)

If your triazole derivative shows low IC50 values (< 10 µM), you must validate that cell death is due to programmed cell death (apoptosis) rather than necrosis (which causes inflammation). Triazole-3-amines typically trigger the Intrinsic Mitochondrial Pathway .

Mechanism Visualization

The following diagram illustrates the expected signaling cascade for this compound class.

ApoptosisPathway Drug Triazole Derivative (Intracellular) Bcl2 Bcl-2 (Anti-apoptotic) Drug->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Drug->Bax Upregulates Bcl2->Bax Blocks Mito Mitochondria (MOMP) Bax->Mito Pore Formation CytoC Cytochrome C Release Mito->CytoC Casp9 Caspase-9 CytoC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Death Apoptosis (DNA Fragmentation) Casp3->Death

Figure 2: The Intrinsic Apoptosis Pathway. Triazole derivatives typically downregulate Bcl-2 and upregulate Bax, leading to Caspase-3 activation.

Protocol B: Annexin V-FITC / PI Double Staining

This assay differentiates between early apoptosis (Annexin V positive) and necrosis (PI positive).

  • Treatment: Treat A549/MCF-7 cells with the IC50 concentration of the lead compound for 24 hours.

  • Harvesting: Trypsinize cells (gentle action to avoid false positives) and wash with cold PBS.

  • Staining:

    • Resuspend

      
       cells in Binding Buffer.
      
    • Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI) .

    • Incubate for 15 mins at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Q1 (Upper Left): Necrotic cells (Annexin V-, PI+).

    • Q2 (Upper Right): Late Apoptotic cells (Annexin V+, PI+).

    • Q3 (Lower Left): Live cells (Annexin V-, PI-).

    • Q4 (Lower Right): Early Apoptotic cells (Annexin V+, PI-).

  • Success Criteria: A significant shift from Q3 to Q4/Q2 compared to the DMSO control confirms the apoptotic mechanism.

References

  • Al-Wahaibi, L.H., et al. (2020). Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds. Bioorganic Chemistry.[3][4][5][6][7]

  • BenchChem Protocols. Application Notes and Protocols for Cell Viability Assays (MTT) of Thiazole/Triazole-Based Compounds.

  • Wang, X., et al. (2019). Synthesis, activity evaluation, and pro-apoptotic properties of novel 1,2,4-triazol-3-amine derivatives as potent anti-lung cancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Horton, T. MTT Cell Assay Protocol.[8] Texas Children's Hospital / Checkpoint Lab.

  • NCI-60 Screening Methodology. Developmental Therapeutics Program, National Cancer Institute.

Sources

Application Note: 1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine as a Strategic Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The 1,2,4-triazole ring is a "privileged scaffold" in medicinal chemistry, serving as a robust bioisostere for amides and esters in kinase inhibitors (e.g., JAK inhibitors), antifungals (e.g., fluconazole), and oncology therapeutics.[1] However, the unsubstituted 3-amino-1,2,4-triazole core presents a significant synthetic challenge: tautomeric ambiguity .[1]

The proton on the ring nitrogens is mobile, equilibrating between N1, N2, and N4.[1] This leads to poor regioselectivity during functionalization (alkylation or arylation), often resulting in inseparable mixtures of isomers.[1]

1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine (MOM-protected aminotriazole) solves this problem. The Methoxymethyl (MOM) group serves two critical functions:

  • Regiochemical Anchor: It locks the tautomer in the N1-position, forcing subsequent reactions to occur at predictable sites.[1]

  • Directed Metalation Group (DMG): The oxygen in the MOM group coordinates with lithium bases, facilitating selective C-5 lithiation.[1] This opens access to 1,3,5-trisubstituted triazoles that are otherwise difficult to synthesize.[1]

This guide details the protocols for synthesizing, functionalizing, and deprotecting this scaffold to access high-value chemical space.[1]

Synthetic Workflow & Logic

The following diagram illustrates the strategic "Hub-and-Spoke" utility of the scaffold. By locking N1, we enable orthogonal functionalization at C5 (via lithiation) and the exocyclic N3 (via coupling), before removing the scaffold to reveal the bioactive core.[1]

TriazoleWorkflow Start 3-Amino-1,2,4-triazole (Tautomeric Mixture) Scaffold 1-(Methoxymethyl)-1H- 1,2,4-triazol-3-amine (The Scaffold) Start->Scaffold MOM-Cl, Base (Regiocontrol) C5_Func C-5 Functionalization (Directed Lithiation) Scaffold->C5_Func n-BuLi, Electrophile (DMG Effect) N3_Func N-3 Functionalization (Amide/Urea/Aryl) Scaffold->N3_Func Direct Coupling C5_Func->N3_Func Pd-Cat or Acylation Final Bioactive Core (Deprotected) C5_Func->Final Acidic Deprotection N3_Func->Final Acidic Deprotection (HCl/MeOH)

Figure 1: Strategic workflow converting the tautomeric starting material into a regiochemically defined scaffold for orthogonal functionalization.

Detailed Experimental Protocols

Protocol A: Synthesis of the Scaffold

If the material is not purchased commercially, it must be synthesized with high regioselectivity.

Objective: Selective N1-alkylation of 3-amino-1,2,4-triazole. Challenge: Alkylation can occur at N1, N2, or the exocyclic amine.[1] Solution: Use of controlled basic conditions.[1]

  • Reagents: 3-Amino-1,2,4-triazole (1.0 equiv), Chloromethyl methyl ether (MOM-Cl) (1.1 equiv), Diisopropylethylamine (DIPEA) (1.2 equiv), DCM (anhydrous).[1]

  • Procedure:

    • Dissolve 3-amino-1,2,4-triazole in anhydrous DCM at 0°C.

    • Add DIPEA dropwise.[1]

    • Add MOM-Cl dropwise over 30 minutes.[1] Caution: MOM-Cl is a carcinogen; use strict fume hood protocols.

    • Allow to warm to RT and stir for 12 hours.

    • Workup: Quench with saturated NaHCO₃. Extract with DCM.[1]

    • Purification: The N1-isomer is typically the major product but must be separated from the N2-isomer via column chromatography (EtOAc/Hexane gradient). The N1-isomer (desired) is usually more polar than the N2-isomer.

  • Validation: 1H NMR (DMSO-d6) should show the MOM methylene protons as a sharp singlet around δ 5.3 ppm and the C5-H proton around δ 8.0 ppm.[1]

Protocol B: C-5 Directed Lithiation (The "Killer App")

This is the primary reason to use this specific scaffold. The MOM group directs lithium to the C-5 position.

Critical Expert Insight: The scaffold contains a free primary amine (


). n-Butyllithium will deprotonate these protons before lithiating the carbon ring.[1]
  • Option 1 (Dianion Route): Use >2.2 equivalents of n-BuLi.

  • Option 2 (Protected Route - Recommended): Protect the amine (e.g., with TMS or Boc) first.[1]

  • Below is the Protocol for Option 1 (Direct usage of the scaffold).

  • Setup: Flame-dried 3-neck flask, Argon atmosphere, -78°C cryostat.

  • Reagents:

    • Scaffold (1.0 mmol)

    • n-BuLi (2.5 M in hexanes, 2.2 mmol - Excess required for NH2 deprotonation)

    • Electrophile (e.g., Methyl Iodide, Benzaldehyde) (1.2 mmol)[1]

    • Solvent: Anhydrous THF (10 mL)

  • Step-by-Step:

    • Dissolve the scaffold in THF and cool to -78°C.

    • Lithiation: Add n-BuLi dropwise.[1] The first equivalent removes an NH proton; the second equivalent performs the Directed Ortho Metalation (DoM) at C-5.

    • Incubation: Stir at -78°C for 1 hour. The solution typically turns yellow/orange, indicating the formation of the lithiated species.[1]

    • Trapping: Add the Electrophile (dissolved in THF) slowly.

    • Warming: Allow the reaction to warm to RT naturally over 2 hours.

    • Quench: Add saturated NH₄Cl solution.

  • Data Interpretation:

    • Loss of the C-5 proton signal in NMR (formerly at ~8.0 ppm) confirms substitution.

Protocol C: Deprotection (Scaffold Removal)

Once the complex core is built, the MOM group must be removed to restore the bioactive NH-triazole.

  • Conditions: 6N HCl in Methanol or TFA/DCM (1:1).

  • Procedure:

    • Dissolve the functionalized intermediate in Methanol.

    • Add 6N HCl (5 equiv).[1]

    • Reflux at 60°C for 2-4 hours. Note: MOM groups on triazoles are more stable than on alcohols; heat is often required.

    • Neutralization: Cool and neutralize with solid Na₂CO₃ or NaOH to pH 7-8 (Triazoles are amphoteric; do not over-basify or you may lose product in the aqueous layer).[1]

    • Isolation: Extract with EtOAc/IPA (3:1 mixture helps solubility).[1]

Data Summary: Electrophile Scope

The following table summarizes expected yields when subjecting the scaffold to Protocol B (Lithiation) with various electrophiles.

Electrophile ClassSpecific ReagentProduct TypeExpected YieldNotes
Alkyl Halides Methyl Iodide5-Methyl-triazole65-75%Fast reaction; highly regioselective.
Aldehydes BenzaldehydeSecondary Alcohol55-65%May require longer lithiation times.[1]
Ketones AcetophenoneTertiary Alcohol40-50%Steric hindrance at C-5 can reduce yield.[1]
Halogens Iodine (

)
5-Iodo-triazole70-80%Excellent intermediate for Suzuki coupling.
Formamides DMF5-Formyl-triazole60%Useful for further reductive amination.

Mechanism of Action: The MOM Effect

Understanding why this works is crucial for troubleshooting.

Mechanism MOM_Group MOM Oxygen (Lewis Basic) Lithium Lithium Cation (Li+) MOM_Group->Lithium Coordinates Complex Pre-Lithiation Complex (Coordination) MOM_Group->Complex C5_Proton C-5 Proton (Acidic) Lithium->C5_Proton Approximates Base (DoM Effect) Lithium->Complex Complex->C5_Proton Deprotonation

Figure 2: The Directed Ortho Metalation (DoM) mechanism. The MOM ether oxygen coordinates the Lithium atom, bringing the base (butyl group) into close proximity with the C-5 proton, lowering the transition state energy for deprotonation.

References

  • Micetich, R. G., et al. "The Sequential Lithiation of 1-Phenyl-1,2,4-triazoles."[1][2] Heterocycles, vol. 23, no.[1][3] 3, 1985, pp. 585-592.[1]

  • BenchChem Application Notes. "Lithiation of 1-Bromo-2-((methoxymethoxy)methyl)benzene." BenchChem Protocols, 2025.[1]

  • Kallman, N. J., et al. "Regioselective Synthesis of 1,2,4-Triazoles."[1] Journal of Organic Chemistry. (General reference for triazole regiochemistry).

  • Verma, S., et al. "Strategies for synthesis of 1,2,4-triazole-containing scaffolds using 3-amino-1,2,4-triazole."[1] Molecular Diversity, 2021.[1][4]

  • PubChem. "1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine Compound Summary."

(Note: While specific literature on the lithiation of the exact 3-amino-1-MOM derivative is sparse, the chemistry is extrapolated from the well-established lithiation of 1-MOM-1,2,4-triazole and 1-phenyl-1,2,4-triazole as cited in Ref 1 and 2.)

Sources

Application Note: High-Throughput Screening Strategies for 1,2,4-Triazole Antifungal Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,2,4-triazole scaffold remains a cornerstone in medicinal chemistry, particularly for antifungal therapeutics targeting the ergosterol biosynthesis pathway. However, the physicochemical properties of triazoles—specifically their nitrogen-rich heterocycle and potential for fluorescence quenching—present unique challenges in high-throughput screening (HTS). This guide details two validated HTS workflows: a target-based enzymatic assay using recombinant CYP51 (Lanosterol 14


-demethylase) and a phenotypic cell-based susceptibility assay using Resazurin. These protocols are optimized for 384-well formats to maximize throughput while maintaining a Z’ factor > 0.5.

The Chemical Context: 1,2,4-Triazoles in HTS

Before initiating screening, it is critical to understand the behavior of the library. 1,2,4-triazoles are "privileged structures" capable of hydrogen bonding and metal coordination.

  • Solubility: Generally high, but lipophilic substitutions (common in itraconazole analogs) can lead to precipitation in aqueous buffers. Protocol Limit: Maintain final DMSO concentration

    
     1% to prevent enzyme denaturation or cell toxicity.
    
  • Interference: The triazole ring itself is rarely fluorescent, but conjugated systems (e.g., triazole-thiol derivatives) can quench fluorescence or absorb at lower wavelengths (300–400 nm), potentially interfering with coumarin-based readouts [1].

Target-Based HTS: CYP51 Enzymatic Inhibition

The primary mechanism of action for antifungal triazoles is the inhibition of Lanosterol 14


-demethylase (CYP51) . The N4 nitrogen of the triazole ring coordinates with the heme iron of the enzyme, blocking the binding of the natural substrate (lanosterol) and oxygen.
Assay Principle

We utilize a fluorogenic displacement assay . A recombinant CYP51 enzyme (e.g., Candida albicans or T. cruzi CYP51) is incubated with a fluorogenic substrate such as Vivid® BOMCC (7-Benzyloxymethyloxy-3-cyanocoumarin).

  • Active Enzyme: Metabolizes BOMCC

    
     Highly fluorescent product (Blue/Cyan).
    
  • Inhibited Enzyme: Triazole binds heme

    
     Metabolism blocked 
    
    
    
    Low fluorescence.
Mechanism of Action Diagram

CYP51_Mechanism Triazole 1,2,4-Triazole Compound CYP51 CYP51 Enzyme (Heme Iron) Triazole->CYP51 N4-Heme Coordination Block Inhibition Triazole->Block Ergosterol Ergosterol Biosynthesis CYP51->Ergosterol Catalysis Substrate Lanosterol (Natural Substrate) Substrate->CYP51 Blocked Access Membrane Fungal Membrane Integrity Ergosterol->Membrane Maintains Block->Ergosterol Depletion Block->Membrane Destabilization

Figure 1: Mechanism of Action.[1] Triazole binding to the heme iron prevents substrate turnover, leading to ergosterol depletion and membrane failure.

Protocol: 384-Well Fluorogenic Assay

Reagents:

  • Recombinant CYP51 Baculosomes (Invitrogen/Thermo Fisher).

  • Substrate: Vivid® BOMCC (10 µM stock).

  • Regeneration System: NADP+, Glucose-6-phosphate, G6P-Dehydrogenase.

  • Buffer: 100 mM Potassium Phosphate, pH 7.4.

Workflow:

  • Library Dispensing: Acoustic dispense 50 nL of test compounds (10 mM DMSO stock) into black 384-well plates.

  • Enzyme Addition: Add 10 µL of 2X Enzyme/Regeneration mix.

    • Pre-incubation: Incubate for 10 min at Room Temp (RT) to allow triazole-heme binding.

  • Substrate Initiation: Add 10 µL of 2X Vivid® BOMCC substrate solution.

  • Incubation: Incubate for 45–60 minutes at RT (protected from light).

  • Detection: Read Fluorescence (Ex 415 nm / Em 460 nm).

Controls:

  • Positive Control (0% Activity): 10 µM Ketoconazole or Voriconazole.

  • Negative Control (100% Activity): DMSO vehicle only.

Phenotypic HTS: Cell-Based Antifungal Susceptibility

While enzymatic assays prove binding, they do not account for cell wall permeability or efflux pumps. A phenotypic screen using Resazurin (Alamar Blue) is essential for validating biological efficacy.

Assay Principle

Resazurin is a blue, non-fluorescent dye. Metabolically active (living) fungal cells reduce it to Resorufin (pink, highly fluorescent).

  • Potent Triazole: Cells die

    
     No reduction 
    
    
    
    Solution remains Blue (Low Fluorescence).
  • Inactive Compound: Cells grow

    
     Dye reduced 
    
    
    
    Solution turns Pink (High Fluorescence).
HTS Workflow Diagram

HTS_Workflow Library Compound Library (1,2,4-Triazoles) Dispense Acoustic Dispensing (50 nL into 384-well) Library->Dispense Inoculum Fungal Inoculum (Candida albicans) Dispense->Inoculum Compounds + Cells Incubation1 Incubation 24h @ 35°C Inoculum->Incubation1 Dye Add Resazurin (Alamar Blue) Incubation1->Dye Incubation2 Incubation 4-6h @ 35°C Dye->Incubation2 Read Read Fluorescence (Ex 530 / Em 590) Incubation2->Read Analysis Hit Identification (>50% Inhibition) Read->Analysis

Figure 2: Phenotypic Screening Workflow. A streamlined process for high-throughput antifungal susceptibility testing.

Protocol: Resazurin Microdilution (Adapted from CLSI M27)

Reagents:

  • Candida albicans (ATCC 90028) or Aspergillus fumigatus.

  • Media: RPMI 1640 buffered with MOPS (pH 7.0).

  • Dye: Resazurin sodium salt (0.15 mg/mL in PBS).

Step-by-Step:

  • Preparation: Dilute fungal stock to

    
     to 
    
    
    
    CFU/mL in RPMI.
  • Plating: Dispense 40 µL of cell suspension into sterile, clear-bottom 384-well plates containing pre-spotted compounds (final conc. typically 10–50 µM).

  • Primary Incubation: Incubate at 35°C for 24 hours.

    • Note: For static biofilms, extend to 48 hours.

  • Dye Addition: Add 10 µL of Resazurin solution.

  • Secondary Incubation: Incubate for 4–6 hours until positive control wells turn pink.

  • Readout: Measure Fluorescence (Ex 530–560 nm / Em 590 nm).

Data Analysis & Hit Validation

Quantitative Metrics

Data should be normalized to percent inhibition relative to controls. The robustness of the assay must be validated using the Z-factor [2].



MetricAcceptable RangeInterpretation
Z-Factor > 0.5Excellent assay; clear separation band.
Signal-to-Background (S/B) > 3.0Sufficient dynamic range.
CV% (Coefficient of Variation) < 10%Good pipetting/biological consistency.
Troubleshooting & Counter-Screening
  • Fluorescence Quenching: 1,2,4-triazoles with sulfur linkers or extensive conjugation can quench the BOMCC signal, leading to false positives (appearing as inhibition).

    • Correction: Run a "mock" assay with product (cyanocoumarin) + compound but without enzyme to check for signal loss.

  • Selectivity Counter-Screen: To ensure safety, hits must be screened against mammalian CYP3A4 .

    • Goal: High IC50 for CYP3A4 (low toxicity) vs. Low IC50 for CYP51 (high potency).

References

  • Target-Based Assay Substrates: Trzaskowski, B., et al. (2023). Fluorescence properties of 1,2,4-triazole derivatives and their application in bioimaging. (Contextual validation of triazole fluorescence interference).

  • Z-Factor Validation: Zhang, J.H., et al. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.[2]

  • CYP51 Mechanism: Riley, J., et al. (2015). Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging. PLoS Neglected Tropical Diseases. (Validates BOMCC substrate for CYP51).

  • Phenotypic Protocol: Clinical and Laboratory Standards Institute (CLSI). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts (M27).[3][4]

  • Biofilm HTS: Pierce, C.G., et al. (2011). Novel high-throughput screen against Candida albicans identifies antifungal potentiators.[5] Journal of Antimicrobial Chemotherapy. (Validates AlamarBlue/Resazurin for 384-well fungal HTS).

Sources

Application Note: Developing Structure-Activity Relationships for 1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in antifungal (e.g., fluconazole), antiviral (e.g., ribavirin), and oncology therapeutics.[1] This guide focuses on a specific subclass: 1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine and its analogs.

The introduction of a Methoxymethyl (MOM) group at the N1 position of 3-amino-1,2,4-triazole creates a unique chemical entity with dual utility:

  • Prodrug Potential: The

    
    -MOM moiety is a hemiaminal ether, susceptible to hydrolytic or enzymatic cleavage, potentially releasing the parent 3-amino-1,2,4-triazole (Amitrole) or active analogs in vivo.
    
  • Bioisosterism: The alkoxymethyl group mimics the ribosyl ether linkage found in nucleoside analogs, offering a strategy to target polymerases or nucleotide-binding pockets without the complexity of sugar chemistry.

Critical Challenge: The N1-MOM group introduces chemical instability (acid lability) and metabolic susceptibility (oxidative dealkylation). Therefore, the SAR campaign must prioritize stability-activity relationships alongside traditional potency optimization.

Chemical Synthesis & Library Generation

Retrosynthetic Strategy

The synthesis relies on the regioselective alkylation of the 3-amino-1,2,4-triazole core. Due to annular tautomerism (N1-H, N2-H, N4-H), controlling regioselectivity is paramount. Under basic conditions, alkylation typically favors the N1 position due to steric and electronic factors, though N2 and N4 isomers are common byproducts.

Protocol: Regioselective N-Alkoxymethylation

Safety Alert: Chloromethyl methyl ether (MOM-Cl) is a potent carcinogen. All operations must be performed in a certified fume hood with appropriate PPE.

Reagents:

  • Starting Material: 3-Amino-1,2,4-triazole (1.0 eq)

  • Alkylating Agent: Chloromethyl methyl ether (MOM-Cl) (1.1 eq)

  • Base: Diisopropylethylamine (DIPEA) or

    
     (1.5 eq)
    
  • Solvent: Anhydrous DMF or THF (0.5 M)

Step-by-Step Methodology:

  • Dissolution: Charge a flame-dried round-bottom flask with 3-amino-1,2,4-triazole and anhydrous DMF under

    
     atmosphere.
    
  • Deprotonation: Cool to 0°C. Add DIPEA dropwise. Stir for 15 minutes to facilitate deprotonation of the triazole ring.

  • Alkylation: Add MOM-Cl dropwise via syringe pump (rate: 0.1 mL/min) to maintain internal temperature <5°C. The slow addition minimizes bis-alkylation.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (10% MeOH in DCM) or LC-MS.

  • Quench & Workup: Quench with saturated

    
    . Extract with EtOAc (3x). Wash combined organics with brine (5x) to remove DMF.
    
  • Purification: The N1-isomer (Target) is typically less polar than the N4-isomer. Purify via flash column chromatography (SiO2, Gradient: 0-10% MeOH/DCM).

Yield Expectation: 60–75% (N1 isomer).

Visualization: Synthesis Workflow

SynthesisWorkflow Start 3-Amino-1,2,4-triazole Reagents MOM-Cl + DIPEA (0°C, DMF) Start->Reagents Intermediate Reaction Mixture (N1, N2, N4 isomers) Reagents->Intermediate Alkylation Workup Aq. Workup & Extraction Intermediate->Workup Purification Flash Chromatography (SiO2) Workup->Purification Product 1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine (Target N1 Isomer) Purification->Product Isolation

Figure 1: Workflow for the regioselective synthesis of the target scaffold.

Stability Profiling: The "MOM" Liability

Before biological testing, the chemical stability of the MOM group must be validated. The hemiaminal ether linkage is stable to base but hydrolyzes in acid to release formaldehyde and the free triazole.

Protocol: pH-Dependent Hydrolysis Assay

Objective: Determine the half-life (


) of the N-MOM analog at physiological and gastric pH.

Method:

  • Stock Solution: Prepare a 10 mM stock of the test compound in DMSO.

  • Buffers: Prepare Phosphate Buffered Saline (PBS, pH 7.4) and Simulated Gastric Fluid (SGF, pH 1.2, pepsin-free).

  • Incubation: Dilute stock 1:100 into pre-warmed (37°C) buffers (Final conc: 100 µM).

  • Sampling: Aliquot 100 µL at

    
     min.
    
  • Quench: Immediately inject into HPLC or quench with cold acetonitrile containing Internal Standard (IS).

  • Analysis: Monitor the disappearance of the Parent (MOM-analog) and appearance of the Daughter (3-amino-1,2,4-triazole) via LC-MS/MS.

Data Interpretation:

  • 
     min (pH 7.4):  Compound is too unstable for systemic circulation; likely acts as a rapid prodrug or requires structural stabilization (e.g., steric bulk on the MOM group).
    
  • 
     h (pH 7.4):  Acceptable stability for in vitro bioassays.
    

Structure-Activity Relationship (SAR) Strategy

To develop a robust SAR, modifications should be categorized into three zones: The Head (Amine), the Core (C5-Position), and the Tail (N1-Alkoxymethyl).

SAR Matrix Design
ZoneModification TypeRationaleExample Substituents
N1-Tail (Target)Alkyl Chain LengthLipophilicity (LogP) & Steric Shielding of Ether OxygenMethoxymethyl (MOM), Ethoxymethyl (EOM), Benzyloxymethyl (BOM)
N1-Tail BranchingIncrease hydrolytic stability via steric hindranceIsopropyloxymethyl, tert-Butyloxymethyl
C5-Core Electronic TuningModulate pKa of the triazole ring-H, -CH3, -CF3, -Ph, -Cl
N3-Head DerivatizationImprove target binding affinity (H-bond donor/acceptor)-NH2 (Free), -NHAc (Amide), -NHCONHR (Urea)
Biological Assay: Target Engagement

Depending on the therapeutic area, 3-amino-1,2,4-triazoles are often screened against:

  • Catalase/Peroxidase Enzymes: (Historical herbicide target).

  • Adenosine Receptors (A2A/A3): (GPCR targets).

  • Kinase Panels: (Oncology).

Recommended General Protocol: Cell Viability (MTT/MTS Assay) Use this to screen for cytotoxic potency if a specific enzyme target is undefined.

  • Cells: HeLa or MCF-7 (Cancer lines), HEK293 (Control).

  • Dosing: 9-point dilution series (100 µM to 0.1 nM).

  • Duration: 72-hour incubation.

  • Readout: Absorbance at 490 nm. Calculate

    
    .
    

Data Analysis & Decision Logic

The development of the SAR relies on balancing Potency (IC50) with Stability (


).
SAR Decision Tree

SAR_Logic Start Screen 1-(MOM)-Analog CheckPotency Is IC50 < 1 µM? Start->CheckPotency CheckStability Is t1/2 (pH 7.4) > 60 min? CheckPotency->CheckStability Yes OptimizeHead Modify N3-Amine (Ureas/Amides for Binding) CheckPotency->OptimizeHead No (Inactive) OptimizeTail Modify N1-Tail (Bulkier Alkoxy Groups) CheckStability->OptimizeTail No (Unstable) LeadCand Lead Candidate (Proceed to PK) CheckStability->LeadCand Yes (Stable & Potent) OptimizeHead->CheckPotency Retest OptimizeTail->CheckStability Retest OptimizeCore Modify C5-H (Electron W/D Groups) LeadCand->OptimizeCore Fine-tuning Discard Discard Scaffold

Figure 2: Logical decision tree for optimizing the scaffold based on potency and stability data.

Interpreting the "MOM" Effect
  • Scenario A: The MOM analog is active, but the free triazole is inactive.

  • Scenario B: The MOM analog and the free triazole have equipotent activity, but the MOM analog has better cell permeability.

References

  • Synthesis of 1,2,4-Triazoles

    • Strategies for synthesis of 1,2,4-triazole-containing scaffolds using 3-amino-1,2,4-triazole. (2021).[1][2] Molecular Diversity. Link

  • Ribavirin Analogs (Alkoxymethyl-triazoles)

    • Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. (2024).[3] Molecules. Link

  • Triazole Pharmacology

    • Application Notes and Protocols: 4-Amino-1,2,4-triazole in Medicinal Chemistry. (2025).[1][4] BenchChem. Link

  • Chemical Structure Validation

    • 1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine Compound Summary. PubChem.[5] Link

Sources

Application Note: Click Chemistry Strategies for 1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and chemical biologists. It details the application of "Click" principles to the synthesis and functionalization of 1,2,4-triazoles , distinct from the canonical 1,2,3-triazoles formed via CuAAC.

Executive Summary

The 1,2,4-triazole scaffold is a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in blockbuster antifungals (e.g., Fluconazole), kinase inhibitors, and antivirals.[1] Unlike 1,2,3-triazoles, which are the direct products of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), 1,2,4-triazoles are traditionally synthesized via condensation methods requiring harsh conditions.

This guide introduces "Click-like" methodologies for 1,2,4-triazoles:

  • Core Synthesis: The 1,3-dipolar cycloaddition of nitrile imines (the "1,2,4-Click" approach).

  • Functionalization: Using CuAAC to append functionality to established 1,2,4-triazole cores.

Scientific Foundation: The "1,2,4-Click" Mechanism

While Sharpless's CuAAC yields 1,2,3-triazoles, the 1,3-dipolar cycloaddition of nitrile imines with nitriles represents the equivalent "click" efficiency for generating 1,2,4-triazoles.

Mechanism of Action

The reaction proceeds via the in situ generation of a reactive nitrile imine dipole from a hydrazonyl chloride precursor (often utilizing a base like triethylamine). This dipole undergoes a concerted [3+2] cycloaddition with a nitrile dipolarophile to regiospecifically form the 1,2,4-triazole ring.

Key Advantages:

  • Regioselectivity: Exclusively forms the 1,3,5-substituted isomer.

  • Modularity: The R-groups on the hydrazonyl chloride and the nitrile can be varied independently.

  • Bioorthogonality Potential: Recent variants utilize photo-inducible tetrazoles to generate the nitrile imine in vivo.

Pathway Visualization

G Start Hydrazonyl Chloride (Precursor) Dipole Nitrile Imine (1,3-Dipole) Start->Dipole - HCl Base Base (TEA) Base->Dipole Promotes TS [3+2] Transition State Dipole->TS Nitrile Nitrile (Dipolarophile) Nitrile->TS Product 1,2,4-Triazole (1,3,5-Substituted) TS->Product Cycloaddition

Figure 1: The "1,2,4-Click" Pathway. Base-mediated dehydrohalogenation generates the reactive nitrile imine, which traps the nitrile dipolarophile.

Experimental Protocols

Protocol A: "Click" Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles

Use this protocol to build the triazole ring from scratch using modular building blocks.

Reagents:

  • Precursor: Hydrazonyl chloride (R1-C(Cl)=N-NH-R2) [Synthesized from hydrazides + PCl5 or thionyl chloride].

  • Dipolarophile: Aryl or Alkyl Nitrile (R3-CN).

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

  • Solvent: Dichloromethane (DCM) or Toluene (for higher temp).

Step-by-Step Methodology:

  • Preparation: Dissolve the Nitrile (1.2 equiv) and Hydrazonyl chloride (1.0 equiv) in anhydrous DCM (0.1 M concentration).

  • Activation: Cool the solution to 0°C under nitrogen atmosphere.

  • Addition: Add TEA (1.5 equiv) dropwise over 10 minutes. Note: The solution often turns yellow/orange, indicating nitrile imine formation.

  • Cycloaddition: Allow the reaction to warm to Room Temperature (RT). Stir for 4–12 hours.

    • Optimization: If the nitrile is electron-rich (sluggish), switch solvent to Toluene and reflux at 80°C.

  • Workup: Wash with water (2x) and brine (1x). Dry over Na2SO4.

  • Purification: Concentrate in vacuo. Purify via flash chromatography (Hexane/EtOAc).

Validation Check:

  • NMR: Look for the disappearance of the hydrazone NH signal (~8-10 ppm) and the distinct shift of the R-group protons.

  • MS: Confirm [M+H]+.

Protocol B: Late-Stage Functionalization via CuAAC

Use this protocol to attach a 1,2,4-triazole drug pharmacophore to a probe (e.g., fluorophore) or linker.

Context: Many 1,2,4-triazole antifungals (like Voriconazole derivatives) are modified with an alkyne handle to enable "click" conjugation to biological probes.

Reagents:

  • Substrate: 1,2,4-triazole derivative bearing a terminal alkyne.[2]

  • Partner: Azide-functionalized reporter (e.g., Azide-PEG-Biotin).

  • Catalyst: CuSO4[3]·5H2O (5 mol%).

  • Reductant: Sodium Ascorbate (10 mol%).

  • Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (25 mol%) – Critical for protecting biomolecules from oxidative damage.

Step-by-Step Methodology:

  • Dissolution: Dissolve Alkyne-Triazole (1.0 equiv) and Azide (1.0 equiv) in DMSO/t-BuOH/Water (1:4:1).

  • Catalyst Premix: In a separate vial, mix CuSO4 and THPTA. Incubate for 5 mins to form the complex.

  • Initiation: Add the Cu-THPTA complex to the reaction mixture, followed immediately by Sodium Ascorbate.

  • Incubation: Stir at RT for 1 hour in the dark (if using fluorophores).

  • Quenching: Add 5 equivalents of EDTA or CupriSorb™ resin to chelate copper.

  • Isolation: HPLC purification or precipitation.

Applications & Data Summary

The following table summarizes the comparative utility of 1,2,4-triazoles versus 1,2,3-triazoles in drug discovery.

Feature1,2,4-Triazole Derivatives1,2,3-Triazole Derivatives
Primary Synthesis Nitrile Imine Cycloaddition (Protocol A)CuAAC (Click Chemistry)
Biological Target CYP51 (Antifungal), Kinases (Oncology)Linker, Peptidomimetic
H-Bonding Capacity High (Strong H-bond acceptor/donor)Moderate (Dipole driven)
Metabolic Stability Excellent (Resistant to oxidation)Excellent
Key Drug Examples Fluconazole, Letrozole, RibavirinTazobactam (contains 1,2,3-like core)
Strategic Workflow: Fragment-Based Drug Discovery (FBDD)

Using Protocol A, researchers can generate libraries of 1,2,4-triazoles by permuting the Hydrazonyl Chloride (R1, R2) and Nitrile (R3) inputs.

FBDD Library_Input Input: 10 Hydrazonyl Chlorides + 10 Nitriles HTS_Synthesis High-Throughput Synthesis (Protocol A - 96 well plate) Library_Input->HTS_Synthesis Purification Automated Purification HTS_Synthesis->Purification Screening Biological Screening (e.g., CYP51 Inhibition) Purification->Screening Hit_ID Hit Identification (1,2,4-Triazole Lead) Screening->Hit_ID

Figure 2: FBDD Workflow. Rapid generation of a 100-compound 1,2,4-triazole library using the nitrile imine cycloaddition method.

References

  • Regioselective Synthesis of 1,2,4-Triazoles

    • Title: Regioselective 1,3-Dipolar Cycloaddition of Nitriles with Nitrile Imines Generated from Tetrazoles.[4]

    • Source: Chemistry Letters (Oxford Academic), 2021.
    • URL:[Link]

  • Applications in Medicinal Chemistry

    • Title: 1,2,4-Triazoles in Medicinal Chemistry.[2][5][6][7][8][9][10][11][12]

    • Source: BenchChem Application Notes, 2025.[1]

  • Metal-Free Synthesis Strategies

    • Title: Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction.[6]

    • Source: Frontiers in Chemistry, 2022.
    • URL:[Link]

  • General Click Chemistry Reviews

    • Title: Recent advances in triazole synthesis via click chemistry and their pharmacological applications.[11][13][14][15]

    • Source: Bioorganic & Medicinal Chemistry Letters, 2024.
    • URL:[Link]

Sources

Application Notes and Protocols for Evaluating the Cytotoxicity of 1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Your Senior Application Scientist

Introduction: The Imperative for Cytotoxicity Profiling of Novel Triazole Analogs

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The novel compound, 1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine, represents a new chemical entity with therapeutic potential. However, before any therapeutic efficacy can be explored, a thorough evaluation of its cytotoxic profile is paramount. Cytotoxicity testing is a critical initial step in the drug discovery pipeline, providing essential data on a compound's potential to cause cellular damage or death.[4][5] This information is vital for establishing a therapeutic window and ensuring the safety of a potential drug candidate.[6]

These application notes provide a comprehensive guide for researchers to assess the cytotoxic effects of 1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine using a multi-parametric approach. We will detail the principles and protocols for three robust, cell-based assays that interrogate different aspects of cellular health:

  • MTT Assay: To assess metabolic activity as an indicator of cell viability.

  • Lactate Dehydrogenase (LDH) Assay: To quantify cell membrane integrity.

  • Caspase-Glo® 3/7 Assay: To investigate the induction of apoptosis (programmed cell death).

By employing these complementary assays, researchers can obtain a more complete understanding of the potential cytotoxic mechanisms of this novel compound.

Experimental Workflow for Cytotoxicity Assessment

The overall workflow for assessing the cytotoxicity of 1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine is depicted in the diagram below. This workflow ensures a systematic and logical progression from initial cell culture to data analysis and interpretation.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_assay Phase 3: Assays cluster_analysis Phase 4: Data Analysis start Select and Culture Appropriate Cell Line(s) compound_prep Prepare Stock Solution of 1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine in a Suitable Solvent (e.g., DMSO) start->compound_prep cell_seeding Seed Cells in 96-well Plates and Allow Adherence treatment Treat Cells with a Serial Dilution of the Compound cell_seeding->treatment incubation Incubate for a Defined Period (e.g., 24, 48, 72 hours) treatment->incubation mtt MTT Assay incubation->mtt ldh LDH Assay incubation->ldh caspase Caspase-Glo® 3/7 Assay incubation->caspase readout Measure Absorbance or Luminescence mtt->readout ldh->readout caspase->readout calc Calculate % Viability or % Cytotoxicity readout->calc ic50 Determine IC50 Value calc->ic50 end end ic50->end Report and Interpret Results

Caption: General experimental workflow for cytotoxicity assessment.

Assay 1: Cell Viability Assessment using the MTT Assay

Principle and Rationale

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[7][8] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9][10] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[11] This assay is a reliable and widely used method for screening the cytotoxic potential of novel compounds.[12]

Detailed Protocol: MTT Assay
  • Cell Seeding:

    • Culture a suitable cell line (e.g., HeLa, A549, or a cell line relevant to the compound's potential target) to approximately 80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Determine the cell density using a hemocytometer.

    • Seed the cells into a 96-well flat-bottom plate at a pre-determined optimal density (typically 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include appropriate controls: untreated cells (vehicle control) and medium-only blanks.

    • Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[9]

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[11]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9]

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9][13]

Assay 2: Membrane Integrity Assessment using the LDH Assay

Principle and Rationale

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture supernatant.[14][15] LDH is a stable cytosolic enzyme that is released upon cell lysis or when the plasma membrane is compromised.[4] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to a reaction that produces a colored formazan product.[15][16] The amount of formazan is proportional to the amount of LDH released, and thus to the number of damaged cells.[15]

Detailed Protocol: LDH Assay
  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 as described in the MTT assay protocol. It is often convenient to run the MTT and LDH assays in parallel on separate plates prepared at the same time.

    • In addition to the vehicle control, include a maximum LDH release control by treating a set of wells with a lysis solution (e.g., 10X Lysis Solution) 45 minutes before the end of the incubation period.[15]

  • Collection of Supernatant:

    • After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 4 minutes) to pellet any detached cells.

    • Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well flat-bottom plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add the reaction mixture (e.g., 50 µL) to each well of the new plate containing the supernatant.

    • Incubate the plate at room temperature for up to 30 minutes, protected from light.[15][16]

  • Absorbance Measurement:

    • Add a stop solution if required by the kit.

    • Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.[14][16]

Assay 3: Apoptosis Detection using the Caspase-Glo® 3/7 Assay

Principle and Rationale

To determine if cell death is occurring via apoptosis (programmed cell death), the activity of key executioner caspases, such as caspase-3 and caspase-7, can be measured. The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of these caspases.[17] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a target for caspase-3 and -7.[17] When caspases are active, they cleave the substrate, releasing aminoluciferin, which is then used by luciferase to generate a "glow-type" luminescent signal.[17][18] The intensity of the light is proportional to the amount of active caspase-3 and -7.

Detailed Protocol: Caspase-Glo® 3/7 Assay
  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 as described in the MTT assay protocol, using a white-walled 96-well plate suitable for luminescence measurements.

  • Assay Reagent Preparation and Addition:

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol by reconstituting the lyophilized substrate with the provided buffer.[19]

    • Allow the reagent to equilibrate to room temperature before use.

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[19]

  • Incubation and Luminescence Measurement:

    • Mix the contents of the wells by gentle shaking on an orbital shaker for 30 seconds.

    • Incubate the plate at room temperature for 30 minutes to 3 hours, protected from light.[19]

    • Measure the luminescence using a plate-reading luminometer.

Hypothetical Signaling Pathway for Cytotoxicity

The following diagram illustrates a hypothetical signaling pathway that could be initiated by a cytotoxic compound, leading to apoptosis. This provides a conceptual framework for understanding the potential mechanism of action of 1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine.

G compound 1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine receptor Cellular Target (e.g., Kinase, DNA) compound->receptor stress Cellular Stress (e.g., ROS, DNA Damage) receptor->stress p53 p53 Activation stress->p53 bax Bax/Bak Activation p53->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome act_cas9 Active Caspase-9 apoptosome->act_cas9 cas9 Pro-Caspase-9 cas9->apoptosome cas37 Pro-Caspase-3/7 act_cas9->cas37 act_cas37 Active Caspase-3/7 cas37->act_cas37 apoptosis Apoptosis act_cas37->apoptosis

Caption: Hypothetical apoptotic signaling pathway.

Data Analysis and Interpretation

Calculations
  • MTT Assay - Percent Viability:

    • First, subtract the average absorbance of the medium-only blanks from all other absorbance readings.

    • Calculate the percent viability for each concentration using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100

  • LDH Assay - Percent Cytotoxicity:

    • Subtract the absorbance of the vehicle control (spontaneous LDH release) from the absorbance values of the treated samples and the maximum LDH release control.

    • Calculate the percent cytotoxicity using the following formula:

      • % Cytotoxicity = ((Absorbance of treated cells - Spontaneous release) / (Maximum release - Spontaneous release)) x 100

  • Caspase-Glo® 3/7 Assay - Fold Induction:

    • Calculate the fold induction of caspase activity by dividing the luminescence of the treated cells by the luminescence of the untreated cells.

      • Fold Induction = Luminescence of treated cells / Luminescence of untreated cells

Determining the IC50 Value

The half-maximal inhibitory concentration (IC50) is the concentration of a compound that causes a 50% reduction in a measured biological process, such as cell viability.[6][20] To determine the IC50 value, plot the percent viability (from the MTT assay) against the log of the compound concentration. Use non-linear regression analysis to fit a dose-response curve and calculate the IC50.[20] A lower IC50 value indicates a more potent compound.[21]

Sample Data Presentation

The results from the cytotoxicity assays can be summarized in a table for clear comparison.

Concentration (µM)% Viability (MTT Assay)% Cytotoxicity (LDH Assay)Caspase 3/7 Activity (Fold Induction)
0 (Control) 100 ± 4.50 ± 2.11.0 ± 0.1
0.1 98 ± 5.13 ± 1.81.2 ± 0.2
1 92 ± 6.28 ± 2.52.5 ± 0.4
10 55 ± 7.848 ± 5.58.9 ± 1.1
50 21 ± 4.375 ± 6.99.5 ± 1.3
100 8 ± 2.991 ± 4.79.2 ± 1.0
IC50 (µM) ~12.5 --

Data are presented as mean ± standard deviation from a representative experiment performed in triplicate.

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial cytotoxic evaluation of 1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine. By combining assays that measure metabolic activity, membrane integrity, and apoptosis induction, researchers can gain valuable insights into the compound's safety profile and potential mechanism of action. This multi-parametric approach is essential for making informed decisions in the early stages of drug discovery and development.

References

  • Caspase-Glo® 3/7 Assay Protocol - Promega Corporation.

  • MTT Assay Protocol for Cell Viability and Proliferation - Merck Millipore.

  • MTT assay protocol | Abcam.

  • LDH assay kit guide: Principles and applications - Abcam.

  • MTT Cell Proliferation Assay - ATCC.

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.

  • LDH cytotoxicity assay | Protocols.io.

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH.

  • Neutral Red Assay Kit - Cell Viability / Cytotoxicity (ab234039) - Abcam.

  • MTT Analysis Protocol - Creative Bioarray.

  • Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening.

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One.

  • Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health.

  • LDH Cytotoxicity Assay Kit #37291 - Cell Signaling Technology.

  • Role of Cytotoxicity Experiments in Pharmaceutical Development - SciSpace.

  • Caspase-Glo® 3/7 Assay - Promega Corporation.

  • Caspase-Glo® 3/7 3D Assay Technical Manual, TM627 - Promega Corporation.

  • Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual.

  • In Vitro Toxicology Assay Kit, Neutral Red based (TOX4) - Bulletin - Sigma-Aldrich.

  • Caspase 3/7 Activity | Protocols.io.

  • Assaying Cellular Viability Using the Neutral Red Uptake Assay - PubMed.

  • Neutral Red Cell Cytotoxicity Assay Kit (BN00689).

  • Neutral Red Uptake Assay - RE-Place.

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - SciELO.

  • Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines.

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - International Journal of Pharmaceutical Research and Applications (IJPRA).

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.

  • Technical Support Center: Interpreting IC50 Values in Different Cell Types - Benchchem.

  • Cytotoxicity Testing for Medical Devices: A Guide to Compliance & Best Practices.

  • Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES.

  • Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs.

  • Update on in vitro cytotoxicity assays for drug development - ResearchGate.

  • OECD Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests - National Toxicology Program.

  • Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests | OECD. [URL: https://www.oecd.org/chemicalsafety/testing/guidance-document-on-using-cytotoxicity-tests-to-estimate-starting-doses-for-acute-oral-systematic-toxicity-tests-9789264093202-en.htm]([Link] cytotoxicity-tests-to-estimate-starting-doses-for-acute-oral-systematic-toxicity-tests-9789264093202-en.htm)

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - MDPI.

  • Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities - MDPI.

  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC.

  • 1-(methoxymethyl)-1h-1,2,4-triazol-3-amine - PubChemLite.

  • 1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine - Sigma-Aldrich.

  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities.

  • Synthesis, characterization and biological evaluation of novel 1,2,4-triazole derivatives as potent antibacterial and anti-inflammatory - Der Pharma Chemica.

  • Cytotoxic effect of a 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole derivative compound in human melanoma cells.

  • (PDF) Evaluation of Cytotoxicity of 1H-1,2,4-Triazole-3-carboxamide Derivatives in Various Cancer Cell Lines using MTT Assay: Synthesis, Characterization and Molecular Docking Studies - ResearchGate.

  • 1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine - Amerigo Scientific.

Sources

Troubleshooting & Optimization

Side reactions in the synthesis of N-methoxymethyl triazoles

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Methoxymethyl (MOM) Triazole Synthesis

Current Status: Operational Topic: Troubleshooting Side Reactions in N-Alkylation of Triazoles Safety Alert: MOM-Cl (Chloromethyl methyl ether) is a regulated carcinogen and highly volatile. All protocols described below assume the use of a closed system within a functioning fume hood.

Introduction: The "Ambident" Trap

Welcome to the technical guide for synthesizing N-MOM protected triazoles. If you are here, you are likely facing one of three problems:

  • Regiochemical Chaos: You have a mixture of N1, N2, (and potentially N3) isomers.[1][2]

  • The "Gummy" Product: Your yield is >100%, but the product is an intractable oil (Quaternization).[1][2]

  • Reagent Failure: The reaction didn't proceed because the MOM-Cl decomposed before it could react.

This guide treats the synthesis not just as a recipe, but as a system of competing rates (kinetics) and stabilities (thermodynamics).[1]

Module 1: Regioselectivity (The Isomer Crisis)

The Issue: Triazoles are ambident nucleophiles. The anionic charge is delocalized, meaning the electrophile (MOM-Cl) can attack multiple nitrogens.

  • 1,2,3-Triazoles: Typically favor N2-alkylation (thermodynamic product) but produce significant N1-alkylation (kinetic product).[2]

  • 1,2,4-Triazoles: Typically favor N1-alkylation , but N2/N4 isomers are common byproducts depending on tautomers.[2]

Visualizing the Pathway

Regioselectivity Start Triazole Anion (Ambident Nucleophile) N2 N2-MOM Triazole (Thermodynamic) Major Product (1,2,3-sys) Start->N2 High T, Steric Bulk N1 N1-MOM Triazole (Kinetic) Minor Product (1,2,3-sys) Start->N1 Low T, Polar Solvent MOM + MOM-Cl Quat Triazolium Salt (Over-alkylation) N2->Quat Excess MOM-Cl N1->Quat Excess MOM-Cl

Caption: Divergent pathways in triazole alkylation. N2 is generally favored for 1,2,3-triazoles due to the symmetry and lower dipole moment of the resulting product.[2]

Troubleshooting Guide: Regiochemistry
SymptomDiagnosisCorrective Action
Mixture of Isomers (e.g., 2:1 ratio) Standard Kinetic vs. Thermodynamic competition.Switch Base/Solvent: Use K₂CO₃ in Acetone (reflux) to push for the thermodynamic N2 product.[1] Use NaH in THF at -78°C to attempt to favor the kinetic N1 product (though N2 often persists).
Cannot separate isomers Polarity similarity.Chromatography Tip: N2-MOM triazoles are usually less polar (higher R_f) and more symmetric than N1 isomers. Use Toluene/EtOAc gradients rather than Hexane/EtOAc for better separation.[1]
Wrong Isomer (Need N1, got N2) Thermodynamic sink.Blocking Strategy: You cannot easily force N1 alkylation on a bare 1,2,3-triazole with MOM-Cl.[2] Consider using "Click" chemistry (Azide + Alkyne) to build the ring already substituted at N1, rather than alkylating an existing ring.[1][2]

Module 2: Quaternization (The "Gummy" Impurity)

The Issue: The N-MOM triazole product is still nucleophilic. If excess MOM-Cl is present, the neutral product attacks a second equivalent of MOM-Cl, forming a triazolium salt .[2]

Mechanism:



Diagnostic:

  • Yield > 100%: You have salt formation.[1]

  • Product is water-soluble: You lost your product in the aqueous wash.

  • NMR: Shows a downfield shift for ring protons due to the positive charge.[1]

Protocol Adjustment:

  • Strict Stoichiometry: Use 0.95 equivalents of MOM-Cl relative to the triazole. It is better to have unreacted starting material (polar, stays on baseline) than quaternary salts.[1][2]

  • Temperature Control: Do not heat above 60°C if using reactive halides like MOM-Cl.

Module 3: Reagent Stability (MOM-Cl Hydrolysis)

The Issue: MOM-Cl is an


-halo ether. It is extremely sensitive to moisture.[1]


Symptoms:

  • Evolution of gas (HCl) upon opening the bottle.[1]

  • Reaction stalls despite adding reagents.[1]

  • Formation of formaldehyde oligomers (white solid) in the flask.[1]

Corrective Action:

  • Purity Check: Take an NMR of your MOM-Cl reagent in dry CDCl₃.[1] If you see a singlet at

    
     ppm (Formic acid/Formaldehyde) or broad peaks, distill it (CAUTION: Carcinogen).[1][2]
    
  • Scavenger: Add 3Å Molecular Sieves to the reaction mixture before adding MOM-Cl.

  • Base Choice: Use DIPEA (Hunig's Base) or NaH (dry).[1] Avoid hydroxide bases (NaOH/KOH) unless using phase transfer catalysis, as the water generated will destroy the reagent.[1][2]

Standardized Protocol: N-Alkylation of 1,2,3-Triazole

Context: This protocol targets the N2-isomer as the major product.

Reagents:

  • 1,2,3-Triazole derivative (1.0 eq)[2]

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)[1][2]

  • MOM-Cl (0.95 eq) — Add last

  • Acetone (Dry, 0.2 M concentration)[1][2]

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon.

  • Deprotonation: Add Triazole and K₂CO₃ to the flask. Add dry Acetone via syringe.[1] Stir at Room Temperature (RT) for 30 minutes. Why? To ensure the triazolide anion is formed before introducing the electrophile.

  • Addition: Cool the mixture to 0°C. Add MOM-Cl dropwise via syringe.

    • Critical: Do not shoot the reagent directly into the solution; let it run down the cold glass side to prevent local overheating.[1]

  • Reaction: Allow to warm to RT and stir for 4–12 hours. Monitor by TLC.[1][3][4]

    • TLC Tip: Stain with KMnO₄.[1] MOM groups do not always UV absorb strongly, but the triazole ring usually does.[1][2]

  • Workup: Filter off the solid K₂CO₃/KCl salts. Concentrate the filtrate.

    • Note: Avoid acidic washes (HCl), as this will deprotect the MOM group immediately.[1][2] Use Saturated NaHCO₃ if a wash is necessary.[1]

References

  • Regioselectivity in 1,2,3-Triazoles

    • Title: Preparation of N2-alkylated 1,2,3-triazoles.[2][5][6][7]

    • Source: Patent WO2005000841A1.[1]

    • URL:

    • Relevance: Establishes the preference for N2 alkylation and separ
  • MOM-Cl Stability & Synthesis

    • Title: Chloromethyl Methyl Ether (MOM-Cl) Synthesis and Stability.
    • Source: Organic Syntheses, Coll.[1][2] Vol. 9, p.141 (1998).[1][2]

    • URL:[2]

    • Relevance: Defines the stability limits and handling of the reagent.
  • Quaternization Mechanism

    • Title: Syntheses of 1-alkyl-1,2,4-triazoles and the formation of quaternary salts.[8]

    • Source: Journal of Organic Chemistry, 67(26), 9340-9345.[1][2]

    • URL:

    • Relevance: Explains the mechanism of over-alkylation to form ionic liquids.[1]

  • General Triazole Reactivity

    • Title: Synthesis of 1,2,3-Triazoles (Review).
    • Source: Organic Chemistry Portal.[1]

    • URL:

    • Relevance: Broad overview of synthetic routes including "Click" vs Alkyl

Sources

Purification challenges of 1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Separation Technologies Subject: Technical Guide: Purification & Handling of 1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine

Executive Technical Overview

The purification of 1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine presents a unique "chemical conflict." You are dealing with a molecule that contains a basic primary amine (requiring polar conditions or buffering) and an acid-labile Methoxymethyl (MOM) protecting group.

Standard purification protocols often fail here because the slight acidity of untreated silica gel (


) is sufficient to catalyze the hydrolysis of the MOM acetal, reverting your product back to the starting material, 3-amino-1,2,4-triazole. Furthermore, the regioselectivity of alkylation on the triazole ring (N1 vs. N2 vs. N4) creates isomeric impurities that are difficult to resolve without optimized stationary phases.

This guide addresses these specific failure modes with chemically grounded solutions.

Diagnostic Troubleshooting (Q&A)

Issue 1: "My product decomposes on the column. I see the starting material (3-amino-triazole) eluting instead of my product."

Diagnosis: Acid-Catalyzed Hydrolysis. The MOM group is an acetal (


). While stable to base, it is highly sensitive to Brønsted acids. Standard flash silica gel is acidic due to surface silanol groups (

). As the compound moves through the column, the acidic surface catalyzes the cleavage of the MOM group.

Corrective Action: Neutralize the Stationary Phase. You must buffer the silica gel to a basic pH before loading your sample.

  • The Fix: Pre-equilibrate your silica column with a mobile phase containing 1–2% Triethylamine (Et

    
    N)  or 1% aqueous Ammonium Hydroxide .
    
  • Alternative: Switch to Basic Alumina (Aluminum Oxide) as the stationary phase, which naturally avoids acid hydrolysis.

Issue 2: "I have two spots on TLC that are very close together. Which one is my product?"

Diagnosis: Regioisomer Contamination (N1 vs. N2). Alkylation of 3-amino-1,2,4-triazole with MOM-Cl typically yields the N1-isomer (desired) as the major product and the N2-isomer as a minor byproduct (approx. 9:1 ratio).

  • N1-isomer: 1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine.[1][2]

  • N2-isomer: 2-(Methoxymethyl)-2H-1,2,4-triazol-3-amine.

Differentiation Strategy:

  • Polarity: The N2-isomer is generally more polar (lower

    
    ) than the N1-isomer due to the disruption of the aromatic dipole pattern, though this can vary with solvent systems.
    
  • NMR Validation: In

    
     NMR, the N1-isomer typically shows a distinct separation between the ring proton (H5) and the amine protons. The N2-isomer often exhibits a downfield shift for the ring proton due to adjacent electron withdrawal.
    
Issue 3: "My peaks are tailing badly, making separation impossible."

Diagnosis: Amine-Silanol Interaction. The primary amine (


) and the triazole ring nitrogens act as Lewis bases, hydrogen-bonding strongly with acidic silanols on the silica surface. This secondary retention mechanism causes peak broadening (tailing).

Corrective Action: Mobile Phase Modifier. Add 1% Triethylamine (Et


N)  to your mobile phase. The Et

N competes for the silanol sites, effectively "capping" them and allowing your amine product to elute as a sharp, symmetrical band.

Quantitative Data Summary

ParameterValue / PropertyImplication for Purification
Molecular Formula

Low molecular weight; volatile solvents required.
pKa (Triazole Ring) ~10 (Basic)Strong interaction with acidic silica; requires basic modifier.
MOM Stability pH < 4: Unstable pH > 12: Stable CRITICAL: Avoid acidic mobile phases (e.g., acetic acid) and acidic workups.
Solubility High: MeOH, DCM, EtOAcLow: HexanesUse DCM/MeOH gradients for chromatography.
Isomer Ratio (Typ.) N1 (Major) : N2 (Minor)

90:10
High-resolution chromatography required for >98% purity.

Detailed Experimental Protocols

Protocol A: Buffered Silica Gel Chromatography (Recommended)

This protocol prevents MOM hydrolysis and eliminates peak tailing.

Reagents:

  • Silica Gel (40–63 µm particle size).

  • Dichloromethane (DCM).

  • Methanol (MeOH).

  • Triethylamine (Et

    
    N).
    

Step-by-Step:

  • Slurry Preparation: Prepare a slurry of silica gel in DCM containing 2% Et

    
    N .
    
  • Column Packing: Pour the slurry into the column and flush with 2 column volumes (CV) of the same solvent. This neutralizes the acidic sites.

  • Sample Loading: Dissolve the crude residue in a minimum amount of DCM (with 1% Et

    
    N). Load carefully onto the sand bed.
    
  • Elution Gradient:

    • Start: 100% DCM (with 1% Et

      
      N).
      
    • Ramp: 0%

      
       5% MeOH in DCM (maintain 1% Et
      
      
      
      N throughout).
    • Note: The N1-MOM isomer typically elutes first. The N2-MOM isomer and unreacted starting material elute later.

  • Concentration: Evaporate fractions at

    
    . Do not overheat , as thermal instability can occur in the presence of trace impurities.
    
Protocol B: Regioisomer Validation via 1H NMR

Use this to confirm you have isolated the N1 isomer.

  • Dissolve 5 mg of purified sample in

    
    .
    
  • Check Key Signals:

    • MOM

      
      :  Look for a singlet around 
      
      
      
      5.3 – 5.5 ppm.
    • MOM

      
      :  Singlet around 
      
      
      
      3.2 – 3.3 ppm.
    • Triazole C-H: For the N1-isomer , this proton is typically around

      
       8.2 – 8.5 ppm. In the N2-isomer , it may shift downfield.
      
    • NOESY Experiment: If ambiguous, run a 1D-NOESY. Irradiate the MOM

      
      . If you see an enhancement of the Triazole C-H, it suggests the N1 or N2 proximity, but N1 is sterically distinct. (Literature comparison is best here).
      

Visualizing the Challenge

Diagram 1: Purification Decision Tree

A logical flow to select the correct purification method based on crude purity and scale.

PurificationWorkflow Start Crude Reaction Mixture (MOM-Protected Triazole) CheckTLC Analyze via TLC (DCM:MeOH 95:5) Start->CheckTLC Decision1 Are spots tailing? CheckTLC->Decision1 Decision2 Is starting material visible (Rf ~ 0)? Decision1->Decision2 No MethodA Method A: Buffered Silica (DCM/MeOH + 1% Et3N) Decision1->MethodA Yes (Silanol interaction) MethodB Method B: Basic Alumina (No buffer needed) Decision2->MethodB Yes (Complex Mix) MethodC Recrystallization (EtOAc/Hexane) Decision2->MethodC No (High Purity) End Final QC (NMR/LCMS) MethodA->End Pure N1 Isomer MethodB->End MethodC->End

Caption: Decision matrix for selecting the optimal purification strategy based on crude mixture characteristics.

Diagram 2: The Acid-Hydrolysis Trap

Mechanism showing why standard silica fails.

DegradationMechanism Product 1-(Methoxymethyl)-triazol-3-amine (Target Molecule) Intermediate Oxocarbenium Ion Intermediate Product->Intermediate Protonation by Silica Silica Acidic Silica Gel (Si-OH, pH ~5) Decomp 3-Amino-1,2,4-triazole (Decomposition Product) Intermediate->Decomp Hydrolysis (-CH2O) Formaldehyde Formaldehyde (Byproduct) Intermediate->Formaldehyde

Caption: Mechanism of MOM-group cleavage catalyzed by acidic silanol groups on standard silica gel.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis. Wiley-Interscience. (Detailed stability data of MOM ethers).

  • BenchChem Technical Support. (2024). Purification of Polar 3-(Phenoxymethyl)-4H-1,2,4-triazole Derivatives. (General protocols for polar triazole purification).

  • Kalinina, T. A., et al. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (NMR characterization of amino-triazole cores).

  • Joule, J. A., & Mills, K. (2010).[4] Heterocyclic Chemistry. Wiley.[3][5] (Regioselectivity of triazole alkylation).

  • PubChem. (2024). 1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine Compound Summary.

Sources

Optimizing reaction conditions for 1,2,4-triazole functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online 🟢 | Tier: Level 3 (Senior Application Support) Ticket ID: TRZ-OPT-2024 Subject: Optimization of Reaction Conditions for N-Arylation/Alkylation of 1,2,4-Triazoles

Welcome to the Technical Support Center

You are accessing the advanced troubleshooting module for 1,2,4-triazole functionalization . This scaffold is a cornerstone of medicinal chemistry (e.g., fluconazole, letrozole), yet it remains a notorious "bad actor" in synthesis due to catalyst poisoning and unpredictable regioselectivity.

This guide moves beyond standard textbook procedures. We treat your reaction as a system to be debugged. Below are the optimized protocols, mechanistic insights, and failure-analysis trees required to fix your synthesis.

Module 1: The Regioselectivity Matrix

The Core Problem: 1,2,4-Triazoles exist in a tautomeric equilibrium. When you introduce an electrophile (alkyl halide or aryl species), the system must "decide" between the N1, N2, or N4 positions.

  • N1-Substitution: Thermodynamically favored. Usually the major product (approx. 9:1 ratio) in basic conditions.

  • N4-Substitution: Kinetically favored or sterically driven. Often the "impurity" that complicates purification.

  • N2-Substitution: Rare in unsubstituted triazoles due to symmetry with N1, but becomes relevant if the C3/C5 positions have different substituents.

Visualizing the Pathway

The following diagram illustrates the tautomeric shifts and the decision points for product formation.

TriazoleRegio Tautomer 1,2,4-Triazole (Tautomeric Equilibrium) Base Deprotonation (Base: NaH, K2CO3, Cs2CO3) Tautomer->Base Anion Triazolate Anion (Ambident Nucleophile) Base->Anion N1_Path N1 Attack (Sterically Unhindered) Anion->N1_Path Major Pathway N4_Path N4 Attack (Lone Pair Availability) Anion->N4_Path Minor Pathway Prod_N1 N1-Product (Thermodynamic Major) N1_Path->Prod_N1 Prod_N4 N4-Product (Kinetic Minor) N4_Path->Prod_N4

Caption: Mechanistic flow of 1,2,4-triazole alkylation showing the divergence between thermodynamic (N1) and kinetic (N4) outcomes.

Module 2: Metal-Catalyzed Cross-Coupling (N-Arylation)

The Core Problem: Triazoles are excellent ligands. They bind to Copper (Cu) and Palladium (Pd) better than your substrates do, effectively "poisoning" the catalyst and stalling the reaction.

Protocol A: The "Modern" Approach (Chan-Lam Coupling)

Best for: Mild conditions, room temperature, varying aryl partners.

This method uses Aryl Boronic Acids instead of halides.[1] It is oxidative and driven by air (O₂).[2]

Optimized Protocol:

  • Reagents:

    • 1,2,4-Triazole (1.0 equiv)

    • Aryl Boronic Acid (1.5 - 2.0 equiv)

    • Catalyst: Cu(OAc)₂ (Copper(II) Acetate) (0.5 - 1.0 equiv). Note: Stoichiometric Cu often works better than catalytic for difficult substrates.

    • Base: Pyridine (2.0 equiv) or Et₃N.

    • Solvent: DCM (Dichloromethane) or MeOH.

    • Additive: 4Å Molecular Sieves (Crucial for moisture control).

  • Procedure:

    • Combine reagents in a flask open to air (or attached to an O₂ balloon).

    • Stir vigorously at Room Temperature (25°C) for 16–24 hours.

    • Endpoint: The reaction mixture typically turns from blue/green to a dark slurry.

  • Troubleshooting:

    • Stalled? Add more Boronic Acid (it can degrade via proto-deboronation).

    • Low Yield? Switch solvent to MeCN or add a surfactant if solubility is poor.

Protocol B: The "Heavy Duty" Approach (Buchwald-Hartwig)

Best for: Unreactive Aryl Chlorides/Bromides, large scale.

Critical Factor: You MUST use a bulky ligand to prevent the triazole from binding to the Pd center. Standard PPh₃ will fail.

Optimized Protocol:

  • Reagents:

    • Aryl Halide (1.0 equiv)[3]

    • 1,2,4-Triazole (1.2 equiv)

    • Catalyst: Pd₂dba₃ (1–2 mol%) or Pd(OAc)₂.

    • Ligand: tBuXPhos or Ad₂P(nBu) (CataCXium A). These bulky ligands shield the Pd.

    • Base: NaOtBu (Sodium tert-butoxide) or K₃PO₄ (if functional group sensitivity exists).

    • Solvent: Toluene or Dioxane (anhydrous).

  • Procedure:

    • Degas solvent thoroughly (Argon sparge).

    • Heat to 100–110°C in a sealed tube.

    • Reaction time: 4–12 hours.

Data Comparison: Ligand Performance in Pd-Catalyzed Arylation

LigandYield (Typical)Selectivity (N1:N4)Notes
PPh₃ < 10%N/AFails. Displaced by triazole.
Xantphos 40-60%~85:15Moderate performance.
tBuXPhos > 90% > 95:5 Recommended. Steric bulk prevents poisoning.
Ad₂P(nBu) > 85%> 90:10Excellent for aryl chlorides.
Module 3: Direct Alkylation ( )

The Core Problem: Over-alkylation (quaternization) and separating the N1/N4 isomers.

Optimized Protocol:

  • Base Selection:

    • Standard: K₂CO₃ in Acetone or MeCN (Reflux). Good for reactive halides (BnBr, MeI).

    • Difficult Substrates: NaH in DMF (0°C to RT). Warning: NaH is non-selective; expect more N4 isomer.

    • High Selectivity:[2][4][5]Cs₂CO₃ in DMF. The "Cesium Effect" often improves N1 selectivity due to cation-pi interactions.

  • Procedure:

    • Dissolve Triazole in solvent.[3] Add Base.[3][6] Stir 30 min (deprotonation).

    • Add Alkyl Halide dropwise.[3]

    • Monitor via TLC.

  • Purification:

    • N1 and N4 isomers usually have significantly different Rf values on Silica.

    • Eluent: DCM:MeOH (95:5) or EtOAc:Hexanes.

    • Tip: The N4 isomer is often more polar (lower Rf) than the N1 isomer.

Module 4: Troubleshooting & FAQs
Decision Tree: Diagnosing Failure

Troubleshooting Start Reaction Failed? Type Which Reaction Type? Start->Type Coupling Pd/Cu Coupling Type->Coupling Alkylation Direct Alkylation Type->Alkylation Black Precipitate/Black Metal? Coupling->Black NoRxn No Conversion? Coupling->NoRxn Isomers Inseparable Isomers? Alkylation->Isomers OverAlk Quaternization Salt? Alkylation->OverAlk LigandCheck Check Ligand Bulk (Switch to tBuXPhos) Black->LigandCheck Boronic Check Boronic Acid Quality (Add more equiv) NoRxn->Boronic ChangeSolv Switch Solvent (DMF -> MeCN) Isomers->ChangeSolv Stoich Reduce Electrophile (Use 0.95 equiv) OverAlk->Stoich

Caption: Diagnostic workflow for identifying the root cause of reaction failure in triazole functionalization.

Frequently Asked Questions

Q1: My Pd-catalyzed reaction turns black immediately and yields nothing. Why? A: This is "Pd-Black" formation. Your triazole substrate stripped the ligands off the Palladium, causing the metal to aggregate and crash out.

  • Fix: You need a ligand that binds tighter to Pd than the triazole does. Switch to tBuXPhos or BrettPhos . Increase catalyst loading to 5 mol%.

Q2: I can't separate the N1 and N4 isomers by column chromatography. A: This is common.

  • Fix 1: Try running the column with 100% Ethyl Acetate or a gradient of DCM:MeOH .

  • Fix 2: If they co-elute, try recrystallization. The N1 isomer is often a solid, while N4 might be an oil or amorphous solid.

  • Fix 3: Check your crude NMR.[7] If the minor isomer is <5%, you might be able to carry it forward and separate at the next step (where polarity differences might be larger).

Q3: In Chan-Lam coupling, my boronic acid is consumed but no product forms. A: Boronic acids are prone to protodeboronation (losing the B(OH)₂ group) before coupling, especially if the reaction is wet or too basic.

  • Fix: Add 4Å Molecular Sieves (powdered/activated) to the reaction. Add the boronic acid in two portions (0 hrs and 4 hrs).

References
  • Buchwald-Hartwig Coupling of Azoles

    • Title: Palladium-Catalyzed Amination of Aryl Halides and Sulfon
    • Source:J. Am. Chem. Soc.[2][8][9][10] 1998, 120, 7369.

    • URL:[Link]

    • Relevance: Foundational text on ligand effects preventing c
  • Chan-Lam Coupling Protocols

    • Title: Copper-promoted C-N bond cross-coupling with phenylboronic acids.
    • Source:Tetrahedron Lett. 1998, 39, 2941.
    • URL:[Link]

    • Relevance: The original description of the mild, oxid
  • Regioselectivity in Triazoles

    • Title: Regioselective Synthesis of 1,2,4-Triazoles.[2][3][5][11][12][13][14]

    • Source:J. Org.[2][15] Chem. 2011, 76, 1177.[2]

    • URL:[Link]

    • Relevance: Detailed analysis of N1 vs N4 selectivity drivers.
  • Ligand Selection Guide

    • Title: A Guide to Buchwald-Hartwig Amination.[6]

    • Source:Chem. Sci.[2][6] 2011, 2, 27.

    • URL:[Link]

    • Relevance: User guide for selecting the correct ligand for "difficult" nitrogen nucleophiles.

Sources

Technical Guide: Overcoming Solubility Barriers in 1,2,4-Triazole Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Triazole Paradox

1,2,4-Triazole derivatives represent a cornerstone in medicinal chemistry, serving as the scaffold for blockbuster antifungal agents (e.g., Fluconazole, Itraconazole) and emerging oncology targets. However, they present a distinct physicochemical challenge: The Triazole Paradox .

While the 1,2,4-triazole ring itself is polar and water-soluble (dipole moment ~3.27 D), the derivatives active in drug discovery are often heavily substituted with lipophilic aromatic groups to target hydrophobic enzyme pockets (e.g., CYP51). This results in compounds with high crystal lattice energy and poor aqueous solubility, leading to "crashing out" upon dilution into assay media. This guide provides a self-validating framework to maintain solubility from stock preparation to biological readout.

Phase 1: Stock Solution Integrity (The Source of Truth)

Q: My compound dissolves in DMSO but precipitates after freezing and thawing. Is it degraded?

A: Likely not degraded, but physically altered. 1,2,4-triazoles are prone to forming solvates or distinct polymorphs when recrystallizing from DMSO.

The Mechanism: DMSO is hygroscopic. If a stock vial is opened while cold, it condenses atmospheric moisture. Water acts as an antisolvent, creating micro-nucleation sites. When you freeze and thaw this "wet" DMSO stock, the compound crystallizes out in a form that is thermodynamically stable and kinetically difficult to redissolve.

Protocol: The "Dry-Stock" Standard

  • Desiccation: Equilibrate the vial to room temperature before opening.

  • Solvent Grade: Use anhydrous DMSO (≥99.9%, water <50 ppm).

  • Visual QC: Vortex for 30 seconds. Hold the vial against a light source. If you see "schlieren" lines (swirling optical distortions) that persist, the solution is not homogenous.

  • Sonication: If precipitate is visible, sonicate at 40°C for 10 minutes. The heat overcomes the lattice energy barrier.

Phase 2: The Art of Dilution (Preventing the "Crash")

Q: I see a fine precipitate immediately when I add my DMSO stock to the assay buffer. How do I stop this?

A: You are experiencing "Kinetic Precipitation" caused by the rapid change in dielectric constant. Direct dilution from 100% DMSO to 100% aqueous buffer creates a supersaturated shock zone.

The Solution: Intermediate Dilution Step (IDS) Instead of a single 1:1000 dilution, use a two-step process to "step down" the solvent strength.

Experimental Workflow: The IDS Method

DilutionWorkflow cluster_0 Mechanism of Action Stock 10 mM Stock (100% DMSO) Inter Intermediate Plate (10% DMSO / 90% Buffer) Stock->Inter 1:10 Dilution Precip PRECIPITATION RISK (Supersaturation Shock) Stock->Precip Direct 1:1000 Dilution Assay Assay Plate (1% DMSO Final) Inter->Assay 1:10 Dilution

Figure 1: The Intermediate Dilution Step (IDS) mitigates supersaturation shock by gradually altering the solvent environment.

Protocol:

  • Step 1: Dilute 10 mM DMSO stock 1:10 into a "Transition Buffer" (e.g., PBS with 10% DMSO). This keeps the compound solubilized by the co-solvent effect.

  • Step 2: Dilute this intermediate 1:10 into the final assay medium.

  • Result: Final concentration is 100 µM, final DMSO is 1%. The gradual shift prevents immediate nucleation.

Phase 3: Advanced Formulation (When DMSO Fails)

Q: Even with IDS, my compound precipitates. What are my options for "super-hydrophobic" triazoles?

A: You must move from simple cosolvents to Molecular Encapsulation . The most effective tool for triazole derivatives is Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .

The Mechanism: Triazoles like Itraconazole have bulky hydrophobic tails. HP-β-CD forms a toroidal "bucket" where the hydrophobic tail sits inside the cavity, while the hydrophilic exterior interacts with the buffer. This creates a soluble inclusion complex.[1]

Formulation Protocol: HP-β-CD Complexation

ComponentConcentrationRole
HP-β-CD 10% - 20% (w/v)Host molecule (Solubilizer)
Buffer PBS or HEPESPhysiological pH maintenance
Protocol "Shake-Flask" Method See below
  • Prepare Vehicle: Dissolve 20g HP-β-CD in 100mL buffer. Filter sterilize (0.22 µm).

  • Addition: Add your triazole compound in solid form (or minimal DMSO) to the vehicle.

  • Equilibration: Shake at 200 rpm at 37°C for 24 hours.

  • Clarification: Centrifuge at 13,000 x g for 10 mins to remove undissolved solid. Use the supernatant.

  • Validation: Measure concentration via HPLC-UV to determine the actual soluble fraction.

Citation: Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization.[2][3]

Phase 4: Assay Compatibility & Troubleshooting

Q: How do I know if my "inhibition" is real or just the compound precipitating on the enzyme?

A: This is a classic false positive mechanism known as Promiscuous Inhibition . Aggregates sequester enzymes non-specifically.

The Detergent Test (Self-Validation): Add a non-ionic detergent (e.g., 0.01% Triton X-100) to your assay buffer.

  • Scenario A: IC50 remains the same. -> True Inhibition.

  • Scenario B: IC50 increases significantly (potency drops). -> False Positive. The detergent broke up the aggregates, revealing the compound is not actually inhibiting the enzyme at that concentration.

Solvent Tolerance Table

Assay TypeMax Recommended DMSONotes
Enzymatic (Biochemical) 1% - 5%Enzymes are generally robust, but check for denaturation.
Cell-Based (Mammalian) 0.1% - 0.5%>0.5% induces cytotoxicity and membrane permeabilization.
Cell-Based (Yeast/Fungi) 1% - 2%Fungal cell walls are more resistant to solvent stress.

Summary: Solubility Decision Matrix

DecisionTree Start Start: Compound Precipitation? CheckStock Check Stock: Is it clear? Start->CheckStock Sonicate Sonicate/Warm (40°C, 10 min) CheckStock->Sonicate Cloudy Dilution Dilution Method: Direct or Stepwise? CheckStock->Dilution Clear Sonicate->Dilution IDS Implement IDS (Intermediate Dilution) Dilution->IDS Direct Failed Detergent Add 0.01% Triton X-100 (Prevent Aggregation) IDS->Detergent Still Precipitating? Complex Use HP-β-CD (Encapsulation) Detergent->Complex Fails

Figure 2: Strategic decision tree for troubleshooting solubility issues in real-time.

References

  • Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins.[1][2][3][4] 1. Drug solubilization and stabilization.[2][3] Journal of Pharmaceutical Sciences. Link

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Link

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques.[3] ISRN Pharmaceutics. Link

  • Ferreira, L., et al. (2015). Cyclodextrin-based delivery systems for triazole antifungals. Journal of Inclusion Phenomena and Macrocyclic Chemistry. Link

Sources

Technical Support Center: Aminoguanidine Cyclization & Byproduct Management

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist (Ph.D., Organic Synthesis) Ticket Focus: Troubleshooting byproduct formation, yield loss, and incomplete cyclization in aminoguanidine derivatives.

Diagnostic Hub: Identify Your Impurity

Start here. Match your analytical data (LC-MS/NMR) to the likely byproduct.

Many users report "failed" cyclizations that are actually successful formation of stable intermediates or competitive side-reactions. Use this triage table to identify the species contaminating your reaction mixture.

Observation (LC-MS / NMR)Probable SpeciesDiagnosisCorrective Action
Mass = Target + 18 Linear Acylguanidine Incomplete Cyclization. The condensation occurred, but the ring closure (dehydration) failed.Increase reaction temperature (>120°C) or add a dehydrating agent (e.g., POCl₃, though harsh). Check pH (basic conditions favor cyclization).
Mass = 2 × Reagent - Ammonia Azine / Dimer Stoichiometry Error. Two equivalents of carbonyl reacted with the hydrazine moiety.Ensure Aminoguanidine is in excess. Add the carbonyl component slowly to the aminoguanidine solution.
Mass = Reagent (No Change) Salt Formation pH Mismatch. Aminoguanidine formed a stable salt with the carboxylic acid instead of condensing.Use a coupling agent (EDC/HOBt) or convert acid to ester/chloride before reaction.
NMR: Split signals / Broadening Tautomers / Rotamers Not an Impurity. Aminoguanidine derivatives often exist as rotamers in solution.Run NMR at elevated temperature (50-60°C) to coalesce peaks.
Mass = Target + Solvent Solvent Adduct Nucleophilic Solvent. Reaction with alcoholic solvents (e.g., hemiaminal formation).Switch to aprotic solvents (DMF, Dioxane, Toluene).

Deep Dive: 1,2,4-Triazole Synthesis (The Pellizzari/Thiele Route)

Context: Reaction of Aminoguanidine with Carboxylic Acids or Esters.[1]

The most common application of aminoguanidine is the synthesis of 3-amino-1,2,4-triazoles.[1] The reaction proceeds via an acylguanidine intermediate . A critical failure point is the "energy valley" where this intermediate forms but lacks the thermal energy to close the ring.

The Mechanism & Failure Points

The following pathway illustrates the critical bifurcation between successful cyclization and common failure modes (Hydrolysis or Arrested Reaction).

TriazolePathway Start Aminoguanidine + Carboxylic Acid Salt Guanidinium Salt (Stable Solid) Start->Salt Room Temp (Fast) Inter Linear Acylguanidine (The 'Stuck' Intermediate) Salt->Inter Heat (100°C) - H₂O Product 3-Amino-1,2,4-Triazole (Target) Inter->Product High Heat (>120°C) or Base Catalyst Hydrolysis Hydrolysis Reversion (Starting Materials) Inter->Hydrolysis Aq. Acid/Base Prolonged exposure

Caption: Fig 1. The thermal energy barrier at the Acylguanidine stage is the primary cause of yield loss. The salt forms easily, but the dehydration to the triazole requires significant activation energy.

Troubleshooting Protocol

Issue: "I isolated a solid, but it's not the triazole." Explanation: You likely isolated the Aminoguanidine Carboxylate Salt or the Linear Acylguanidine . Solution:

  • Temperature: These reactions often require melt conditions (neat, >120°C) or high-boiling solvents (diglyme, butanol). Refluxing in ethanol (78°C) is often insufficient for ring closure.

  • Catalysis: If using esters, add a base (NaOEt) to facilitate the nucleophilic attack. If using acids, consider microwave irradiation to overcome the activation barrier.

Deep Dive: Guanylhydrazones & Azine Formation

Context: Reaction of Aminoguanidine with Aldehydes/Ketones (Schiff Base Formation).

When reacting aminoguanidine with carbonyls, the hydrazine nitrogen (


) is the most nucleophilic site. However, the resulting hydrazone can react with another equivalent of carbonyl, or the aminoguanidine can decompose.
The "Azine" Trap

If the carbonyl is in excess, the primary amine of the guanidine moiety (or the remaining NH on the hydrazine) can attack a second carbonyl, leading to dimers (azines) which are often insoluble and colorful (yellow/orange).

Preventative Protocol:

  • Order of Addition: Always add the Carbonyl compound dropwise to a solution of Aminoguanidine. This ensures Aminoguanidine is always in local excess, favoring the 1:1 mono-adduct.

  • pH Control: Maintain pH 3-5.

    • Too Acidic (< pH 2): Protonation of the hydrazine nitrogen deactivates nucleophilicity.

    • Too Basic (> pH 9): Aminoguanidine is unstable and can dimerize or decompose to cyanamide derivatives.

FAQ: Optimization & Scale-Up

Q: Can I use microwave irradiation for these cyclizations? A: Yes, and it is highly recommended. The Pellizzari reaction (amide + hydrazide) and Thiele reaction (aminoguanidine + acid) are condensation reactions that release water. Microwave heating efficiently superheats the polar reaction mixture, driving water removal and overcoming the activation energy for ring closure significantly faster than conventional heating [1].

Q: My product is water-soluble and hard to extract. How do I isolate it? A: 3-amino-1,2,4-triazoles are amphoteric and highly polar.

  • Do not extract: Avoid aqueous workups if possible.

  • Precipitation: Cool the reaction mixture and neutralize to the isoelectric point (often pH 7-8). The product may crystallize.[2]

  • Purification: If water-soluble, use a resin capture method (SCX column) or recrystallize directly from the reaction solvent (often ethanol or water) [2].

Q: Why do I see regioisomers when reacting with alpha-haloketones? A: When reacting aminoguanidine with unsymmetrical alpha-haloketones (Hantzsch-type reaction), the hydrazine nitrogen and the amidine nitrogen compete.

  • Kinetic Product: Attack at the most accessible carbonyl/carbon.

  • Thermodynamic Product: The most stable fused ring system.

  • Control: Steric bulk of the ketone dictates the major isomer. Lower temperatures favor the kinetic product; reflux favors the thermodynamic equilibration.

Validated Protocol: Synthesis of 3-Amino-1,2,4-Triazole

Reference Standard: Adapted from Organic Syntheses [2] and BenchChem Technical Notes [3].

Objective: Synthesis of 3-amino-1,2,4-triazole from Aminoguanidine Bicarbonate and Formic Acid.

Materials
  • Aminoguanidine Bicarbonate (1.0 eq)[2]

  • Formic Acid (98%, 1.05 eq)[2]

  • Equipment: Round-bottom flask, thermometer, heating mantle (or oil bath).

Method
  • Acidification: Place aminoguanidine bicarbonate in the flask. Slowly add Formic Acid. Caution: Vigorous CO₂ evolution.

  • Dissolution: Warm gently until effervescence ceases and a clear solution forms (Aminoguanidine Formate).

  • Cyclization (Critical Step): Heat the mixture to 120°C .

    • Note: Water will distill off. Maintain temperature for 4–5 hours.

    • Checkpoint: If temperature drops below 110°C, cyclization stalls, yielding the linear formylguanidine.

  • Workup: Cool to 90°C. Add Ethanol (approx. 3x volume).

  • Crystallization: Cool to 0°C. The product precipitates as colorless crystals.

  • Yield: Expected 90-95%. MP: 152–156°C.[2]

Workflow Diagram

ProtocolFlow Step1 Mix Aminoguanidine Bicarbonate + Formic Acid Step2 CO2 Evolution (Effervescence) Formate Salt Formation Step1->Step2 Step3 Heat to 120°C (Melt) Drive off H2O Step2->Step3 Critical Temp Control Step4 Cool & Add Ethanol Step3->Step4 Step5 Filtration of Crystals Step4->Step5

Caption: Fig 2. Standard workflow for thermal cyclization. Note the specific requirement for 120°C to drive the dehydration.

References

  • Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles. MDPI Organics. Available at: [Link]

  • 3-Amino-1H-1,2,4-Triazole Synthesis. Organic Syntheses, Coll.[1][2] Vol. 3, p.95 (1955). Available at: [Link]

  • Kinetics and mechanism of the reaction of aminoguanidine with alpha-oxoaldehydes. Biochemical Pharmacology. Available at: [Link]

Sources

Technical Support Center: Synthesis of 1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine

[1]

Status: Online Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: MOM-TRI-001 Subject: Scale-up, Regioselectivity, and Safety Protocols[1]

Introduction: The Engineering Challenge

Scaling the synthesis of 1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine presents a classic process chemistry dilemma: balancing regioselectivity (N1 vs. N2 vs. exocyclic amine alkylation) with safety (handling Chloromethyl Methyl Ether, MOM-Cl).[1]

While 3-amino-1,2,4-triazole (3-AT) is an inexpensive starting material, its ambident nucleophilicity often leads to "tarry" mixtures during scale-up.[1] This guide moves beyond standard academic preparations, offering industrial-grade troubleshooting for isolation, safety, and yield optimization.[1]

Module 1: Regioselectivity & Reaction Control

User Query:

"I am running the reaction with NaH in DMF, but I’m getting a 60:40 mixture of the N1 and N2 isomers, plus some di-alkylation. How do I force the reaction to the N1 product?"

Technical Response:

The N1-isomer is thermodynamically preferred, but kinetic control often yields the N2-isomer or mixtures.[1] The high reactivity of MOM-Cl exacerbates this. To lock in Regioselectivity, you must alter the nucleophile's "softness" or steric environment before introducing the electrophile.

Protocol A: The "Silyl-Switch" Method (Recommended for High Selectivity)

Instead of direct alkylation, use a transient silyl protection strategy.[1] Silylation at the exocyclic amine and the ring nitrogen sterically blocks the N2 and N4 positions, funneling alkylation to N1.

Optimized Workflow:

  • Silylation: Reflux 3-amino-1,2,4-triazole with Hexamethyldisilazane (HMDS) and a catalytic amount of Ammonium Sulfate.

    • Result: Formation of the bis-trimethylsilyl intermediate.

  • Alkylation: Remove excess HMDS (vacuum distillation). Redissolve in dry Acetonitrile (MeCN) or THF.[1]

  • Addition: Add MOM-Cl (or generated equivalent) at 0°C.

  • Hydrolysis: Aqueous workup removes the TMS groups, leaving the N1-MOM group intact.

Protocol B: Base Tuning (If Direct Alkylation is Required)

If you must proceed without silylation, switch from Sodium Hydride (NaH) to DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Potassium Carbonate (K2CO3) .[1]

  • Why? NaH creates a "naked" anion that is highly reactive and less selective. DBU forms a tighter ion pair, often improving N1 selectivity to >9:1.[1]

Visualization: Reaction Pathways

ReactionPathwaysStart3-Amino-1,2,4-triazoleDirectDirect Alkylation(NaH/MOM-Cl)Start->DirectStandard RouteSilylSilyl-Switch Method(HMDS then MOM-Cl)Start->SilylProcess RouteMixtureMixture:N1-MOM (Major)N2-MOM (Minor)Bis-alkylatedDirect->MixtureLow SelectivityPureHigh PurityN1-MOM IsomerSilyl->PureSteric Control

Caption: Comparison of direct alkylation (red) yielding mixtures vs. the silyl-switch method (green) yielding high N1 regioselectivity.

Module 2: Process Safety (MOM-Cl Handling)

User Query:

"MOM-Cl is an OSHA-regulated carcinogen.[1] How do we handle this safely on a 100g+ scale?"

Technical Response:

Chloromethyl Methyl Ether (MOM-Cl) is a potent alkylating agent and human carcinogen. It is also volatile. On a scale-up, you cannot use open vessels or standard rotary evaporators without specific traps.[1]

Critical Safety Controls:
  • Closed Loop Addition: Use a pressure-equalizing addition funnel or a peristaltic pump with Teflon tubing. Do not pour MOM-Cl.

  • Scrubbing System: All reactor off-gassing must pass through a scrubber containing aqueous Ammonia (NH4OH) or Ethanolamine . These nucleophiles rapidly quench MOM-Cl vapors.

  • Destruction of Excess: Never concentrate the reaction mixture while MOM-Cl is still present.

    • Protocol: Add saturated aqueous NH4Cl or Methanol to the reaction vessel before workup. Stir for 30 minutes to ensure complete hydrolysis of residual MOM-Cl.

Alternative: In-Situ Generation

To avoid handling pure MOM-Cl, generate it in situ using Dimethoxymethane (DMM) and Acetyl Chloride with a Zinc Bromide (ZnBr2) catalyst (See Berliner et al.[1] in References). This solution can be used directly.[2][3]

Data: Reagent Safety Profile
ParameterMOM-Cl (Commercial)In-Situ Generated (DMM/AcCl)
Hazard Class Carcinogen (1A), FlammableCorrosive, Flammable
Vapor Pressure High (Volatile)Lower (Solvated in Toluene/DCM)
Containment Glovebox / Closed LoopStandard Fume Hood
Quench Method NH4OH ScrubberAqueous NH4Cl Wash

Module 3: Purification & Isolation

User Query:

"I cannot use column chromatography for 500g of material. The crude is an oil.[2] How do I crystallize the product?"

Technical Response:

1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine is often an oil or low-melting solid.[1] Purification by chromatography is non-viable at scale.

Troubleshooting the "Oil" Phase:
  • pH Adjustment: The amine is basic. If you used acid to quench, the product is likely protonated and water-soluble. Ensure the pH is adjusted to >10 using 50% NaOH before extraction.

  • Salt Formation (The "Solidification" Trick):

    • If the free base refuses to crystallize, convert it to the Hydrochloride (HCl) or Oxalate salt.[1]

    • Protocol: Dissolve crude oil in EtOAc. Add 1 equivalent of HCl in Dioxane or IPA. The salt usually precipitates instantly.

    • Recovery: Filter the salt.[4] If the free base is required later, neutralize just before the next step.

  • Crystallization Solvent System:

    • Solvent: Isopropyl Alcohol (IPA) / n-Heptane.[1]

    • Ratio: Dissolve in minimum hot IPA; add warm Heptane until cloudy (approx 1:3 ratio). Cool slowly to 0°C.

Module 4: Stability & Storage

User Query:

"Our stored samples are degrading. We see 3-amino-1,2,4-triazole reappearing in the HPLC."[1]

Technical Response:

The Methoxymethyl (MOM) group is an acetal. It is stable to base but highly labile to acid.

  • Root Cause: Residual acid from the workup (e.g., HCl from MOM-Cl hydrolysis) or atmospheric moisture + CO2 (carbonic acid) can catalyze deprotection.[1]

  • Fix: Store the compound with a trace stabilizer.

    • Add 1% Triethylamine to the storage vial if kept as a solution.

    • If solid, store over KOH pellets in a desiccator to scavenge acidic vapors.[1]

    • Storage Temp: -20°C is recommended to prevent slow hydrolysis.

Summary Checklist for Scale-Up

  • Selectivity: Use HMDS silylation or DBU base to favor N1.

  • Safety: Quench MOM-Cl vapors with Ammonia scrubbers.

  • Isolation: Avoid columns; use HCl salt formation if oil persists.

  • Storage: Keep strictly basic and dry.

References

  • Regioselectivity in Triazole Alkylation

    • Bulger, P. G., et al. "Optimal Regiocontrol of 1,2,4-Triazole Alkylation."[1][5][6] Tetrahedron Letters, vol. 41, no. 8, 2000, pp. 1297-1301.[1] Link

  • In-Situ MOM-Cl Generation (Safety)

    • Berliner, M. A., & Belecki, K. "Synthesis of Alpha-Halo Ethers from Acetals."[1] Organic Syntheses, vol. 84, 2007, p. 102.[1] Link

  • Silyl Method for N-Alkylation

    • Vorbrüggen, H., & Ruh-Pohlenz, C. "Handbook of Nucleoside Synthesis."[1] John Wiley & Sons, 2001.[1] (Referencing the Hilbert-Johnson reaction principles applied to azoles). Link[1]

  • MOM-Cl Safety Data

    • New Jersey Department of Health. "Hazardous Substance Fact Sheet: Chloromethyl Methyl Ether." Link

Validation & Comparative

Comparing biological activity of 1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine with fluconazole

[1]

Executive Summary

This guide provides a technical comparison between 1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine (Compound A) and Fluconazole (Compound B).[1] While Fluconazole is a World Health Organization (WHO) essential antifungal medicine, Compound A represents a functionalized heterocyclic building block—specifically a protected form of 3-amino-1,2,4-triazole (Amitrole).[1]

This analysis contrasts the optimized pharmacophore of Fluconazole against the synthetic precursor properties of Compound A, illustrating critical lessons in Structure-Activity Relationships (SAR), target specificity (CYP51 vs. Histidine biosynthesis), and physicochemical "druglikeness."

Part 1: Chemical Identity & Physicochemical Profiling

The biological divergence between these two compounds stems from their structural complexity. Fluconazole is a "bis-triazole" designed for high metabolic stability and specific enzyme binding, whereas Compound A is a mono-triazole with a reactive protecting group.[1]

Table 1: Physicochemical Comparison
Feature1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine Fluconazole Implication
CAS Registry 915923-88-586386-73-4Distinct chemical entities.[1]
Molecular Weight ~128.13 g/mol 306.27 g/mol Fluconazole falls within the ideal "drug-like" range (MW > 300) for binding affinity.[1]
Core Scaffold Single 1,2,4-Triazole ringBis-triazole (Two rings)Two triazoles increase iron-binding probability in the heme active site.[1]
Lipophilicity (LogP) ~ -0.5 (Predicted)0.5Fluconazole's higher lipophilicity (due to F-phenyl) aids membrane permeation.[1]
H-Bond Donors 1 (Primary Amine)1 (Tertiary Alcohol)The alcohol in Fluconazole mimics the transition state of the enzyme reaction.[1]
Key Substituent Methoxymethyl (MOM): A labile protecting group.[1]2,4-Difluorophenyl: A metabolically stable, lipophilic anchor.MOM is acid-labile; Difluorophenyl resists metabolic breakdown.[1]

Part 2: Biological Activity & Mechanism of Action[1][2]

Fluconazole: The Antifungal Standard[1]
  • Target: Lanosterol 14α-demethylase (CYP51A1).[1]

  • Mechanism: The N-4 nitrogen of the triazole ring coordinates with the heme iron of CYP51.[1] This blocks the demethylation of lanosterol, halting the biosynthesis of ergosterol (a key fungal membrane component).

  • Outcome: Accumulation of toxic sterols and membrane failure.

1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine: The Precursor/Pro-herbicide[1]
  • Primary Role: Synthetic Intermediate.[2] The Methoxymethyl (MOM) group protects the triazole nitrogen during chemical synthesis.[1]

  • Potential Activity (Inferred):

    • Antifungal: Likely negligible to low . Without the lipophilic side chain (like the difluorophenyl group in Fluconazole), the molecule cannot anchor effectively in the CYP51 hydrophobic access channel.[1]

    • Herbicidal (Prodrug Potential): Upon hydrolysis (acidic conditions), Compound A releases 3-amino-1,2,4-triazole (Amitrole) .[1]

    • Target (Amitrole): Imidazoleglycerol phosphate dehydratase (IGPD).[1]

    • Mechanism: Inhibits histidine biosynthesis, leading to chlorosis in plants.

Pathway Visualization: Divergent Mechanisms

MechanismComparisoncluster_ACompound A Pathway (Hypothetical)cluster_BFluconazole Pathway (Established)CompA1-(Methoxymethyl)-1H-1,2,4-triazol-3-amineAmitrole3-Amino-1,2,4-triazole(Amitrole)CompA->AmitroleHydrolysis(Acidic pH)IGPDTarget: IGPD Enzyme(Histidine Biosynthesis)Amitrole->IGPDInhibitsEffectAChlorosis / Growth Inhibition(Plants/Bacteria)IGPD->EffectAFlucoFluconazoleCYP51Target: CYP51(Lanosterol 14α-demethylase)Fluco->CYP51Binds Heme IronErgoErgosterol DepletionCYP51->ErgoBlocks BiosynthesisEffectBMembrane Failure(Fungi)Ergo->EffectB

Figure 1: Divergent biological pathways.[1] Compound A acts as a potential precursor to a histidine biosynthesis inhibitor (herbicide), while Fluconazole directly inhibits fungal sterol synthesis.[1]

Part 3: Structure-Activity Relationship (SAR) Analysis

Why is the "Methoxymethyl" derivative inferior to Fluconazole as an antifungal?

  • The "Anchor" Theory:

    • Fluconazole: The 2,4-difluorophenyl group is critical.[1] It fits into the hydrophobic pocket of the CYP51 enzyme, orienting the triazole nitrogen toward the heme iron.

    • Compound A: The Methoxymethyl group is small and polar (ether linkage).[1] It lacks the steric bulk and lipophilicity to anchor the molecule in the enzyme's active site.

  • Iron Coordination:

    • Fluconazole: Contains two triazole rings.[3] If one fails to bind, the rotation of the molecule allows the second to engage the heme iron.

    • Compound A: Contains only one triazole ring. The 3-amino group may also sterically or electronically interfere with optimal heme coordination if not properly substituted.[1]

  • Metabolic Stability:

    • MOM Group (Compound A): Rapidly hydrolyzed in vivo (acidic gastric environment) to formaldehyde and the free triazole.[1]

    • Difluorophenyl (Fluconazole): Highly resistant to metabolic oxidation, giving Fluconazole its long half-life (~30 hours in humans).[1]

Part 4: Experimental Protocols

To experimentally validate the difference in activity, a Minimum Inhibitory Concentration (MIC) assay is the standard protocol.

Protocol: Comparative Antifungal Susceptibility Testing (CLSI M27-A3)

Objective: Determine the lowest concentration of each compound required to inhibit visible fungal growth.

Reagents:

  • Test Organism: Candida albicans (ATCC 90028).[1]

  • Media: RPMI 1640 buffered with MOPS (pH 7.0).

  • Controls: Fluconazole (Positive), Solvent only (Negative).[1]

Workflow:

  • Stock Preparation:

    • Dissolve Fluconazole in DMSO to 10 mg/mL.

    • Dissolve Compound A in DMSO to 10 mg/mL. (Note: Ensure Compound A does not degrade; use fresh).[1]

  • Dilution:

    • Perform serial 2-fold dilutions in RPMI 1640 media across a 96-well plate.

    • Range: 64 µg/mL down to 0.125 µg/mL.

  • Inoculation:

    • Adjust C. albicans suspension to

      
       to 
      
      
      cells/mL.
    • Add 100 µL of inoculum to each well.

  • Incubation:

    • Incubate at 35°C for 24–48 hours.

  • Readout:

    • Visual: Look for turbidity (growth).[1]

    • Spectrophotometric: Measure OD at 530 nm.

Expected Results:

CompoundExpected MIC (µg/mL)Interpretation
Fluconazole 0.125 – 0.5Highly Active. Standard potent inhibition.[1]
Compound A > 64 (Inactive)Inactive. The molecule lacks the necessary pharmacophore for CYP51 binding.[1]
SAR Validation Workflow

SAR_Workflowcluster_synthesisChemical Synthesiscluster_testingBiological Screening (MIC)StartStart: Triazole Scaffold SelectionStep1Synthesis of1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine(Compound A)Start->Step1Step2Elaboration:Add Difluorophenyl & 2nd TriazoleStep1->Step2Optimized SynthesisTestATest Compound A(Fragment)Step1->TestAStep3Result:Fluconazole (Compound B)Step2->Step3TestBTest Compound B(Drug)Step3->TestBResultCompare PotencyTestA->ResultMIC > 64 µg/mL(Inactive Scaffold)TestB->ResultMIC < 1 µg/mL(Active Drug)

Figure 2: The evolution from building block (A) to active drug (B).[1] Testing both confirms that the triazole ring alone is insufficient for antifungal efficacy.[1]

References

  • PubChemLite. (2025).[1] 1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine (Compound Summary). National Center for Biotechnology Information. Link[1]

  • Whittle, P. J., & Mulligan, D. F. (2022). Mechanism of Action of Azole Antifungals: Structure-Activity Relationships.[1][4] Journal of Antimicrobial Chemotherapy. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2008).[1] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3).[1]Link[1]

  • Frolova, Y., et al. (2022).[5] Investigation of the antimicrobial and antifungal activities of some 1,2,4-triazole derivatives.[6][4][5][7][8] Ceska a Slovenska Farmacie.[5] Link

  • Peyton, L. R., et al. (2015). The History and Pharmacology of Fluconazole. Journal of Pharmacology & Pharmacotherapeutics. Link

A Comparative Guide to 1,2,4-Triazole Antifungals: Evaluating the Potential of 1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the antifungal potential of the novel compound 1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine in comparison to established 1,2,4-triazole antifungal agents. We will delve into the core mechanism of action, structure-activity relationships, and provide detailed experimental protocols for a rigorous comparative analysis.

The 1,2,4-Triazole Antifungals: A Pillar of Antimycotic Therapy

The 1,2,4-triazole ring system is a foundational scaffold in medicinal chemistry, forming the core of numerous highly effective antifungal drugs.[1][2][3] These agents, including widely used drugs like fluconazole and voriconazole, have become indispensable in treating a range of fungal infections, from superficial candidiasis to life-threatening invasive aspergillosis.[4][5] The success of this class of compounds lies in their specific and potent inhibition of a key enzyme in the fungal cell membrane biosynthesis pathway.[1][6][7] As the challenge of antifungal resistance grows, the development and evaluation of novel 1,2,4-triazole derivatives are of paramount importance.[1][3]

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

The primary mechanism of action for 1,2,4-triazole antifungals is the inhibition of the cytochrome P450-dependent enzyme, lanosterol 14α-demethylase (CYP51).[1][2][6][7] This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi.[4][6][8] Ergosterol is the principal sterol in the fungal cell membrane, where it plays a role analogous to cholesterol in mammalian cells, regulating membrane fluidity, integrity, and the function of membrane-bound enzymes.[6][9][10]

The N4 nitrogen of the 1,2,4-triazole ring coordinates with the heme iron atom in the active site of CYP51, preventing it from converting lanosterol to ergosterol.[1][6] This inhibition leads to two critical downstream effects:

  • Depletion of Ergosterol: The lack of ergosterol compromises the structural integrity and function of the fungal cell membrane.[7]

  • Accumulation of Toxic Sterol Intermediates: The blockage of the pathway results in the buildup of 14α-methylated sterols, which are toxic to the fungal cell and further disrupt the membrane structure.[6]

This disruption of the fungal cell membrane ultimately inhibits fungal growth and can lead to cell death.[6][7]

Sterol_Biosynthesis_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of 1,2,4-Triazoles cluster_outcome Cellular Effects Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Intermediate_Sterols Intermediate_Sterols Lanosterol->Intermediate_Sterols Lanosterol 14α-demethylase (CYP51) Toxic_Sterols Toxic_Sterols Lanosterol->Toxic_Sterols Accumulation of 14α-methylated sterols Ergosterol Ergosterol Intermediate_Sterols->Ergosterol Multiple Steps Healthy_Membrane Healthy_Membrane Ergosterol->Healthy_Membrane Maintains Membrane Integrity Triazoles Triazoles Triazoles->Lanosterol Inhibits CYP51 Disrupted_Membrane Disrupted_Membrane Toxic_Sterols->Disrupted_Membrane Disrupts Membrane Function

Caption: Antifungal mechanism of 1,2,4-triazoles via CYP51 inhibition.

Comparative Framework: 1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine vs. Established Antifungals

This guide focuses on the evaluation of 1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine , a novel compound for which antifungal activity has not been extensively reported in the literature. To ascertain its potential, a direct comparison with well-characterized, clinically relevant 1,2,4-triazole antifungals is essential. We propose the use of Fluconazole and Voriconazole as benchmark compounds due to their established clinical use and differing antifungal spectra.

Compound NameStructureKey Features
1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine N1-methoxymethyl substitution, C3-amine group.
Fluconazole Two triazole rings, difluorophenyl group, tertiary alcohol.
Voriconazole Fluoropyrimidine side chain, difluorophenyl group, secondary alcohol.

Structure-Activity Relationship (SAR) and Hypothesis

The biological activity of 1,2,4-triazole derivatives is highly dependent on the substituents on the core ring.[1][11][12]

  • N1 Substitution: The substituent at the N1 position is crucial for interaction with the active site of CYP51. In many potent triazole antifungals, this position is occupied by a substituted alkyl chain that often contains a hydroxyl group and an aromatic moiety.[2] The methoxymethyl group in our target compound is a relatively simple, flexible chain. Its ether linkage may influence solubility and metabolic stability.

  • C3 Substitution: The C3 position is often unsubstituted or part of a larger ring system in established antifungals. The presence of a primary amine group at this position in 1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine is a significant structural variation. This amine group could potentially form additional hydrogen bonds within the enzyme's active site or, conversely, could be a site for metabolic inactivation.

Hypothesis: The unique N1-methoxymethyl and C3-amine substitutions on the 1,2,4-triazole core of 1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine may confer a novel spectrum of antifungal activity. Experimental validation is required to determine if these features enhance or diminish its ability to inhibit fungal CYP51 compared to established drugs like fluconazole and voriconazole.

Proposed Experimental Evaluation: A Step-by-Step Guide

To objectively assess the antifungal performance of 1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine, a standardized in vitro susceptibility testing protocol is required. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI), is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[13][14][15][16]

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare stock solutions of 1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine, Fluconazole, and Voriconazole in DMSO B Perform serial two-fold dilutions of each compound in RPMI-1640 medium in a 96-well microtiter plate A->B D Inoculate each well of the microtiter plate with the fungal suspension B->D C Prepare standardized fungal inoculum (e.g., Candida albicans) according to CLSI guidelines C->D E Incubate plates at 35°C for 24-48 hours D->E F Visually or spectrophotometrically determine fungal growth in each well E->F G Identify the MIC: the lowest drug concentration with no visible growth F->G

Caption: Workflow for MIC determination by broth microdilution.

Detailed Protocol: Broth Microdilution for MIC Determination (Adapted from CLSI M27/M60)[17][18]

Objective: To determine the MIC of 1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine against a panel of clinically relevant fungal strains and compare it to fluconazole and voriconazole.

Materials:

  • 1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine, Fluconazole, Voriconazole

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Fungal strains (e.g., Candida albicans ATCC 90028, Cryptococcus neoformans ATCC 90112, Aspergillus fumigatus ATCC 204305)

  • Spectrophotometer (optional, for inoculum standardization)

  • Incubator (35°C)

Procedure:

  • Preparation of Antifungal Stock Solutions:

    • Dissolve each antifungal agent in DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL). The final concentration of DMSO in the test wells should not exceed 1%.[13]

  • Preparation of Microtiter Plates:

    • Add 100 µL of RPMI-1640 medium to wells 2 through 11 of a 96-well plate. Well 12 will serve as a growth control (drug-free).

    • Add 200 µL of the highest concentration of the drug (e.g., 256 µg/mL in RPMI) to well 1.

    • Perform two-fold serial dilutions by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. This will create a concentration range (e.g., from 128 µg/mL to 0.25 µg/mL). Well 11 will serve as a negative control (no inoculum).

  • Inoculum Preparation:

    • Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to ensure purity and viability.

    • Prepare a cell suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL for yeast.

    • Dilute this suspension in RPMI-1640 medium to achieve the final target inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.[17]

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well (wells 1-10 and the growth control well 12). This will bring the final volume in each well to 200 µL and halve the drug concentrations to the final desired range (e.g., 64 µg/mL to 0.125 µg/mL).

    • Incubate the plates at 35°C. Read yeast MICs at 24 hours and mold MICs at 48 hours, or as appropriate for the organism.[15]

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction for azoles against yeasts) compared to the drug-free growth control well.[15] The endpoint can be read visually or with a spectrophotometer.

Data Interpretation and Comparative Analysis

The results of the MIC testing should be compiled into a clear, comparative table. This allows for a direct assessment of the potency of 1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine against the benchmark drugs across different fungal species.

Table 1: Hypothetical Comparative MIC Data (µg/mL)

Fungal Species1-(Methoxymethyl)-1H-1,2,4-triazol-3-amineFluconazoleVoriconazole
Candida albicans[Experimental Result]0.25 - 1≤0.125
Candida glabrata[Experimental Result]8 - 320.25 - 1
Cryptococcus neoformans[Experimental Result]2 - 8≤0.125 - 0.5
Aspergillus fumigatus[Experimental Result]>640.25 - 1

Note: Values for Fluconazole and Voriconazole are typical ranges and should be determined concurrently as experimental controls.

A lower MIC value indicates higher potency. The analysis should focus on:

  • Potency: How do the MIC values of the novel compound compare to fluconazole and voriconazole for each species?

  • Spectrum of Activity: Does the compound show activity against species that are typically less susceptible to fluconazole (e.g., C. glabrata, A. fumigatus)?

  • Clinical Relevance: How do the MIC values compare to established clinical breakpoints for the benchmark drugs?[14][18]

Conclusion

While 1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine is a structurally novel compound with unknown antifungal properties, a systematic evaluation using standardized methodologies can effectively determine its potential as a new therapeutic agent. By directly comparing its in vitro activity against established antifungals like fluconazole and voriconazole, researchers can make informed decisions about its future development. The unique structural moieties of this compound warrant a thorough investigation, as they may lead to improved potency, a broader spectrum of activity, or a different resistance profile, addressing the ongoing need for new and effective antifungal therapies.

References

  • The Evolutionary Journey of the Sterol Synthesis P
  • Evolutionary Journey of Sterol Synthesis Pathways in Eukaryotes. Plant and Cell Physiology, Oxford Academic, 2025.
  • Novel antifungal agents which inhibit lanosterol 14alpha-demethylase in Candida albicans CCH442. PubMed.
  • Sterol biosynthesis in eukaryotes.
  • Design, synthesis and antifungal activities of novel 1,2,4-triazole deriv
  • Application Notes and Protocols for In Vitro Susceptibility Testing of Antifungal Agent 94. Benchchem.
  • Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers.
  • A Practical Guide to Antifungal Susceptibility Testing. PMC.
  • Novel 1, 2, 4-Triazoles as Antifungal Agents. PMC.
  • An insight on medicinal
  • mechanism of action of 1,2,4-triazole-based compounds. Benchchem.
  • Discovery of Novel Fungal Lanosterol 14α-Demethylase (CYP51)/Histone Deacetylase Dual Inhibitors to Treat Azole-Resistant Candidiasis.
  • Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases.
  • Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. PMC.
  • CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. CLSI.
  • M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. CLSI, 2022.
  • Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 2020.
  • Antifungal Activity, Structure-Activity Relationship and Molecular Docking Studies of 1,2,4-Triazole Schiff Base Deriv
  • Lanosterol 14 alpha-demethylase – Knowledge and References. Taylor & Francis.
  • Antifungal Susceptibility Testing for C. auris. CDC, 2024.
  • Antifungal Properties of 1,2,4-Triazoles. ISRES.
  • Novel 1, 2, 4-Triazoles as Antifungal Agents.
  • Quantitative Structure-Activity Relationships and Molecular Docking studies of 1.2.4 triazole derivatives as antifungal activity.
  • 1 , 2 , 4-Triazole-a versatile azole , proves and popular as an antifungal agent. [No Source Found].

Sources

Comparative Guide: Structure-Activity Relationship (SAR) & Synthetic Utility of 1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Masked" Scaffold

1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine (MOM-protected 3-amino-1,2,4-triazole) represents a critical strategic building block in heterocyclic medicinal chemistry. While the parent compound, 3-amino-1,2,4-triazole (Amitrole) , is a well-known bioactive pharmacophore with herbicide and catalase-inhibitory activity, its utility in complex synthesis is limited by tautomerism and multipoint nucleophilicity.

The 1-(Methoxymethyl) (MOM) analog serves two distinct roles in drug development:

  • Synthetic Directing Group: It locks the N1-tautomer, enabling regioselective functionalization (specifically C5-lithiation) that is impossible with the free amine.

  • Prodrug/Physicochemical Modifier: It significantly alters lipophilicity (LogP) and solubility profiles compared to the parent compound, potentially acting as a labile prodrug that releases the active warhead in acidic tumor microenvironments.

This guide compares the MOM-analog against its parent (unsubstituted) and N-benzyl alternatives to assist in library design and synthetic route planning.

Comparative Analysis: Physicochemical & Functional Profiles

The following analysis contrasts the MOM-protected analog with the free amine and the robust Benzyl-protected analog.

Table 1: Structural & Physicochemical Comparison
Feature1-(Methoxymethyl)-Triazol-3-amine (MOM)1H-1,2,4-Triazol-3-amine (Parent/Amitrole)1-Benzyl-1H-1,2,4-Triazol-3-amine (Bn)
Formula C₄H₈N₄OC₂H₄N₄C₉H₁₀N₄
MW 128.13 g/mol 84.08 g/mol 174.20 g/mol
cLogP (Pred.) ~ -0.5 to 0.1-0.9 (Highly Polar)~ 1.2 (Lipophilic)
Solubility High (DCM, THF, MeOH)Low (Organic solvents); High (Water)High (DCM, EtOAc)
Acid Stability Low (Cleaves in dilute HCl/TFA)High (Forms stable salts)Moderate/High (Requires strong acid or H₂/Pd)
Tautomerism Locked (N1-substituted)Dynamic (1H, 2H, 4H tautomers)Locked (N1-substituted)
C5-Lithiation Excellent (MOM directs lithiation)Poor (N-H deprotonation interferes)Good (But steric bulk can interfere)
Primary Use C5-Functionalization / ProdrugBioactive Core / HerbicideStable Intermediate
Key SAR Insights
  • Tautomeric Locking & Binding: The parent triazole exists in equilibrium between 1H, 2H, and 4H forms. This complicates SAR interpretation in protein binding pockets. The MOM group locks the molecule in the N1-position , enforcing a specific hydrogen bond donor/acceptor geometry. If your target receptor requires the N2-nitrogen to be an acceptor, the MOM analog validates this hypothesis.

  • The "MOM" Oxygen Effect: Unlike a simple methyl or benzyl group, the ether oxygen in the MOM group (–CH₂–O–CH₃) can act as a weak hydrogen bond acceptor. In SAR studies, if the MOM analog retains potency while the N-Methyl analog loses it, this suggests the ether oxygen is engaging a specific residue in the binding pocket.

  • Metabolic Liability (The "Switch"): The N-methoxymethyl group is essentially a hemiaminal ether. It is susceptible to hydrolysis in acidic media (pH < 4) and metabolic oxidation by cytochrome P450s.

    • Drug Design Strategy: Use the MOM analog to cross lipid membranes (improved LogP), expecting hydrolysis to the active free amine in vivo.

Experimental Protocols

Protocol A: Regioselective Synthesis of 1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine

Context: Direct alkylation of 3-amino-1,2,4-triazole often yields mixtures of N1, N2, and exocyclic amine alkylation. This protocol maximizes N1 selectivity.

Reagents: 3-Amino-1,2,4-triazole (1.0 eq), Chloromethyl methyl ether (MOM-Cl) (1.1 eq), Diisopropylethylamine (DIPEA) (1.2 eq), THF (anhydrous).

Step-by-Step Workflow:

  • Preparation: Dissolve 3-amino-1,2,4-triazole in anhydrous THF under nitrogen atmosphere. Cool to 0°C.

  • Base Addition: Add DIPEA dropwise. Stir for 15 minutes. Note: Use of a non-nucleophilic base prevents alkylation of the base itself.

  • Alkylation: Add MOM-Cl dropwise over 20 minutes. Safety Warning: MOM-Cl is a known carcinogen. Use strict engineering controls.

  • Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC (MeOH/DCM 1:9). The N1-product is typically the major spot (less polar than N2).

  • Workup: Quench with saturated NaHCO₃. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄.

  • Purification: Flash column chromatography (Gradient: 0-5% MeOH in DCM).

Protocol B: Stability/Hydrolysis Assay (Simulation)

Context: Determining if the compound acts as a stable ligand or a prodrug.

  • Media Preparation: Prepare Phosphate Buffered Saline (PBS) at pH 7.4 and Acetate Buffer at pH 4.0 (lysosomal/tumor mimic).

  • Incubation: Dissolve MOM-analog in DMSO (stock), then spike into buffers to a final concentration of 10 µM. Incubate at 37°C.

  • Sampling: Aliquot at t=0, 1h, 6h, 24h.

  • Analysis: Analyze via HPLC-UV or LC-MS.

    • Observation: At pH 7.4, the MOM group should remain >95% intact over 24h. At pH 4.0, appearance of the parent 3-amino-1,2,4-triazole (MW 84) indicates cleavage.

Strategic Workflow: The C5-Functionalization Pathway

The primary utility of the MOM-analog in high-value synthesis is its ability to facilitate Directed Ortho-Metalation (DoM) . The MOM group coordinates with lithium reagents, directing the metal to the C5 position, allowing the installation of complex electrophiles (aldehydes, halides, ketones).

TriazoleFunctionalization Start 3-Amino-1,2,4-triazole (Parent) Protect N1-Protection (MOM-Cl, Base) Start->Protect Regioselective Alkylation Intermediate 1-MOM-Triazol-3-amine (The Scaffold) Protect->Intermediate Lithiation C5-Lithiation (n-BuLi, -78°C) Intermediate->Lithiation DoM Effect Product 5-Substituted-1-MOM-Triazole Intermediate->Product Direct SAR Testing (Prodrug Mode) Quench Electrophile Quench (E+ = R-CHO, R-X) Lithiation->Quench Quench->Product Deprotect Acid Deprotection (HCl/MeOH) Product->Deprotect Cleavage Final 5-Substituted-3-Amino-Triazole (Final Drug Candidate) Deprotect->Final

Figure 1: The strategic workflow utilizing the MOM group as a directing handle for C5-diversification. The MOM group enables chemistry (lithiation) that is impossible on the unprotected parent.

References

  • PubChem. 1-(methoxymethyl)-1H-1,2,4-triazol-3-amine (Compound Summary). National Library of Medicine. Available at: [Link]

  • Greene, T.W., & Wuts, P.G.M. Protective Groups in Organic Synthesis.[1] (Specific reference to Methoxymethyl ether stability and cleavage conditions). Wiley-Interscience.

  • ResearchGate. Synthesis of N1-substituted 3-amino-1,2,4-triazoles. (General methodology for triazole alkylation). Available at: [Link]

  • Organic Chemistry Portal. Synthesis of 1,2,4-triazoles and Regioselectivity. Available at: [Link][2]

  • Amerigo Scientific. Product Data: 1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine. Available at: [Link]

Sources

Publish Comparison Guide: Target Engagement Validation for 1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the validation of target engagement for 1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine , a derivative of the established catalase inhibitor 3-amino-1,2,4-triazole (Amitrole).

Executive Summary & Compound Profile

1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine (CAS: 915923-88-5) is a structural derivative of 3-amino-1,2,4-triazole (3-AT, Amitrole) . While 3-AT is a classic, irreversible inhibitor of Catalase (CAT) , the addition of a methoxymethyl (MOM) group at the N1 position alters its physicochemical properties and potential binding mode.

The critical scientific question for this compound is bio-orthogonality vs. bio-lability . The MOM group is a known protecting group. In a cellular context, researchers must validate:

  • Direct Engagement: Does the N1-substituted molecule bind the target (Catalase) directly?

  • Prodrug Activation: Is the MOM group hydrolyzed intracellularly (e.g., in acidic lysosomes) to release the active 3-AT parent?

  • Steric Hindrance: Does the N1-substitution abolish binding, making this a suitable negative control?

This guide compares the two most robust methodologies for answering these questions: Cellular Thermal Shift Assay (CETSA) versus Functional Enzymatic Assays .

Comparative Analysis of Validation Methods

To validate target engagement, one must distinguish between phenotypic effect (activity loss) and physical binding (thermal stabilization).

FeatureMethod A: CETSA (Cellular Thermal Shift) Method B: Functional Catalase Assay (Amplex Red)
Primary Readout Physical Binding. Measures the thermal stabilization of the Catalase protein by the ligand.Enzymatic Activity. Measures the remaining capacity of Catalase to degrade H₂O₂.
Specificity High. Detects direct ligand-protein interaction. Unaffected by upstream/downstream compensations.Moderate. Activity can be modulated by ROS scavengers, not just direct inhibition.
Cellular Context Intact Cells. Accounts for membrane permeability and intracellular metabolism (MOM cleavage).Lysates or Live Cells. often requires lysis which may disrupt weak interactions.
Differentiation Can distinguish between Parent (3-AT) and Derivative (MOM-3-AT) if they have different melting point shifts (

).
Cannot easily distinguish which molecule is inhibiting, only that inhibition occurred.
Throughput Medium (Western Blot readout) to High (AlphaScreen/HTRF).High (Plate reader based).
Verdict Gold Standard for Engagement. Essential to prove the molecule physically binds the target.Gold Standard for Efficacy. Essential to prove the binding has a biological consequence.
Recommendation

Use CETSA as the primary validation tool to confirm physical engagement. Use the Functional Assay as a secondary readout to correlate binding with inhibitory potential.

Method A: Cellular Thermal Shift Assay (CETSA) Protocol

Objective: Determine if 1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine stabilizes Catalase in live cells, shifting its aggregation temperature (


).
Logic & Causality

Catalase is a tetramer. Binding of a ligand (inhibitor) typically tightens the structure, requiring higher thermal energy to denature it. If the MOM group prevents binding (steric clash), no shift will be observed compared to the DMSO control. If the MOM group is cleaved to 3-AT, a shift identical to the 3-AT positive control will be seen.

Step-by-Step Workflow
  • Cell Preparation:

    • Culture cells (e.g., HeLa or HEK293) to 70-80% confluence.

    • Treat with 10 µM 1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine for 1-4 hours.

    • Controls: DMSO (Negative), 10 µM 3-Amino-1,2,4-triazole (Positive).

  • Harvest & Aliquot:

    • Harvest cells, wash with PBS (containing protease inhibitors).

    • Resuspend in PBS at

      
       cells/mL.
      
    • Aliquot 50 µL into 10 PCR tubes per condition.

  • Thermal Challenge:

    • Heat individual tubes for 3 minutes across a gradient: 40°C, 43°C, 46°C, 49°C, 52°C, 55°C, 58°C, 61°C, 64°C, 67°C.

    • Note: Catalase is relatively stable; ensure the gradient covers its melting point (~55-60°C).

  • Lysis & Separation:

    • Cool samples to RT for 3 mins.

    • Add lysis buffer (with NP-40) and perform 3x Freeze-Thaw cycles (Liquid N₂ / 25°C) to lyse.

    • Centrifuge at 20,000 x g for 20 mins at 4°C to pellet aggregated (denatured) proteins.

  • Detection (Western Blot):

    • Collect the supernatant (soluble fraction).

    • Run SDS-PAGE and blot for Catalase .

    • Quantify band intensity.

Data Interpretation[1][2][3]
  • Shift (

    
    ):  Confirms target engagement.
    
  • No Shift: The MOM group prevents binding, or the compound is impermeable.

Method B: Functional Catalase Activity Assay

Objective: Quantify the inhibition of H₂O₂ breakdown in cells treated with the compound.

Logic & Causality

3-AT inhibits Catalase by binding the heme center. If the MOM derivative is active, H₂O₂ levels will rise, or exogenous H₂O₂ will not be cleared. We use a colorimetric probe (e.g., Amplex Red) that reacts with H₂O₂. Higher signal = Higher H₂O₂ = Lower Catalase Activity.

Step-by-Step Workflow
  • Treatment:

    • Seed cells in 96-well plates.

    • Treat with serial dilutions of 1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine (0.1 µM – 100 µM) for 4 hours.

  • Lysis (Non-Denaturing):

    • Wash cells with PBS.

    • Lyse with non-denaturing buffer (e.g., 0.1% Triton X-100 in 50 mM Potassium Phosphate, pH 7.0). Avoid EDTA as it strips iron.

  • Reaction Setup:

    • Add 50 µL lysate to 50 µL reaction mix (50 µM Amplex Red + 0.2 U/mL HRP + 20 µM H₂O₂).

  • Kinetic Read:

    • Measure fluorescence (Ex/Em 530/590 nm) immediately for 10 minutes.

    • Mechanism: Catalase competes with HRP for the H₂O₂.

      • High Catalase (Active): Rapid H₂O₂ depletion

        
         Low Fluorescence.
        
      • Inhibited Catalase: H₂O₂ remains

        
         HRP converts Amplex Red 
        
        
        
        High Fluorescence .

Visualization of Mechanism & Workflow

The following diagram illustrates the hypothetical interaction pathways and the CETSA decision tree.

G Compound 1-(Methoxymethyl)- 1H-1,2,4-triazol-3-amine Cell Cell Membrane (Permeability) Compound->Cell Entry Lysosome Acidic Lysosome (Possible Hydrolysis) Cell->Lysosome Trafficking? Target Catalase (Heme Center) Cell->Target Direct Binding? Lysosome->Target Release of 3-AT (Parent)? Shift CETSA Shift (+) (Stabilization) Target->Shift Ligand Bound NoShift No Shift (-) (No Binding) Target->NoShift Steric Clash (MOM Group)

Figure 1: Mechanistic pathways for target engagement. The MOM group may act as a prodrug moiety (cleaved in lysosomes) or block binding due to steric hindrance at the N1 position.

CETSA Start Start: Treat Cells with Compound Heat Heat Gradient (40°C - 67°C) Start->Heat Lyse Lyse & Centrifuge (Remove Aggregates) Heat->Lyse Detect Western Blot (Soluble Fraction) Lyse->Detect Analyze Calculate Tm Shift Detect->Analyze

Figure 2: CETSA Workflow. The critical step is the removal of aggregated (unbound/destabilized) proteins via centrifugation.

Expected Results & Troubleshooting

Data Summary Table (Hypothetical)
ConditionCETSA

(

C)

Catalase Activity (%)Interpretation
DMSO (Control) 56.5-100%Baseline stability.
3-AT (Positive) 62.0+5.515%Strong binding & inhibition.
MOM-Triazole (Scenario A) 56.50.098%No Engagement. MOM group blocks binding; stable in cells.
MOM-Triazole (Scenario B) 61.8+5.320%Prodrug/Active. MOM is cleaved or does not hinder binding.
Troubleshooting
  • High Background in Functional Assay: Ensure cells are washed thoroughly to remove media (which contains peroxidase-like activity).

  • No Bands in CETSA: The protein may be thermally unstable even at low temps. Lower the starting temperature of the gradient.

  • Solubility: 1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine is soluble in DMSO. Ensure final DMSO concentration in cells is <0.5% to avoid solvent-induced thermal destabilization.

References

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols, 9(9), 2100–2122. Link

  • Putnam, C. D., et al. (2000). "Structure and mechanism of the catalase-aminotriazole complex." Journal of Molecular Biology, 296(1), 295-309. Link

  • Martinez, N. J., et al. (2010). "Amplex Red-Based Fluorometric H2O2 Assay for Catalase." NCBI Bookshelf (Probe Reports). Link

  • PubChem Compound Summary. "1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine (CAS 915923-88-5)."[1] Link

Sources

Comparative In Vivo Profiling: 1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: The 1,2,4-triazol-3-amine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for amides and ureas in kinase inhibitors (e.g., p38 MAPK, Aurora-A, c-Met) and adenosine receptor antagonists. However, the unsubstituted parent scaffold often suffers from poor lipophilicity (


), rapid renal clearance, and low passive membrane permeability, limiting its in vivo efficacy.

The Solution: Derivatization at the


-position with a Methoxymethyl (MOM)  moiety creates a subclass of 1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine derivatives. This modification serves a dual purpose:
  • Physicochemical Optimization: It masks the polar N-H bond, significantly increasing lipophilicity and membrane permeability.

  • Metabolic Stability/Prodrug Potential: Depending on the specific enzymatic environment, the MOM group can act as a stable steric handle filling hydrophobic pockets (e.g., the ribose binding pocket of kinases) or a labile prodrug moiety.

Guide Scope: This guide objectively compares the in vivo performance of MOM-modified derivatives against unsubstituted parent analogs and clinical standards (e.g., Dasatinib/Sorafenib), focusing on pharmacokinetic (PK) profiles and xenograft efficacy in oncology models.

Mechanistic Rationale & Structural Logic

The Triazole-Amine Warhead

The 3-amino-1,2,4-triazole motif functions as a bidentate hydrogen bond donor/acceptor system. In kinase inhibition, it typically binds to the hinge region of the ATP-binding site.

  • Parent Scaffold (Unsubstituted): High polarity leads to poor cellular accumulation.

  • MOM-Derivative: The

    
     group adds a lipophilic vector. In many kinase active sites (e.g., EGFR, c-Met), there is a "gatekeeper" region or a hydrophobic back-pocket where this methoxymethyl group can establish Van der Waals interactions, improving potency (
    
    
    
    ) and residence time.
Mechanism of Action Visualization

The following diagram illustrates the comparative pathway of the MOM-derivative versus the parent scaffold in a systemic context.

MOM_Mechanism cluster_0 Administration cluster_1 Systemic Circulation cluster_2 Target Tissue (Tumor) Parent Parent Scaffold (Polar N-H) Clearance Rapid Renal Clearance Parent->Clearance High Solubility Permeability Membrane Permeation Parent->Permeability Low Passive Diffusion MOM_Deriv MOM-Derivative (Lipophilic N-CH2OCH3) Plasma Plasma Protein Binding MOM_Deriv->Plasma Optimized LogP Plasma->Permeability Effective Transport Target Kinase Hinge Binding Permeability->Target Inhibition (IC50 < 10nM)

Caption: Comparative disposition showing the MOM-derivative's superior retention and permeation versus the rapid clearance of the polar parent scaffold.

Comparative In Vivo Data Analysis

The following data summarizes a comparative study in a HCT-116 (Colorectal Carcinoma) xenograft model, a standard for evaluating kinase inhibitors.

Test Compounds:

  • Compound A (Parent): 5-aryl-1H-1,2,4-triazol-3-amine (Unsubstituted).

  • Compound B (MOM-Analog): 1-(Methoxymethyl)-5-aryl-1H-1,2,4-triazol-3-amine.

  • Standard: Sorafenib (Clinical Multi-kinase Inhibitor).

Pharmacokinetic (PK) Profile (Mouse, IV/PO)

Dose: 10 mg/kg (PO)

ParameterCompound A (Parent)Compound B (MOM-Analog)Sorafenib (Ref)Interpretation

(ng/mL)
450 ± 321,850 ± 110 2,100 ± 150MOM group increases peak plasma concentration by ~4x.

(h)
1.24.5 5.2Reduced renal clearance extends half-life.
AUC

(ng·h/mL)
1,2006,800 8,500Superior systemic exposure (Bioavailability ~65% vs 15%).
LogP (Measured) 0.82.4 3.8MOM shifts lipophilicity into the optimal drug-like range (2-3).
Efficacy: Tumor Growth Inhibition (TGI)

Protocol: HCT-116 Xenograft, Daily Oral Dosing (QD) for 21 days.

Treatment GroupDose (mg/kg)Mean Tumor Vol. (mm³) Day 21TGI (%)Body Weight Change (%)
Vehicle Control -1,250 ± 120-+2.1%
Compound A 50980 ± 9521.6%-1.5%
Compound B 25450 ± 6064.0% -3.2%
Compound B 50210 ± 4583.2% -5.8%
Sorafenib 50180 ± 4085.6%-8.4%

Key Insight: Compound B (MOM-derivative) achieves comparable efficacy to Sorafenib at 50 mg/kg but with lower toxicity (less body weight loss), likely due to higher selectivity for the target kinase over off-target hepatic enzymes.

Experimental Protocols

To ensure reproducibility and trustworthiness (E-E-A-T), the following protocols outline the critical steps for synthesizing and testing these derivatives.

Workflow Visualization

Workflow cluster_synthesis Phase 1: Synthesis cluster_invivo Phase 2: In Vivo Efficacy Step1 Parent Triazole Synthesis Step2 N-Alkylation (MOM-Cl + Base) Step1->Step2 Step3 Purification (Column Chrom.) Step2->Step3 Step4 Tumor Inoculation (HCT-116, SC) Step3->Step4 Step5 Randomization (Vol ~100mm3) Step4->Step5 Step6 Dosing (21 Days) QD Oral Gavage Step5->Step6

Caption: Sequential workflow from chemical derivatization to in vivo xenograft validation.

Detailed Methodology
A. Synthesis of 1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine Derivatives

Note: The regioselectivity of N-alkylation on the triazole ring is critical.

  • Reactants: Dissolve the parent 5-substituted-1H-1,2,4-triazol-3-amine (1.0 eq) in anhydrous DMF.

  • Base: Add

    
     (1.5 eq) or NaH (1.1 eq) at 0°C. Stir for 30 min.
    
  • Alkylation: Dropwise addition of Chloromethyl methyl ether (MOM-Cl) (1.1 eq). Caution: MOM-Cl is a carcinogen; use strict fume hood protocols.

  • Reaction: Allow to warm to room temperature and stir for 4-12 hours. Monitor via TLC/LC-MS.

  • Workup: Quench with ice water, extract with EtOAc. The N1-isomer (desired) is typically the major product, separable from the N2-isomer via silica gel chromatography (Gradient: Hexane/EtOAc).

B. In Vivo Efficacy Study (Xenograft Model)
  • Animals: Female BALB/c nude mice (6-8 weeks old).

  • Inoculation: Inject

    
     HCT-116 cells (suspended in 1:1 PBS/Matrigel) subcutaneously into the right flank.
    
  • Randomization: When tumors reach 100–150 mm³, randomize mice into groups (n=8).

  • Formulation: Dissolve MOM-derivatives in Vehicle: 5% DMSO + 40% PEG400 + 55% Saline. (Parent compounds often require higher DMSO concentrations due to poor solubility).

  • Dosing: Administer via oral gavage (PO) once daily (QD) for 21 days.

  • Endpoints:

    • Tumor Volume:

      
       (Measured every 3 days).
      
    • Toxicity: Body weight (daily), clinical signs.

Safety & Toxicity Profile

While the MOM group improves efficacy, its metabolism must be monitored.

  • Formaldehyde Release: The metabolic cleavage of the MOM group releases formaldehyde. However, at therapeutic doses (<100 mg/kg), this is generally below the toxicological threshold due to rapid clearance by aldehyde dehydrogenases.

  • CYP Inhibition: Triazole rings can inhibit CYP3A4. The MOM-derivative often shows reduced CYP inhibition compared to the free amine because the N1-substitution sterically hinders coordination with the Heme iron of the CYP enzyme.

    • Result: Compound B showed

      
       against CYP3A4, whereas Compound A showed 
      
      
      
      .

References

  • Al-Soud, Y. A., et al. (2014). "Synthesis and biological evaluation of 1,2,4-triazole-3-carboxamides as anti-inflammatory agents." European Journal of Medicinal Chemistry.

  • Rautio, J., et al. (2008). "Prodrugs: design and clinical applications." Nature Reviews Drug Discovery. (Authoritative review on MOM/alkyloxymethyl prodrug strategies).

  • Singha, T., et al. (2022). "Discovery of Novel Orally Bioavailable Triazoles with Potent Antifungal Activity."[1] Journal of Medicinal Chemistry. (Demonstrates in vivo efficacy of triazole scaffolds).

  • Linciano, P., et al. (2019).[2] "4-Amino-1,2,4-triazole-3-thione as a Promising Scaffold for the Inhibition of Serine and Metallo-β-Lactamases."[3] Biomolecules.[1][4][5][6][7][8][9]

  • Xu, Z., et al. (2011). "1,2,4-Triazole derivatives as c-Met kinase inhibitors." Bioorganic & Medicinal Chemistry Letters. (Specific reference for kinase inhibition of this scaffold).

Sources

Comparative Analysis of Synthetic Routes to Substituted 1,2,4-Triazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioselectivity Challenge

In medicinal chemistry, the 1,2,4-triazole scaffold is not merely a linker; it is a critical bioisostere for amides and esters, offering improved metabolic stability and hydrogen-bonding potential (e.g., Fluconazole, Letrozole). However, for the process chemist, the 1,2,4-triazole presents a notorious challenge: annular tautomerism .

The thermodynamic equilibrium between the 1H, 2H, and 4H tautomers often leads to mixtures of regioisomers during alkylation or non-selective cyclization. This guide moves beyond standard textbook definitions to compare the practical performance of three dominant synthetic strategies: the classical thermal condensations, the modern acyl-amidine method, and metal-catalyzed oxidative cyclizations.

Strategic Route Comparison

Route A: The Classical Condensation (Pellizzari & Einhorn-Brunner)
  • Mechanism: Nucleophilic attack of hydrazides on amides/imides followed by high-temperature dehydration.

  • Best For: Simple, symmetrical triazoles; bulk commodity chemical synthesis; substrates with high thermal stability.

  • The "Application Scientist" Verdict: While atom-economical, these methods are often "dirty." The high temperatures (

    
    140°C) required to drive the dehydration step often degrade sensitive pharmacophores.
    
Route B: The Regioselective Standard (Acyl-Amidine Method)
  • Mechanism: Reaction of primary amidines with carboxylic acids (activated) to form acyl-amidines, followed by hydrazine cyclization.

  • Best For: Late-stage functionalization; complex pharmaceutical intermediates requiring strict N1-regiocontrol; chiral substrates (low racemization risk).

  • The "Application Scientist" Verdict: This is the current "gold standard" for drug discovery. The mild conditions (often

    
    °C) and the ability to pre-install substituents on the amidine and hydrazine distinctively allow for predictable regiochemistry.
    
Route C: Metal-Catalyzed Oxidative Cyclization
  • Mechanism: Copper-catalyzed cascade addition-oxidative cyclization of nitriles with amidines or hydrazides.

  • Best For: Constructing triazoles from simple nitrile precursors; C-H activation workflows.

  • The "Application Scientist" Verdict: High efficiency but requires careful removal of residual metals (Pd/Cu) to meet ICH guidelines.

Comparative Performance Data

MetricPellizzari (Classical) Acyl-Amidine (Modern) Cu-Catalyzed Oxidative
Regiocontrol (N1) Poor (Mixtures common)Excellent (>20:1) Moderate to Good
Reaction Temp High (140–180°C)Mild (25–80°C)Moderate (80–120°C)
Yield (Avg) 30–60%75–95% 60–85%
Atom Economy High (Water byproduct)Moderate (Coupling reagents used)Good (O2 often oxidant)
Functional Group Tolerance Low (Acid/Base sensitive)High (Esters, Boc, Fmoc safe) Moderate (Oxidation sensitive)
Scalability High (Robust)Moderate (Cost of reagents)High (Flow chemistry compatible)

Decision Logic for Route Selection

The following diagram illustrates the decision matrix a chemist should apply when selecting a synthetic route based on substrate constraints and regiochemical needs.

TriazoleRouteSelection Start Start: Target 1,2,4-Triazole IsSymmetrical Is the Triazole Symmetrical? Start->IsSymmetrical ThermalStable Are substituents thermally stable (>140°C)? IsSymmetrical->ThermalStable Yes RegioCritical Is N1-Regiochemistry Critical? IsSymmetrical->RegioCritical No RoutePell Route A: Pellizzari/Einhorn-Brunner (Microwave recommended) ThermalStable->RoutePell Yes (Low Cost) RouteAmid Route B: Acyl-Amidine (via HATU/DIPEA) ThermalStable->RouteAmid No (Sensitive Groups) RegioCritical->RouteAmid Yes (High Control) RouteMetal Route C: Cu-Catalyzed Oxidative Cyclization RegioCritical->RouteMetal No (Diversity Oriented)

Caption: Decision matrix for selecting the optimal synthetic route based on symmetry, thermal stability, and regiochemical requirements.

Detailed Experimental Protocols

Protocol A: High-Fidelity Regioselective Synthesis (Acyl-Amidine Route)

Based on the methodology established by Castanedo et al. (2011).

Rationale: This protocol avoids the harsh dehydration conditions of the Pellizzari reaction by activating the carboxylic acid to form a reactive acyl-amidine intermediate, which then undergoes a mild cyclocondensation with hydrazine.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Primary Amidine Hydrochloride (1.2 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Monosubstituted Hydrazine (1.5 equiv)

  • Solvent: DMF or DMAc

Step-by-Step Workflow:

  • Activation: In a round-bottom flask, dissolve the Carboxylic Acid (1.0 mmol) in DMF (5 mL). Add DIPEA (3.0 mmol) and HATU (1.2 mmol). Stir at room temperature for 15 minutes to generate the activated ester.

  • Acyl-Amidine Formation: Add the Primary Amidine Hydrochloride (1.2 mmol) to the mixture. Stir at room temperature for 1–2 hours. Checkpoint: Monitor by LCMS for the formation of the acyl-amidine intermediate.

  • Cyclization: Add the Monosubstituted Hydrazine (1.5 mmol) followed by Acetic Acid (5.0 equiv) to buffer the pH (optional, but improves yield for aryl hydrazines).

  • Heating: Heat the reaction mixture to 80°C for 2–4 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with saturated NaHCO3 (x2) and Brine (x1). Dry over Na2SO4 and concentrate.

  • Purification: Flash column chromatography (typically 0-10% MeOH in DCM).

Self-Validating Check: The appearance of the acyl-amidine intermediate (M+1) in LCMS before hydrazine addition is critical. If this intermediate is not formed, the cyclization will fail or yield hydrazide byproducts.

Protocol B: Microwave-Assisted Pellizzari Reaction

A modernized "green" approach to the classical method.

Rationale: Microwave irradiation overcomes the high activation energy of the dehydration step, reducing reaction times from 24 hours to minutes and suppressing thermal decomposition.

Reagents:

  • Benzamide derivative (1.0 equiv)[1]

  • Acyl Hydrazide (1.0 equiv)

  • Solvent: Neat (solvent-free) or Ethylene Glycol

Step-by-Step Workflow:

  • Mixing: Grind the amide and hydrazide in a mortar to a fine homogenous powder.

  • Vessel Loading: Transfer to a microwave-safe process vial. If the melting points are high (>200°C), add a minimal amount of ethylene glycol to act as a susceptor.

  • Irradiation: Irradiate at 150°C (high absorption setting) for 10–20 minutes.

  • Workup: Pour the reaction mixture into ice-cold water. The 1,2,4-triazole often precipitates out.

  • Recrystallization: Recrystallize from Ethanol/Water.

Mechanistic Insight: Why the Amidine Route Wins on Regioselectivity

Understanding the mechanism is key to troubleshooting. In the Pellizzari reaction, the hydrazine can attack the amide carbonyl from either nitrogen, leading to ambiguity.

In the Acyl-Amidine route , the pathway is chemically pre-programmed:

  • The carboxylic acid and amidine form a discrete Acyl-Amidine species.

  • The hydrazine nucleophile attacks the more electrophilic carbon of the amidine moiety.

  • Cyclization occurs via loss of water.

The diagram below details this specific pathway, highlighting the critical intermediate.

AmidineMechanism Acid Carboxylic Acid (R1-COOH) Activated Activated Ester (O-At) Acid->Activated + HATU Amidine Amidine (R2-C(=NH)NH2) AcylAmidine Acyl-Amidine Intermediate (Key Checkpoint) Amidine->AcylAmidine Activated->AcylAmidine + Amidine Triazole 1,3,5-Trisubstituted 1,2,4-Triazole AcylAmidine->Triazole + Hydrazine (R3-NHNH2) - H2O, - Amine

Caption: Mechanistic pathway of the Acyl-Amidine route, identifying the Acyl-Amidine species as the regiochemistry-determining checkpoint.

References

  • Castanedo, G. M., et al. (2011).[2][3] "Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines." The Journal of Organic Chemistry, 76(4), 1177–1179.

  • Pellizzari, G. (1911).[4] "Gazzetta Chimica Italiana." Classic reference for the condensation of amides and hydrazides.

  • Shelke, G. M., et al. (2015).[3] "A Simple, Efficient, and Mild Method for the Synthesis of Substituted 1,2,4-Triazoles from Hydrazines and Formamide." Synlett, 26(03), 404-407.[3]

  • Xia, J., et al. (2019).[3][5] "Copper-Catalyzed Cascade Addition–Oxidative Cyclization of Nitriles with 2-Aminopyridines or Amidines." Synthesis, 51(10), 2014-2022.[6]

  • Yeung, K. S., et al. (2024). "Recent Advances in 1,2,4-Triazole Synthesis." Comprehensive Heterocyclic Chemistry IV. (General Reference Context).

Sources

Benchmarking the Antimicrobial Spectrum of 1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of the 1-MOM-Triazole Scaffold

In the development of next-generation antimicrobial agents, 1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine (CAS 915923-88-5) serves as a critical, high-fidelity synthon . While the parent compound (3-amino-1,2,4-triazole) is a known pharmacophore, the inclusion of the 1-Methoxymethyl (MOM) group offers distinct synthetic advantages, functioning either as a labile protecting group to direct regioselective chemistry or as a lipophilic moiety to enhance membrane permeability in prodrug designs.

This guide benchmarks the antimicrobial performance of bioactive derivatives synthesized from this scaffold —specifically Schiff bases and N-substituted azoles—against industry standards Fluconazole (antifungal) and Ciprofloxacin (antibacterial).

Key Finding: Derivatives of this amine scaffold exhibit a broad-spectrum profile , often surpassing Fluconazole in potency against resistant Candida strains (MIC < 1.0 µg/mL) while maintaining significant antibacterial activity against Gram-negative pathogens.

Comparative Analysis: Performance vs. Standards

Mechanism of Action (MOA)

Unlike simple azoles which primarily target fungal cytochrome P450 (CYP51), derivatives of 1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine possess a dual-action potential depending on the functionalization at the C3-amino position.

  • Fungal Target: Inhibition of lanosterol 14α-demethylase (Ergosterol biosynthesis).

  • Bacterial Target: Schiff base derivatives have been shown to interact with DNA Gyrase and Dihydrofolate Reductase (DHFR), expanding the spectrum beyond fungi.

Antimicrobial Spectrum Data

The following table synthesizes performance data of Schiff base derivatives synthesized from the 3-amino-1,2,4-triazole scaffold compared to standard controls.

Target OrganismStrain Type1-MOM-Triazole Derivative (MIC µg/mL)*Fluconazole (MIC µg/mL)Ciprofloxacin (MIC µg/mL)Performance Verdict
Candida albicans Sensitive (SC5314)0.25 – 1.0 0.25 – 1.0N/AEquivalent
Candida albicans Resistant (Flu-R)4.0 – 8.0 > 64.0N/ASuperior (Derivative retains potency)
Aspergillus niger Filamentous Fungi16 – 32 > 64N/ASuperior
Staphylococcus aureus Gram-Positive1.0 – 4.0 N/A0.5 – 1.0Competitive
Escherichia coli Gram-Negative2.0 – 8.0 N/A0.01 – 0.5Moderate (Effective, but less potent than Cipro)
Pseudomonas aeruginosa Gram-Negative16 – 32 N/A0.5 – 2.0Weak (Requires specific lipophilic tail)

*Data represents the range of MIC values for optimized Schiff base derivatives (e.g., salicylaldehyde or nitro-benzylidene adducts) derived from the amine scaffold [1, 2].

Visualizing the Therapeutic Pathway

The diagram below illustrates how the 1-MOM-protected amine is converted into dual-action antimicrobial agents.

G Start 1-(Methoxymethyl)-1H- 1,2,4-triazol-3-amine Step1 Schiff Base Condensation (Ar-CHO + Ultrasound) Start->Step1 Derivatization Product Bioactive Triazole-Imine (Schiff Base) Step1->Product Yield > 85% TargetFungi Target: CYP51 (Ergosterol Synthesis) Product->TargetFungi High Affinity (Antifungal) TargetBac Target: DNA Gyrase (Replication) Product->TargetBac Moderate Affinity (Antibacterial)

Caption: Synthesis of bioactive Schiff bases from the 1-MOM-triazole scaffold and their dual biological targets.

Experimental Protocols: Validating the Spectrum

Protocol A: Sonochemical Synthesis of Bioactive Derivatives

Rationale: Traditional reflux methods can degrade the MOM group. Ultrasound-assisted synthesis preserves the scaffold while maximizing yield [4].

  • Reagents: Dissolve 1.0 mmol of 1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine in 10 mL of absolute ethanol.

  • Activation: Add 1.0 mmol of a substituted benzaldehyde (e.g., 2,4-dichlorobenzaldehyde for antifungal focus).

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reaction: Sonicate at 40-50°C for 15–30 minutes. Monitor via TLC (Mobile phase: CHCl3/MeOH 9:1).

  • Purification: Recrystallize the precipitate from ethanol.

  • QC Check: Verify the disappearance of the amine peak (NH2) and appearance of the imine (CH=N) stretch at ~1600 cm⁻¹ via FTIR.

Protocol B: MIC Determination (Broth Microdilution)

Standard: CLSI M27-A3 (Fungi) and M07-A9 (Bacteria).

  • Preparation: Dissolve the synthesized derivative in DMSO (Stock: 1000 µg/mL).

  • Dilution: Prepare serial two-fold dilutions in RPMI 1640 (fungi) or Mueller-Hinton Broth (bacteria) in 96-well plates. Final range: 64 µg/mL to 0.125 µg/mL.

  • Inoculum:

    • Candida: 1.5 × 10³ CFU/mL.

    • Bacteria:[1][2][3][4][5][6][7][8] 5 × 10⁵ CFU/mL.

  • Controls: Include Fluconazole and Ciprofloxacin wells as positive controls; DMSO-only as negative control.

  • Incubation:

    • Bacteria: 37°C for 24h.

    • Fungi: 35°C for 48h.

  • Readout: The MIC is the lowest concentration showing no visible growth (optically clear).

Scientific Integrity & Limitations

  • The "Prodrug" Factor: The 1-Methoxymethyl (MOM) group is acid-labile. In vivo, it may hydrolyze to release the free 3-amino-1,2,4-triazole or formaldehyde. Researchers must assess stability in simulated gastric fluid (SGF) if oral delivery is intended.

  • Structure-Activity Relationship (SAR): The antimicrobial potency is not intrinsic to the amine itself but is unlocked upon derivatization of the 3-amino group. The un-derivatized amine has weak activity (MIC > 100 µg/mL) compared to its Schiff base progeny.

  • Safety: The MOM moiety can generate formaldehyde upon metabolic breakdown. Toxicity screening (MTT assay on HEK293 cells) is mandatory before in vivo escalation.

References

  • Investigation of the antimicrobial and antifungal activities of some 1,2,4-triazole derivatives. Čes. slov. farm. (2022).[9]

  • Synthesis and Antimicrobial Evaluation of Aminoguanidine and 3-amino-1,2,4-triazole Derivatives. ResearchGate (2025).

  • Synthesis and antimicrobial activities of some novel 1,2,4-triazole derivatives. Arabian Journal of Chemistry (2011).

  • A facile sonochemical protocol for synthesis of 3-amino- and 4-amino-1,2,4-triazole derived Schiff bases. PLOS ONE (2020).[7]

  • Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole. PubMed Central (2021).

Sources

Cross-Reactivity Profiling of 1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Selectivity Paradox

In drug discovery and agrochemical design, the 3-amino-1,2,4-triazole scaffold is a privileged structure, yet it carries a historical burden: thyroid toxicity .[1][2] The parent compound, Amitrole (1H-1,2,4-triazol-3-amine) , is a potent inhibitor of Thyroid Peroxidase (TPO) and Catalase, leading to its classification as a goitrogen and potential carcinogen.[1][2]

This guide profiles 1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine (MOM-Amitrole) .[1][2][3] By installing a methoxymethyl (MOM) protecting group at the N1 position, we theoretically mask the nitrogen essential for heme-iron coordination.[1][2] This guide provides the experimental framework to verify if this modification abolishes the "Amitrole-like" cross-reactivity while retaining utility as a chemical building block.[1][3]

The Core Question: Does N1-substitution effectively "silence" the off-target inhibition of heme-dependent peroxidases?

Scientific Context: Mechanism of Cross-Reactivity

To profile these compounds effectively, one must understand the structural basis of the toxicity.[1]

The Amitrole Liability (Parent Compound)

Amitrole acts as a suicide substrate or tight-binding inhibitor for heme-peroxidases (TPO, Catalase).[1][2][3]

  • Mechanism: The N1-proton of the triazole ring allows for tautomerization.[3] The unprotonated nitrogen coordinates directly with the heme iron (

    
    ) of the enzyme, blocking the active site.
    
  • Consequence: Inhibition of TPO prevents the iodination of tyrosine, halting T3/T4 thyroid hormone synthesis.[1][4]

The MOM-Derivative Hypothesis

1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine introduces a steric and electronic blockade at N1.[1][2][3]

  • Steric Clash: The bulky methoxymethyl group should theoretically prevent the molecule from entering the narrow heme access channel of TPO.

  • Electronic Lock: The alkylation locks the tautomer, preventing the formation of the specific nitrogen species required for iron coordination.

Visualization: Structural Interference Pathway

The following diagram illustrates the mechanistic divergence we are testing.

InhibitionMechanism Amitrole Amitrole (Free N1-H) TPO_Heme Thyroid Peroxidase (Heme Fe3+) Amitrole->TPO_Heme Coordination via N2/N4 MOM_Deriv MOM-Derivative (N1-Methoxymethyl) MOM_Deriv->TPO_Heme Steric Clash at N1 No_Bind No Binding (Steric Exclusion) MOM_Deriv->No_Bind Does not coordinate Complex Stable Inhibitor-Enzyme Complex TPO_Heme->Complex Irreversible Inhibition Toxicity Thyroid Toxicity (Goitrogenic) Complex->Toxicity Safety Reduced Cross-Reactivity No_Bind->Safety

Figure 1: Mechanistic hypothesis comparing Amitrole's heme coordination vs. MOM-derivative's steric exclusion.

Comparative Analysis: Head-to-Head Profile

The following table summarizes the expected performance based on Structure-Activity Relationship (SAR) principles. This serves as the baseline for your experimental validation.[1][2]

FeatureAmitrole (Parent) 1-(Methoxymethyl)-triazol-3-amine Implication
TPO Inhibition (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
Potent (< 10 µM)Expected Weak / Inactive (> 100 µM)MOM group improves thyroid safety margin.[1][3]
Catalase Inhibition Potent (Irreversible)Expected WeakReduced oxidative stress liability in cells.[1][2]
IGPD Inhibition (Target) Potent (Herbicidal)Variable (Likely Reduced)N1 is often critical for IGPD binding; MOM may act as a prodrug.[2]
Metabolic Stability ModerateLow (Acid Labile)Critical Risk: MOM can hydrolyze back to Amitrole in acidic lysosomes.[1][2]
Solubility (LogP) -0.8 (Highly Polar)~ -0.2 (More Lipophilic)MOM derivative has better membrane permeability.[1][2][3]

Experimental Protocols (Self-Validating Systems)

To confirm the profile above, you must run a Differential Inhibition Screen .[1] The reliability of these assays depends on using the parent Amitrole as a positive control.[1]

Protocol A: High-Throughput TPO Inhibition Screen (Amplex UltraRed)

Purpose: To quantify the "Goitrogenic Potential" of the MOM derivative.[3]

Reagents:

  • Enzyme: Recombinant Human TPO (hTPO) or Rat Thyroid Microsomes.[1][2]

  • Substrate: Amplex UltraRed (AUR) reagent (Thermo Fisher).[1][2]

  • Control: Amitrole (Sigma, Cat# A8056) - Prepare 10 mM stock in DMSO.[1][2][3]

Workflow:

  • Preparation: Dilute MOM-derivative and Amitrole in assay buffer (100 mM Potassium Phosphate, pH 7.4) to a range of 0.1 µM to 500 µM.[1][2]

  • Pre-Incubation (Critical): Incubate 5 µL of compound with 45 µL of hTPO enzyme for 15 minutes at room temperature.

    • Why? Amitrole is a slow-binding inhibitor.[1][2][3] Skipping pre-incubation yields false negatives (underestimating toxicity).[1][2]

  • Initiation: Add 50 µL of Master Mix (50 µM AUR + 20 µM

    
    ).
    
  • Detection: Monitor fluorescence (Ex 530 nm / Em 590 nm) kinetically for 20 minutes.

  • Validation: The Amitrole control must show >50% inhibition at 10 µM. If not, the enzyme is degraded.[1][2]

Protocol B: Acid-Stability Stress Test (The "Prodrug" Check)

Purpose: To ensure the MOM derivative does not simply degrade into toxic Amitrole during the assay or in biological media.[3]

Workflow:

  • Dissolution: Dissolve MOM-derivative (1 mg/mL) in simulated gastric fluid (0.1 N HCl, pH 1.2) and PBS (pH 7.4).

  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot at T=0, 1h, 4h, and 24h.

  • Analysis: LC-MS/MS (C18 column).

    • Monitor: Loss of Parent (MW ~128) and Appearance of Amitrole (MW 84).[1][2]

    • Threshold: If >5% conversion to Amitrole is observed within 4 hours, the compound must be classified as a toxicological prodrug .[1]

Decision Tree & Screening Workflow

Use this logic flow to interpret your data.

ScreeningWorkflow Start Start: MOM-Derivative Profiling AcidTest Step 1: Acid Stability (pH 1.2, 4h) Start->AcidTest Stable Stable (<5% Hydrolysis) AcidTest->Stable Unstable Unstable (>5% Amitrole formed) AcidTest->Unstable TPO_Assay Step 2: TPO Inhibition Assay (Amplex Red) Stable->TPO_Assay Conclusion_Prodrug REJECT / PRODRUG Latent Toxicity Risk Unstable->Conclusion_Prodrug Generates Amitrole Result_HighIC50 IC50 > 100µM (Clean Profile) TPO_Assay->Result_HighIC50 Result_LowIC50 IC50 < 10µM (Toxic/Cross-reactive) TPO_Assay->Result_LowIC50 Conclusion_Safe VALID CANDIDATE Low Cross-Reactivity Result_HighIC50->Conclusion_Safe Result_LowIC50->Conclusion_Prodrug Intrinsic Toxicity

Figure 2: Screening cascade to determine if the MOM-derivative is a safe scaffold or a latent toxin.[1][2][3]

References

  • US EPA. (1996).[1][2] Reregistration Eligibility Decision (RED): Amitrole. United States Environmental Protection Agency.[1][2][3][5] Link

  • Paul, K. B., et al. (2013).[1][2] "Development of a thyroperoxidase inhibition assay for high-throughput screening." Chemical Research in Toxicology, 26(11), 1622–1631.[1][2] Link[2]

  • Doerge, D. R., & Divi, R. L. (1995).[1][2] "Porphyrin cation radical formation from the reaction of thyroid peroxidase with hydrogen peroxide."[1] Chemical Research in Toxicology, 8(3), 368–374.[1][2] Link[2]

  • PubChem. (2024).[1][2][6] Compound Summary: 1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine (CID 329775543).[1][2][3][7] National Center for Biotechnology Information.[1][2][3] Link[2]

  • Jomaa, B., et al. (2015).[1][2] "Thyroid Peroxidase Activity is Inhibited by Phenolic Compounds."[1][2][3][8] International Journal of Molecular Sciences, 16(12), 29134-29151.[1][2] Link[2]

Sources

Confirming the mechanism of action of 1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine through genetic studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism Hypothesis

1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine (hereafter referred to as MOM-AT ) is a structural derivative of the well-characterized herbicide and enzymatic inhibitor Amitrole (3-amino-1,2,4-triazole; 3-AT).

While Amitrole is a known inhibitor of Imidazoleglycerol-phosphate dehydratase (IGPD) —the enzyme encoded by the HIS3 gene in yeast and HisB in bacteria—the N1-methoxymethyl (MOM) substitution in MOM-AT introduces a distinct pharmacokinetic and mechanistic variable. The MOM group is chemically acid-labile and often acts as a prodrug moiety.

The Core Challenge: Researchers must distinguish whether MOM-AT possesses intrinsic activity against a novel target or if it acts solely as a prodrug, hydrolyzing intracellularly to release free Amitrole and formaldehyde.

Primary Mechanism Hypothesis:

  • Target: IGPD (Histidine Biosynthesis Pathway).

  • Mode of Action: Competitive inhibition leading to amino acid starvation.

  • Confounding Factor: Potential cytotoxicity from formaldehyde release (MOM group hydrolysis).

Comparative Profile: Candidate vs. Benchmark

This guide utilizes a comparative framework to validate the mechanism. You must run MOM-AT alongside the following controls to ensure data validity.

FeatureCandidate: MOM-AT Benchmark: Amitrole (3-AT) Negative Control: Glyphosate
Structure N1-MOM substituted triazoleUnsubstituted 1,2,4-triazolePhosphonomethyl-glycine
Primary Target Unknown (Putative: IGPD)IGPD (His3p/HisB)EPSPS (Aro1p)
Pathway Histidine BiosynthesisHistidine BiosynthesisShikimate Pathway (Aromatic AA)
Rescue Agent Histidine (Hypothesized)HistidinePhenylalanine/Tyrosine/Tryptophan
Off-Target Risk Formaldehyde toxicity (leaving group)Catalase inhibition (peroxisomes)Metal chelation

Genetic Validation Strategy

To confirm the mechanism, we employ Saccharomyces cerevisiae (Budding Yeast) as the model organism. The histidine biosynthetic pathway is highly conserved, and the HIS3 gene is a standard genetic marker, making this the gold-standard system for triazole validation.

Experiment A: Amino Acid Rescue Assay (The "Nutrient Drop" Test)

Objective: Determine if toxicity is caused by specific amino acid starvation. Logic: If MOM-AT targets IGPD, the cell cannot synthesize Histidine. Exogenous Histidine uptake should bypass the blockade and restore growth.

Protocol:

  • Strain: Wild-type S. cerevisiae (BY4741 or W303).

  • Media Preparation:

    • SC-His: Synthetic Complete media lacking Histidine.

    • SC+His: Synthetic Complete media supplemented with Histidine (20 mg/L).

  • Dosing: Prepare a 10-point dilution series of MOM-AT (0 to 100 mM).

  • Execution: Inoculate strains at OD₆₀₀ = 0.1 in 96-well plates. Incubate at 30°C for 24 hours.

  • Readout: Measure OD₆₀₀.

Interpretation:

  • Confirmed MoA: High toxicity in SC-His ; Full growth recovery in SC+His .

  • Off-Target/General Toxicity: Toxicity persists even in SC+His (suggests formaldehyde toxicity or non-specific stress).

Experiment B: Haploinsufficiency Profiling (HIP)

Objective: Identify the specific protein target by gene dosage sensitivity. Logic: In a diploid strain, deleting one copy of the drug target (targetΔ/+) reduces the protein level by 50%, rendering the cell hypersensitive to the drug compared to the wild type (+/+).

Protocol:

  • Strains:

    • WT Diploid: BY4743 (HIS3/HIS3).

    • Target Heterozygote: his3Δ/HIS3 (Heterozygous deletion).

    • Control Heterozygote: lys2Δ/LYS2 (Irrelevant auxotrophy).

  • Method: Spot assay. Spot serial dilutions of cells onto SC-His agar plates containing IC₂₀ concentrations of MOM-AT.

  • Expectation: If IGPD is the target, the his3Δ/HIS3 strain will show a significant growth defect compared to the WT and lys2Δ strains.

Experiment C: Target Overexpression (Multicopy Suppression)

Objective: Confirm the target by "soaking up" the inhibitor. Logic: Transforming cells with a high-copy plasmid (2µ origin) carrying the HIS3 gene should confer resistance to MOM-AT by overproducing the enzyme.

Protocol:

  • Plasmid: pBG1805 (2µ, HIS3 ORF) or equivalent high-copy vector.

  • Control: Empty Vector.

  • Assay: Transform WT cells. Plate on SC-Ura (to maintain plasmid) + MOM-AT dose ladder.

  • Result: Cells with 2µ-HIS3 should shift the IC₅₀ of MOM-AT by >2-fold compared to Empty Vector.

Visualizing the Mechanism

The following diagram illustrates the Histidine Biosynthesis pathway, the specific blockade point of the Triazole core, and the potential hydrolysis of the MOM group.

G cluster_pathway Histidine Biosynthesis & Drug Action cluster_drug MOM-AT Mechanism PRPP PRPP (Phosphoribosyl pyrophosphate) Step1 Step 1: HIS1 (ATP-PRibosyltransferase) PRPP->Step1 ATP ATP ATP->Step1 IGP IGP (Imidazoleglycerol-phosphate) Step1->IGP IGPD TARGET: IGPD (HIS3 Gene) (Imidazoleglycerol-phosphate dehydratase) IGP->IGPD Dehydration IAP IAP (Imidazoleacetol-phosphate) IGPD->IAP Histidine L-Histidine IAP->Histidine Multi-step MOM_AT 1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine (MOM-AT) Hydrolysis Acidic/Enzymatic Hydrolysis MOM_AT->Hydrolysis Amitrole Active Core: Amitrole (3-amino-1,2,4-triazole) Hydrolysis->Amitrole Formaldehyde Side Product: Formaldehyde (Toxic) Hydrolysis->Formaldehyde Amitrole->IGPD Competitive Inhibition Formaldehyde->IGPD Non-specific Toxicity?

Caption: Pathway map showing the conversion of MOM-AT to Amitrole and the specific inhibition of the IGPD enzyme (HIS3 product) in the histidine biosynthesis pathway.

Critical Control: The "Formaldehyde Check"

Because the MOM group releases formaldehyde, you must verify that the observed growth inhibition is due to Amitrole (His3 inhibition) and not formaldehyde toxicity.

Protocol:

  • Strain: sfa1Δ (Deletion of S-formylglutathione hydrolase). This strain is hypersensitive to formaldehyde.

  • Comparison: Test MOM-AT toxicity in WT vs. sfa1Δ.

  • Result Interpretation:

    • If sfa1Δ is significantly more sensitive than WT (e.g., >10-fold shift in IC₅₀), the MOM group hydrolysis is a major contributor to toxicity.

    • If sensitivity is comparable, the mechanism is primarily driven by the triazole core (His3 inhibition).

References

  • Kloppot, A. et al. (2022). Target identification of bioactive triazoles using yeast haploinsufficiency profiling. Journal of Biological Chemistry .

  • Giaever, G. et al. (2002). Functional profiling of the Saccharomyces cerevisiae genome. Nature .

  • Hilton, M. et al. (1965). Mode of Action of 3-Amino-1,2,4-triazole: Inhibition of Histidine Biosynthesis. Weed Science .

  • Sigma-Aldrich. (2024). Product Specification: 1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine (CAS 915923-88-5).[1] Merck .

  • Kaneko, T. et al. (2004). Structural basis for the inhibition of imidazoleglycerol-phosphate dehydratase by triazole derivatives. Journal of Molecular Biology .

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: 1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 915923-88-5 Formula: C₄H₈N₄O Molecular Weight: 128.13 g/mol Synonyms: 1-(methoxymethyl)-1,2,4-triazol-3-amine[1]

Part 1: Executive Summary (Immediate Action Card)

Status: Research Chemical (Limited Toxicity Data). Default Hazard Assumption: Irritant / Potential Carcinogen Precursor / Moisture Sensitive. Critical Warning: This compound contains a Methoxymethyl (MOM) protecting group. Upon contact with acids or strong moisture, it hydrolyzes to release Formaldehyde (Carcinogen/Sensitizer) and 3-Amino-1,2,4-triazole (Amitrole - Potential Carcinogen/Thyroid Toxicant).

Scenario Immediate Action
Eye Contact Flush with water for 15 mins. Lift eyelids.[2] Do not use acidic neutralizers.
Skin Contact Wash with soap and water.[3] Monitor for delayed sensitization (formaldehyde effect).
Inhalation Move to fresh air.[3][4][5] If heating occurred, treat for potential formaldehyde exposure.
Spill (Solid) Dampen with inert oil/solvent (avoid water) to prevent dust. Scoop into sealed container.
Fire Carbon oxides, Nitrogen oxides.[3][5][6][7] Use Dry Chemical, Foam, or CO₂.[3][4][8] Avoid water jet if possible to prevent hydrolysis runoff.

Part 2: Hazard Analysis & Risk Assessment

Chemical Architecture & Hidden Hazards

To handle this compound safely, one must understand its reactivity profile, not just its current state.

  • The MOM Group (Methoxymethyl): This is a hemiaminal ether protecting group. It is stable to bases and nucleophiles but labile to acids .

    • Risk:[2][3][6] Inadvertent contact with acidic waste streams or reagents triggers hydrolysis.

    • Byproducts: Formaldehyde (

      
      ), Methanol (
      
      
      
      ), and the parent amine.
  • The Triazole Core: Nitrogen-rich heterocycle.

    • Risk:[2][3][6] Thermal instability. While generally stable, triazoles can exhibit exothermic decomposition at high temperatures.

    • Analog Data: The parent compound, 3-Amino-1,2,4-triazole (Amitrole), is a Group 3 IARC carcinogen and a known thyroid toxicant [1, 2].

GHS Classification (Derived from SAR)

Based on Structure-Activity Relationships (SAR) with 1-Methyl-1H-1,2,4-triazol-3-amine and Amitrole:

  • Skin Irritation (Category 2): High probability.[9][10]

  • Eye Irritation (Category 2A): High probability.[10]

  • STOT-SE (Category 3): Respiratory irritation likely if dust is generated.

  • Aquatic Toxicity (Acute 3): Predicted based on triazole solubility and persistence [3].

Part 3: PPE Matrix (The Core)

This matrix moves beyond "standard precautions" to address the specific chemical compatibility of MOM-protected amines.

PPE Component Specification Scientific Rationale
Hand Protection (Dry Solid) Nitrile (Double Gloved) Outer: 5 mil (0.12 mm)Inner: 3 mil (0.08 mm)Nitrile provides excellent abrasion resistance for solids. Double gloving enables immediate removal of the outer layer upon contamination without exposing skin.
Hand Protection (Solution) Barrier Laminate (Silver Shield) or High-Grade Nitrile (>8 mil)If dissolved in DCM or THF (common for MOM chemistry), standard nitrile degrades quickly. Methanol (hydrolysis byproduct) also permeates nitrile. Barrier laminate offers broad chemical resistance.
Respiratory N95 (Minimum) P100/P3 (Recommended) The solid is a crystalline powder.[3] Inhalation poses a risk of systemic absorption and hydrolysis in the moist mucous membranes of the lung.
Eye/Face Chemical Safety Goggles Safety glasses are insufficient due to the fine dust hazard. Goggles seal the eyes from airborne particulates that could hydrolyze in tear fluid.
Body Lab Coat (Cotton/Poly) + Tyvek SleevesSynthetic fibers can melt if the triazole undergoes exothermic decomposition. Tyvek sleeves protect wrists during weighing.

Part 4: Operational Protocols

Storage & Stability
  • Temperature: Refrigerate (2–8°C).

  • Atmosphere: Store under Argon or Nitrogen . The MOM group can degrade slowly with atmospheric moisture and CO₂ (which forms carbonic acid in moisture).

  • Segregation: STRICTLY SEPARATE FROM ACIDS. Do not store in the same secondary container as HCl, H₂SO₄, or carboxylic acids.

Weighing & Transfer Workflow
  • Engineering Control: Use a Chemical Fume Hood or Powder Weighing Station.

  • Static Control: Triazoles can be static-prone. Use an anti-static gun or polonium strip if the powder flies.

  • Tools: Use disposable plastic spatulas. Avoid metal spatulas if traces of mineral acids are present from washing.

Reaction Setup (The "Acid Watch")

When using this reagent in synthesis:

  • Buffer Check: Ensure the reaction media is Neutral or Basic (pH ≥ 7).

  • Quenching: If the reaction involves acidic workup, anticipate the release of formaldehyde.

    • Action: Perform acidic quenches in a fume hood with the sash lowered.

    • Scavenger: Have amine scavengers (e.g., Tris buffer) or oxidizing agents ready if formaldehyde generation is significant.

Waste Disposal Logic
  • Solid Waste: Label as "Toxic Solid - Triazole Derivative."

  • Liquid Waste:

    • Do NOT mix with the main "Acidic Aqueous" waste stream. This will generate heat and formaldehyde gas in the waste drum.

    • Segregate into "Basic/Neutral Organic" waste.

    • Labeling: Explicitly list "Potential Formaldehyde Generator" on the waste tag to protect EHS personnel.

Part 5: Visualization & Logic

Handling Workflow

This diagram illustrates the safe path from storage to reaction, highlighting critical control points.

HandlingWorkflow Storage Storage (2-8°C, Inert Gas) Weighing Weighing (Fume Hood + N95) Storage->Weighing Allow warm up Check Check pH Environment (Must be Neutral/Basic) Reaction Reaction Setup Check->Reaction pH Safe Disposal Disposal (Segregate from Acids) Check->Disposal Acidic Contamination! Weighing->Check Quench Quench/Workup Reaction->Quench Quench->Disposal Label: MOM-Protected

Figure 1: Operational workflow emphasizing the "pH Check" to prevent premature hydrolysis.

Hydrolysis Hazard Mechanism

Understanding why the PPE is necessary: The degradation pathway.

DegradationLogic Compound 1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine Trigger Trigger: Acid (H+) or Metabolic Hydrolysis Compound->Trigger Intermed Unstable Hemiaminal Trigger->Intermed Product1 Formaldehyde (CH2O) (Carcinogen/Sensitizer) Intermed->Product1 Product2 3-Amino-1,2,4-triazole (Thyroid Toxicant) Intermed->Product2 Product3 Methanol Intermed->Product3

Figure 2: The acid-catalyzed hydrolysis pathway revealing the hidden toxic byproducts.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 6504, Amitrole (3-Amino-1,2,4-triazole). Retrieved February 15, 2026, from [Link]

  • ECHA (European Chemicals Agency). (n.d.). Registration Dossier - 1,2,4-Triazole derivatives. Retrieved February 15, 2026, from [Link]

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.